molecular formula C25H23F3N2O5S B607218 DT-061

DT-061

Cat. No.: B607218
M. Wt: 520.5 g/mol
InChI Key: WGKGADVPRVLHHZ-ZHRMCQFGSA-N
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Description

DT-061, also known as SMAP, is a potent and orally active activator of PP2A. Treatment with this compound, in combination with the MEK inhibitor AZD6244, resulted in suppression of both p-AKT and MYC, as well as tumor regression in two KRAS-driven lung cancer mouse models. This compound therapy also abrogated MYC-driven tumorigenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1R,2R,3S)-2-hydroxy-3-phenoxazin-10-ylcyclohexyl]-4-(trifluoromethoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2/t18-,21+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKGADVPRVLHHZ-ZHRMCQFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]([C@H](C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Faceted Mechanism of Action of DT-061: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a small molecule activator of protein phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action is attributed to its function as a molecular glue, stabilizing the PP2A-B56α holoenzyme. This stabilization enhances the dephosphorylation of key oncoproteins, notably c-MYC, leading to their degradation and subsequent tumor suppression. However, a growing body of evidence suggests a secondary, PP2A-independent mechanism involving the disruption of the Golgi apparatus and endoplasmic reticulum, contributing to its cytotoxic effects. This guide provides an in-depth technical overview of the dual mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to facilitate further research and drug development.

Primary Mechanism of Action: Stabilization of the PP2A-B56α Holoenzyme

The predominant mechanism attributed to this compound is its role as a selective activator of the PP2A-B56α heterotrimer. PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by counteracting oncogenic kinase signaling. It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit dictates substrate specificity.

This compound acts as a molecular glue, binding to a unique pocket at the interface of the Aα, Cα, and B56α subunits.[1][2][3][4] This binding stabilizes the holoenzyme in an active conformation, promoting the dephosphorylation of its substrates.[4] Cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing how this compound lodges itself within this inter-subunit pocket.[2][4]

Downstream Signaling Pathways

The stabilization of the PP2A-B56α holoenzyme by this compound leads to the dephosphorylation and subsequent inactivation of several key oncogenic proteins.

  • c-MYC: A primary and well-characterized target of the PP2A-B56α complex is the oncoprotein c-MYC. Phosphorylation at Serine 62 (S62) stabilizes c-MYC. This compound-activated PP2A-B56α dephosphorylates c-MYC at S62, leading to its ubiquitination and proteasomal degradation.[4]

  • AKT/mTOR Pathway: this compound treatment has been shown to lead to the dephosphorylation of AKT, a key node in the PI3K/AKT/mTOR signaling pathway that promotes cell survival and proliferation.[5]

  • ERK Pathway: The MAPK/ERK pathway is another critical signaling cascade in cancer. Evidence suggests that this compound can also promote the dephosphorylation of ERK, thereby inhibiting this pro-proliferative pathway.[4]

DT061_PP2A_Pathway Figure 1: this compound Primary Mechanism of Action via PP2A Stabilization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K RAS RAS Growth Factor Receptor->RAS DT061 This compound PP2A_inactive PP2A Holoenzyme (A, C, B56α - inactive) DT061->PP2A_inactive binds & stabilizes PP2A_active Stabilized PP2A-B56α Holoenzyme (active) pAKT p-AKT PP2A_active->pAKT dephosphorylates pERK p-ERK PP2A_active->pERK dephosphorylates pcMYC p-c-MYC (S62) PP2A_active->pcMYC dephosphorylates PI3K->pAKT activates AKT AKT mTOR mTOR pAKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->pERK pERK->pcMYC phosphorylates cMYC c-MYC Degradation Proteasomal Degradation cMYC->Degradation pcMYC->Proliferation promotes DT061_Golgi_ER_Disruption Figure 2: this compound Alternative Mechanism via Golgi/ER Disruption DT061 This compound Golgi Golgi Apparatus DT061->Golgi interacts with ER Endoplasmic Reticulum DT061->ER interacts with Disruption Structural & Functional Disruption Golgi->Disruption ER->Disruption Stress Cellular Stress Response Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis CryoEM_Workflow Figure 3: General Workflow for Cryo-EM Analysis Protein_Purification 1. Protein Purification (PP2A Aα, Cα, B56α) Complex_Formation 2. Complex Formation (Incubate with this compound) Protein_Purification->Complex_Formation Grid_Preparation 3. Grid Preparation (Vitrification) Complex_Formation->Grid_Preparation Data_Acquisition 4. Data Acquisition (Cryo-electron microscope) Grid_Preparation->Data_Acquisition Image_Processing 5. Image Processing (Particle picking, 2D/3D classification) Data_Acquisition->Image_Processing Model_Building 6. Model Building & Refinement Image_Processing->Model_Building Structure 3D Structure Model_Building->Structure

References

DT-061: A Selective PP2A Activator for Oncogenic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in many human cancers, making it an attractive target for therapeutic intervention. DT-061 has emerged as a novel small molecule activator of PP2A, demonstrating potential in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is proposed to function as a selective molecular glue, stabilizing the heterotrimeric PP2A holoenzyme. Specifically, it has been shown to bind to a unique pocket at the interface of the scaffolding (Aα), catalytic (Cα), and a specific regulatory subunit (B56α).[1][2] This binding event promotes the assembly and activation of the PP2A-B56α complex.[3][4] The activated PP2A-B56α then targets and dephosphorylates key oncoproteins, most notably c-MYC and N-myc, leading to their degradation and subsequent inhibition of tumor growth.[3][5]

However, it is important to note that some studies have reported PP2A-independent cytotoxic effects of this compound.[6][7] These studies suggest that at certain concentrations, this compound may disrupt the structure and function of the Golgi apparatus and endoplasmic reticulum, contributing to cell death through alternative mechanisms.[6][8][9] Further research is needed to fully elucidate the complete mechanism of action and the context-dependent activities of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from various preclinical studies.

Cell LineCancer TypeIC50 (µM)Reference(s)
HCC827Non-Small Cell Lung Cancer14.3[10]
HCC3255Non-Small Cell Lung Cancer12.4[10][11]
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[12]
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[12][13]
H69Small Cell Lung Cancer (N-myc expressing)Dose-dependent decrease in cell proliferation[5]
H526Small Cell Lung Cancer (N-myc expressing)Dose-dependent decrease in cell proliferation[5]

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Animal ModelCancer TypeDosageAdministration RouteOutcomeReference(s)
H358 or H441 Xenografts (BALB/c nu/nu mice)KRAS-mutant Lung Cancer5 mg/kgOral gavageSingle-agent activity in inhibiting tumor growth[14]
Two KRAS-driven lung cancer mouse modelsKRAS-driven Lung CancerNot specifiedNot specifiedTumor regression in combination with MEK inhibitor AZD6244[12][13][15]
H69 Xenograft (mouse model)Small Cell Lung Cancer (N-myc expressing)Not specifiedNot specifiedSignificant decrease in tumor growth compared to vehicle control[5]
VCaP-EnzaR Xenografts (male mice)Enzalutamide-resistant Prostate Cancer15 mg/kg or 50 mg/kg, twice dailyOralDramatic tumor regression compared with vehicle control[16]
TKI-resistant EGFR(L858R) PDX model (NSG female mice)TKI-resistant Lung Adenocarcinoma5 mg/kgOral gavageEfficacious as a single agent in antagonizing tumor growth[10]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

ParameterValueReference(s)
Binding Affinity (Kd) to PPP2R1A235 nM[6][8]
In vitro PP2A-B56γ and PPP2R1A-PP2AC activation20-30% activation at 20 µM[6][8]
CYP3A4 InhibitionSignificant time-dependent inhibition (IC50 < 1 µM at 1 h), suggesting potential for drug-drug interactions[17]

Table 3: Pharmacological and Pharmacokinetic Parameters of this compound

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation (MTS Assay)
  • Cell Seeding: Cancer cell lines (e.g., H69, H526) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

  • MTS Reagent Addition: Following treatment, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTS to formazan by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and dose-response curves are generated to determine IC50 values.

Western Blotting for Protein Expression
  • Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., N-myc, cleaved PARP, p-AKT, MYC).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is pre-cleared with protein A/G agarose beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against a specific subunit of the PP2A holoenzyme (e.g., PP2A A subunit) to capture the protein complex.

  • Immune Complex Capture: Protein A/G agarose beads are added to the lysate to capture the antibody-protein complex.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are then analyzed by Western blotting to detect the presence of interacting partners (e.g., B56α subunit).

In Vivo Xenograft Tumor Model
  • Cell Implantation: Human cancer cells (e.g., H441) are injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nu/nu).[14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound via a specified route (e.g., oral gavage) and dosage, while the control group receives a vehicle.[14]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the efficacy of the treatment is assessed by comparing the tumor volumes between the treated and control groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DT061_Mechanism cluster_0 Proposed Mechanism of Action cluster_1 Alternative Proposed Mechanism DT061 This compound PP2A_complex PP2A Holoenzyme (A, C, B56α subunits) DT061->PP2A_complex Binds and Stabilizes p_cMYC Phosphorylated c-MYC (Oncogenic) PP2A_complex->p_cMYC Dephosphorylates cMYC c-MYC p_cMYC->cMYC Degradation Proteasomal Degradation cMYC->Degradation Tumor_Suppression Tumor Growth Inhibition Degradation->Tumor_Suppression DT061_alt This compound Golgi_ER Golgi Apparatus & Endoplasmic Reticulum DT061_alt->Golgi_ER Disruption Structural & Functional Disruption Golgi_ER->Disruption Leads to Cell_Death Cell Death Disruption->Cell_Death

Caption: Proposed mechanisms of action for this compound.

InVivo_Workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Human Cancer Cells start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Control & Treatment Groups growth->randomization treatment Oral Administration of This compound or Vehicle randomization->treatment measurement Regular Measurement of Tumor Volume treatment->measurement Daily/Twice Daily measurement->treatment Repeated over weeks analysis Data Analysis: Comparison of Tumor Growth measurement->analysis end End: Efficacy Determined analysis->end

Caption: General workflow for in vivo xenograft studies with this compound.

Logical_Relationship cluster_premise Premise cluster_intervention Intervention cluster_mechanism Mechanism cluster_outcome Therapeutic Outcome PP2A_inactivation PP2A Inactivation in Cancer Oncogene_hyperphosphorylation Hyperphosphorylation of Oncogenes (e.g., c-MYC) PP2A_inactivation->Oncogene_hyperphosphorylation Leads to DT061 This compound Treatment PP2A_activation Selective Activation of PP2A-B56α DT061->PP2A_activation Oncogene_dephosphorylation Dephosphorylation of Oncogenes PP2A_activation->Oncogene_dephosphorylation PP2A_activation->Oncogene_dephosphorylation Tumor_suppression Tumor Growth Inhibition Oncogene_dephosphorylation->Tumor_suppression

Caption: Logical relationship of this compound's therapeutic rationale.

References

Unraveling the Enigma of DT-061: A Technical Guide to its Interaction with the B56α-PP2A Holoenzyme

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a small molecule activator of Protein Phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action is reported to be the selective stabilization of the B56α-containing PP2A holoenzyme, leading to the dephosphorylation of key oncoproteins, most notably c-Myc. However, recent studies have contested this model, proposing a PP2A-independent mechanism of cytotoxicity mediated by Golgi and endoplasmic reticulum stress. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound, presenting the evidence for both proposed mechanisms of action. It details the experimental protocols employed in the key studies, presents quantitative data in a structured format, and utilizes visualizations to elucidate the complex signaling pathways and experimental workflows. This guide is intended to equip researchers and drug development professionals with a thorough understanding of the science, controversies, and future directions in the study of this compound.

Introduction: The PP2A Holoenzyme and the Advent of this compound

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by counteracting the signaling cascades driven by kinases. The PP2A holoenzyme is a heterotrimeric complex composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B). The B subunit is highly variable and dictates the substrate specificity and subcellular localization of the holoenzyme. The B56α regulatory subunit, in particular, directs PP2A to dephosphorylate and regulate the stability of the oncoprotein c-Myc.[1]

This compound is an orally bioavailable small molecule that has been classified as a small molecule activator of PP2A (SMAP).[2][3] It was developed to enhance the tumor-suppressive functions of PP2A, and initial studies have demonstrated its potential in treating various cancers, including those with KRAS mutations and MYC-driven tumorigenesis.[2]

The Prevailing Hypothesis: this compound as a Selective Stabilizer of the B56α-PP2A Holoenzyme

The predominant theory, championed by Leonard et al. (2020), posits that this compound directly binds to and stabilizes the B56α-PP2A holoenzyme. This stabilization enhances the phosphatase activity towards specific substrates, leading to anti-tumor effects.[3]

Mechanism of Stabilization

Cryo-electron microscopy (cryo-EM) studies at a resolution of 3.6 Å have suggested that this compound binds to a unique pocket at the interface of the A, C, and B56α subunits of the PP2A holoenzyme.[3] This binding is proposed to lock the holoenzyme in an active conformation, preventing its dissociation and thereby enhancing its phosphatase activity.

Downstream Signaling: The c-Myc Dephosphorylation Pathway

The stabilization of the B56α-PP2A holoenzyme by this compound is reported to lead to the dephosphorylation of c-Myc at the Serine 62 (S62) position.[1][3] This dephosphorylation event is a critical step in the ubiquitin-mediated degradation of c-Myc, a potent oncoprotein that is overexpressed in many cancers. By promoting c-Myc degradation, this compound is thought to suppress tumor growth.

cluster_0 This compound Mediated c-Myc Degradation DT061 This compound PP2A_B56a B56α-PP2A Holoenzyme DT061->PP2A_B56a Stabilizes cMyc_pS62 c-Myc (pS62) (Active/Stable) PP2A_B56a->cMyc_pS62 Dephosphorylates GSK3b GSK3β PP2A_B56a->GSK3b Activates cMyc c-Myc (Inactive) cMyc_pS62->cMyc Ubiquitination Ubiquitination & Degradation cMyc->Ubiquitination cMyc_pT58 c-Myc (pT58) cMyc->cMyc_pT58 GSK3b->cMyc Phosphorylates (T58)

Figure 1: Proposed signaling pathway of this compound leading to c-Myc degradation.

The Countervailing View: PP2A-Independent Cytotoxicity of this compound

In contrast to the prevailing hypothesis, a study by Vainonen et al. (2022) has presented compelling evidence that the cytotoxic effects of this compound are independent of PP2A activation.[4] This research suggests that this compound induces cell death through the disruption of the Golgi apparatus and the endoplasmic reticulum (ER).

Evidence from CRISPR-Cas9 Screens

Genome-wide CRISPR-Cas9 synthetic lethality screens were conducted to identify genes whose knockout sensitizes cells to this compound.[4] The results of these screens did not identify components of the PP2A pathway. Instead, genes involved in the function of the Golgi and ER were found to be synthetic lethal with this compound treatment, suggesting that these organelles are the primary targets of the drug's cytotoxic effects.[4]

Live-Cell Imaging of Golgi and ER Disruption

Live-cell imaging experiments have shown that treatment with this compound leads to the fragmentation and dispersal of the Golgi apparatus and the ER.[4] This disruption of organelle integrity is proposed to induce cellular stress and ultimately lead to apoptosis, independent of PP2A activity.

cluster_1 Conflicting Experimental Workflows for this compound Mechanism cluster_Leonard Leonard et al. (2020) cluster_Vainonen Vainonen et al. (2022) CryoEM Cryo-EM Leonard_Conclusion Conclusion: This compound stabilizes B56α-PP2A CryoEM->Leonard_Conclusion SplitLuciferase Split Luciferase Assay SplitLuciferase->Leonard_Conclusion CoIP Co-Immunoprecipitation CoIP->Leonard_Conclusion FP Fluorescence Polarization FP->Leonard_Conclusion SPR Surface Plasmon Resonance SPR->Leonard_Conclusion CRISPR CRISPR-Cas9 Screen Vainonen_Conclusion Conclusion: PP2A-independent cytotoxicity via Golgi/ER stress CRISPR->Vainonen_Conclusion LiveCell Live-Cell Imaging (Golgi/ER) LiveCell->Vainonen_Conclusion

Quantitative Data Summary

The following tables summarize the key quantitative findings from the seminal studies on this compound.

Table 1: In Vitro Binding and Stabilization Data for this compound (Leonard et al., 2020) [5]

Experimental AssayParameterConditionValue
Fluorescence Polarization KD of B56α for AC dimerWithout this compound~130 nM
KD of B56α for AC dimerWith 2 µM this compound~53 nM
Surface Plasmon Resonance KD of B56α for AC dimerWithout this compoundNot specified
KD of B56α for AC dimerWith 2 µM this compoundEnhanced affinity

Table 2: Cellular Effects of this compound (Vainonen et al., 2022) [4]

Experimental AssayCell LineParameterConditionObservation
CRISPR-Cas9 Screen RPE1-hTERT p53-/-Synthetic LethalityThis compound TreatmentEnrichment of knockouts in Golgi/ER-related genes
Live-Cell Imaging HeLa, H358Organelle IntegrityThis compound TreatmentDispersal of Golgi and ER markers

Detailed Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the cited studies.

Protocols from Leonard et al. (2020) supporting PP2A-B56α Stabilization
  • Split Luciferase Complementation Assay:

    • Objective: To monitor the interaction between PP2A subunits in live cells.

    • Method: The N- and C-terminal fragments of luciferase are fused to the PP2A-A and B56α subunits, respectively. An increased interaction between these subunits upon this compound treatment results in a higher luciferase signal.[3]

  • Co-Immunoprecipitation (Co-IP):

    • Objective: To determine if this compound enhances the formation of the B56α-PP2A holoenzyme.

    • Method: Cells are treated with this compound, and the PP2A-A subunit is immunoprecipitated. The co-immunoprecipitated B56α and C subunits are then detected by western blotting.

  • Fluorescence Polarization (FP):

    • Objective: To quantitatively measure the binding affinity between the B56α subunit and the AC dimer in the presence and absence of this compound.

    • Method: A fluorescently labeled B56α subunit is used. The change in polarization of the emitted light upon binding to the AC dimer is measured to determine the dissociation constant (KD).[5]

  • Surface Plasmon Resonance (SPR):

    • Objective: To measure the real-time kinetics of the interaction between the B56α subunit and the AC dimer.

    • Method: The B56α subunit is immobilized on a sensor chip, and the AC dimer is flowed over the surface. The change in the refractive index at the surface is measured to determine the association and dissociation rates.[5]

  • Cryo-Electron Microscopy (Cryo-EM):

    • Objective: To determine the three-dimensional structure of the this compound-bound B56α-PP2A holoenzyme.

    • Method: The purified holoenzyme in complex with this compound is rapidly frozen, and images are collected using an electron microscope. The images are then processed to reconstruct the 3D structure.

Protocols from Vainonen et al. (2022) supporting PP2A-Independent Cytotoxicity
  • Genome-Wide CRISPR-Cas9 Synthetic Lethality Screen:

    • Objective: To identify genes that are essential for cell survival in the presence of this compound.

    • Method: A library of cells, each with a single gene knockout, is treated with this compound. Genes whose knockout leads to a significant decrease in cell viability are identified by sequencing the guide RNAs.[6]

  • Live-Cell Imaging of Golgi and ER:

    • Objective: To visualize the effects of this compound on the morphology of the Golgi apparatus and the endoplasmic reticulum in real-time.

    • Method: Cells expressing fluorescently tagged markers for the Golgi and ER are treated with this compound and imaged using confocal microscopy.

Discussion and Future Perspectives

The conflicting findings on the mechanism of action of this compound highlight the complexity of its cellular effects and the need for further investigation. While the structural and biophysical data from Leonard et al. provide strong evidence for a direct interaction with the B56α-PP2A holoenzyme, the genetic and cell biology data from Vainonen et al. point towards a PP2A-independent mechanism.

It is possible that both mechanisms are at play, with the predominant effect being cell-type or context-dependent. Future research should focus on reconciling these opposing views. This could involve:

  • Higher-resolution structural studies: Obtaining a higher-resolution cryo-EM or crystal structure of the this compound-PP2A complex could provide more definitive evidence of the binding interaction.

  • Identification of the direct molecular target in the Golgi/ER: If the effects on the Golgi and ER are primary, identifying the direct binding partner of this compound in these organelles is crucial.

  • In vivo studies in genetically engineered models: Utilizing mouse models with specific knockouts or mutations in the PP2A pathway or Golgi/ER-related genes could help to dissect the in vivo relevance of each proposed mechanism.

Conclusion

This compound remains a molecule of significant interest for cancer therapy. However, a clear and universally accepted mechanism of action has yet to be established. This technical guide has presented the two major opposing hypotheses, along with the experimental evidence and methodologies that support them. Acknowledging and addressing this controversy is essential for the rational design of future studies and the successful clinical development of this compound and other PP2A-modulating compounds. The scientific community awaits further research to fully elucidate the intricate cellular pharmacology of this promising anti-cancer agent.

References

The Discovery and Development of DT-061: A Small Molecule Activator of Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DT-061, a novel small-molecule activator of protein phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in preclinical cancer models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound. This document summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis.[1][2] Dysregulation of PP2A activity is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2][3] this compound, also known as SMAP, is an orally bioavailable small molecule designed to activate PP2A.[4][5][6] This document details the scientific journey of this compound, from its conceptualization to its preclinical validation.

Mechanism of Action

This compound is proposed to function as a "molecular glue," stabilizing the heterotrimeric PP2A holoenzyme.[1][7] The PP2A holoenzyme consists of a scaffolding A subunit, a catalytic C subunit, and a regulatory B subunit. The B subunit determines the substrate specificity of the enzyme.[1]

Initial studies identified this compound as a selective stabilizer of the PP2A-B56α holoenzyme.[3] Cryo-electron microscopy studies revealed that this compound binds to a unique pocket at the interface of the Aα, Cα, and B56α subunits.[1] This binding is thought to prevent the dissociation of the active enzyme complex, thereby enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC.[3] By promoting the dephosphorylation of c-MYC at serine 62, this compound facilitates its degradation, leading to anti-tumor effects.[7]

However, there is some conflicting evidence regarding the precise mechanism of action. Some studies suggest that this compound's cytotoxic effects may be independent of its direct impact on PP2A, but rather involve the disruption of Golgi and endoplasmic reticulum structures.[2][8][9] Further research is needed to fully elucidate the complete molecular mechanism of this compound.

Signaling Pathway

The proposed primary signaling pathway affected by this compound involves the direct activation of the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of c-MYC. This, in turn, is expected to inhibit cell proliferation and induce apoptosis in cancer cells.

DT061_Signaling_Pathway DT061 This compound PP2A_complex PP2A Holoenzyme (A, C, B56α subunits) DT061->PP2A_complex Stabilizes cMYC_p Phosphorylated c-MYC (Ser62) PP2A_complex->cMYC_p Dephosphorylates cMYC c-MYC cMYC_p->cMYC Proliferation Tumor Cell Proliferation cMYC_p->Proliferation Promotes Degradation Proteasomal Degradation cMYC->Degradation Degradation->Proliferation Inhibits

Proposed signaling pathway of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated cytotoxic effects across various cancer cell lines. Key quantitative data from these studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HCC827Lung Adenocarcinoma14.3[4][10]
H3255Lung Adenocarcinoma12.4[4][10]
H1975Lung AdenocarcinomaNot specified, dose-dependent decrease in viability up to 20 µM[10]
H1650Lung AdenocarcinomaNot specified, dose-dependent decrease in viability up to 20 µM[10]
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[6]
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[6]
LNCaP-EnzaREnzalutamide-resistant Prostate Cancer10 µM (used for chromatin binding studies)[11]
MEC1 (WT and Bax/Bak-DKO)Chronic Lymphocytic LeukemiaEffective at concentrations from 8 to 24 µM[12]
In Vivo Efficacy

Preclinical studies using xenograft models have shown the anti-tumor activity of this compound as a single agent and in combination therapies.

Animal ModelCancer TypeDosage and AdministrationOutcomeReference
Patient-derived xenograft (EGFR L858R)TKI-resistant Lung AdenocarcinomaNot specifiedAntagonized tumor growth[4]
BALB/c nu/nu mice with H441 cellsKRAS-mutant Lung Cancer5 mg/kg, oral gavage, 4 weeksInhibited tumor growth[5]
BALB/c nu/nu mice with H358 cellsKRAS-mutant Lung Cancer5 mg/kg, oral gavage, 4 weeksInhibited tumor growth[5]
EnzaR VCaP tumor-bearing miceEnzalutamide-resistant Prostate Cancer15 mg/kg and 50 mg/kg, twice daily, oral, 4 weeksDramatic tumor regression[11]
Rag2-/-γC-/- mice with MEC1 cellsChronic Lymphocytic Leukemia15 mg/kgInhibited tumor growth[12]

Experimental Protocols

Cell Viability and Colony Formation Assays

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

  • Cells (e.g., H1975, H1650, HCC827, H3255) are seeded in appropriate multi-well plates.[10]

  • After allowing the cells to adhere, they are treated with a range of concentrations of this compound (e.g., 2.5 to 20 µM) or a DMSO vehicle control for a specified period (e.g., 48 hours).[10]

  • Cell viability is assessed using methods such as direct cell counting or a commercial viability reagent (e.g., alamarBlue).[10][12]

  • For colony formation assays, cells are treated with this compound, and after a period of growth, colonies are fixed, stained (e.g., with crystal violet), and counted.[6][10]

  • IC50 values are calculated from the dose-response curves.[4][10]

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Immunocompromised mice (e.g., BALB/c nu/nu or Rag2-/-γC-/-) are subcutaneously injected with a suspension of cancer cells (e.g., H441, MEC1).[5][12]

  • Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[11]

  • Mice are randomized into treatment and control groups.[11]

  • This compound is administered orally via gavage at specified doses (e.g., 5, 15, or 50 mg/kg) and schedules (e.g., daily or twice daily) for a defined period (e.g., 4 weeks).[5][11]

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.[11]

Xenograft_Workflow cluster_setup Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection Cell_Culture->Injection Tumor_Growth Tumor Growth to Palpable Size Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group This compound Treatment (Oral Gavage) Randomization->Treatment_Group Control_Group Vehicle Control Randomization->Control_Group Tumor_Measurement Regular Tumor Volume Measurement Treatment_Group->Tumor_Measurement Control_Group->Tumor_Measurement Endpoint Study Endpoint Tumor_Measurement->Endpoint Ex_Vivo_Analysis Ex Vivo Tumor Analysis Endpoint->Ex_Vivo_Analysis

General workflow for in vivo xenograft studies.
Split Luciferase Complementation Assay

Objective: To monitor the effect of this compound on PP2A heterotrimer formation in living cells.

Protocol:

  • A split luciferase system (e.g., NanoBiT) is used, where the A scaffold subunit of PP2A is tagged with the two separate components of the luciferase enzyme.[3]

  • HEK-293T cells are engineered to stably express this construct.

  • The cells are treated with this compound.[3]

  • Conformational changes in the A subunit, indicative of B subunit binding and heterotrimer formation, bring the luciferase components together, generating a luminescent signal that can be measured.[3]

Conclusion and Future Directions

This compound represents a novel therapeutic strategy that targets the tumor suppressor activity of PP2A. Preclinical data strongly support its potential as an anti-cancer agent, particularly in malignancies driven by c-MYC and those resistant to conventional therapies.[3][6] The unique mechanism of stabilizing a specific PP2A holoenzyme opens up new avenues for developing phosphatase-based therapeutics.[3]

However, the conflicting reports on its precise mechanism of action highlight the need for further investigation.[2][8] Future studies should aim to definitively resolve whether the anti-tumor effects of this compound are solely dependent on PP2A activation or if off-target effects contribute significantly to its efficacy. Furthermore, while no clinical trials are currently listed as recruiting, the promising preclinical data warrant the advancement of this compound or optimized analogs into clinical development.

References

A Technical Guide to Foundational Research on Small Molecule PP2A Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning small molecule activators of Protein Phosphatase 2A (PP2A). PP2A is a critical serine/threonine phosphatase that functions as a tumor suppressor by regulating numerous cellular signaling pathways.[1][2] Its frequent inactivation in various cancers has made it a compelling target for therapeutic intervention.[1][3] This document details the mechanism of action of small molecule PP2A activators (SMAPs), the key signaling pathways they modulate, quantitative data on their activity, and detailed protocols for their experimental evaluation.

Mechanism of Action of Small Molecule PP2A Activators

PP2A typically exists as a heterotrimeric holoenzyme, composed of a scaffolding A subunit (PR65), a catalytic C subunit, and one of several regulatory B subunits that confer substrate specificity.[4][5] In many cancers, the assembly of this active complex is impaired.[2] Small molecule activators of PP2A are designed to restore the phosphatase's tumor-suppressive function.

The predominant mechanism of action involves the direct binding of the small molecule to the PP2A holoenzyme.[6] For example, a well-studied class of SMAPs, derived from re-engineered tricyclic neuroleptics, binds directly to the PP2A Aα subunit.[6][7] This binding is thought to induce an allosteric conformational change that stabilizes the interaction between the scaffolding, catalytic, and regulatory subunits, thereby promoting the assembly and enhancing the activity of the PP2A holoenzyme.[6][8] Certain activators can selectively stabilize PP2A complexes containing specific regulatory B subunits, such as B56α, allowing for targeted dephosphorylation of oncoproteins like MYC.[9]

G cluster_1 Activation Process AC_dimer PP2A A/C Heterodimer Active_Holoenzyme Stable/Active PP2A Holoenzyme (A-B-C) AC_dimer->Active_Holoenzyme Recruits B Subunit B_subunit Regulatory B Subunit B_subunit->Active_Holoenzyme pSubstrate Phosphorylated Oncogenic Substrate (e.g., p-AKT, p-MYC) Substrate Dephosphorylated Substrate TumorSuppression Tumor Suppression (Apoptosis, Growth Arrest) pSubstrate->TumorSuppression Promotes Oncogenesis SMAP Small Molecule PP2A Activator (SMAP) SMAP->AC_dimer Binds & Induces Conformational Change Active_Holoenzyme->pSubstrate Dephosphorylates Active_Holoenzyme->Substrate Dephosphorylates Substrate->TumorSuppression

Caption: General mechanism of small molecule PP2A activators (SMAPs).

Key Signaling Pathways Regulated by PP2A

PP2A plays a crucial role as a negative regulator in several major oncogenic signaling pathways.[1] By activating PP2A, SMAPs can effectively inhibit these pathways, leading to anti-tumor effects.

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[10] PP2A negatively regulates this cascade by directly dephosphorylating and inactivating AKT.[2][10] The activation of PP2A by small molecules restores this control, leading to the suppression of downstream mTOR signaling and promoting apoptosis.[1]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PIP2->PI3K AKT p-AKT (Active) PIP3->AKT Activates mTOR mTOR Pathway AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PP2A PP2A PP2A->AKT Dephosphorylates (Inhibits) SMAP SMAP SMAP->PP2A Activates

Caption: PP2A-mediated regulation of the PI3K/AKT signaling pathway.

MAPK/ERK Pathway: The Ras-Raf-MEK-ERK pathway is another critical cascade that controls cell proliferation and is often hyperactivated in cancer. PP2A can dephosphorylate and inactivate key kinases within this pathway, including ERK, thereby functioning as a crucial negative regulator.[11]

G Signal Mitogenic Signal Ras Ras Signal->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK p-ERK (Active) MEK->ERK Transcription Gene Transcription (Proliferation) ERK->Transcription PP2A PP2A PP2A->Raf Dephosphorylates (Inhibits) PP2A->ERK Dephosphorylates (Inhibits) SMAP SMAP SMAP->PP2A Activates

Caption: PP2A-mediated regulation of the MAPK/ERK signaling pathway.

Quantitative Data on Small Molecule PP2A Activators

The efficacy of SMAPs is quantified through various in vitro and in vivo assays. The data below, compiled from foundational studies, highlights the activity of several novel compounds.

Table 1: Summary of Representative Small Molecule PP2A Activators (SMAPs)

Compound Class Example Compound(s) Binding Site / Mechanism Key Findings & References
Re-engineered Tricyclic Sulfonamides SMAP-2, DT-061, ATUX-792, DBK-1154 Bind directly to the PP2A Aα subunit, promoting allosteric activation and holoenzyme stabilization.[6][7] Demonstrate potent anti-cancer effects in vitro and in vivo in models of prostate cancer and neuroblastoma.[7][12] this compound specifically stabilizes B56α-containing PP2A.[9]
Improved Heterocyclic Activators (iHAPs) iHAP1 Facilitate assembly of B56ε-containing PP2A. Exhibit antileukemic activity without the neurotoxicity associated with parent phenothiazine compounds.[9]
FTY720 (Fingolimod) Analogs AAL(S) Activates PP2A. FTY720 is an immunomodulator shown to activate PP2A.[12][13] AAL(S) analogs show cytotoxicity in myeloid cell lines via PP2A activation.[13]

| Novel Synthetics | PPA24, PPA27 | Enhanced binding to the PP2A catalytic subunit (PP2Ac). | Show anti-neoplastic efficacy in in vitro and in vivo models of colon cancer and melanoma.[3] |

Table 2: Quantitative In Vitro Activity of Selected PP2A Activators

Compound Cell Line Assay Type Concentration Result Reference
ATUX-792 SK-N-AS (Neuroblastoma) PP2A Activity Assay 10 µM 117.5 ± 5.6% of control [12]
DBK-1154 SK-N-AS (Neuroblastoma) PP2A Activity Assay 10 µM 134.8 ± 18.4% of control [12]
ATUX-792 SH-EP (Neuroblastoma) PP2A Activity Assay 15 µM 117.3 ± 7.2% of control [12]
DBK-1154 SH-EP (Neuroblastoma) PP2A Activity Assay 15 µM 138.0 ± 16.5% of control [12]
DBK-1160 HEK293/tau PP2A Activity Assay 5 µM ~160% of control [14]
DBK-1154 HEK293/tau PP2A Activity Assay 5 µM ~140% of control [14]
ATUX-3364 HuH6 (Hepatoblastoma) PP2A Activity Assay 10 µM ~125% of control [15]
ATUX-8385 HuH6 (Hepatoblastoma) PP2A Activity Assay 10 µM ~115% of control [15]
ATUX-3364 SK-N-BE(2) (Neuroblastoma) PP2A Activity Assay 10 µM ~135% of control [16]

| ATUX-8385 | SK-N-BE(2) (Neuroblastoma) | PP2A Activity Assay | 10 µM | ~167% of control |[16] |

Experimental Protocols and Workflows

Evaluating the efficacy of novel PP2A activators requires a systematic approach, progressing from biochemical assays to cellular and finally to in vivo models.

G A Compound Library (e.g., SMAPs) B Biochemical Assay: PP2A Immunoprecipitation Phosphatase Assay A->B Screen for PP2A Activation C In Vitro Cellular Assays B->C Confirm Cellular Activity D Cell Viability / Proliferation Assay (e.g., MTS/CellTiter) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Western Blotting (p-AKT, p-ERK, etc.) C->F G In Vivo Studies: Murine Xenograft Models D->G Validate In Vivo Efficacy E->G Validate In Vivo Efficacy F->G Validate In Vivo Efficacy H Evaluate Tumor Growth Inhibition & Toxicity G->H I Lead Compound Optimization H->I Refine Structure for Potency/Safety

References

The Therapeutic Potential of DT-061 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DT-061, a novel small molecule, has emerged as a compound of significant interest in oncology. Initially characterized as a potent and specific small-molecule activator of protein phosphatase 2A (PP2A), a critical tumor suppressor, its mechanism of action is now the subject of scientific debate. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its proposed therapeutic mechanisms, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation. The guide aims to equip researchers and drug development professionals with a thorough understanding of the therapeutic potential and the ongoing scientific inquiries surrounding this compound.

Introduction to this compound

This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in various preclinical cancer models.[1][2] Its development was initially driven by the therapeutic strategy of reactivating PP2A, a serine/threonine phosphatase that is frequently inactivated in a multitude of cancers, leading to the aberrant proliferation and survival of malignant cells.[3][4] The dysregulation of PP2A allows for the hyper-phosphorylation of numerous oncoproteins, making its reactivation a compelling therapeutic target.[3] However, recent evidence has suggested a PP2A-independent mechanism of cytotoxicity, adding a layer of complexity to the understanding of this compound's biological activity.[5][6] This guide will explore both the PP2A-dependent and -independent models of this compound's action.

Proposed Mechanisms of Action

The precise mechanism by which this compound exerts its anti-cancer effects is a topic of ongoing investigation, with two primary hypotheses currently under consideration.

PP2A-Dependent Mechanism: Stabilization of the PP2A-B56α Holoenzyme

The predominant initial hypothesis posits that this compound functions as a small-molecule activator of PP2A (SMAP).[3][4] This model suggests that this compound selectively binds to and stabilizes the PP2A-B56α holoenzyme, a specific assembly of the PP2A catalytic (C), scaffolding (A), and regulatory (B56α) subunits.[4][7] This stabilization is thought to occur at a unique intersubunit pocket, enhancing the holoenzyme's phosphatase activity towards specific oncogenic substrates.[4][8]

One of the most well-characterized downstream effects of this proposed mechanism is the dephosphorylation of the oncoprotein c-MYC at serine 62.[4][7] This dephosphorylation event marks c-MYC for subsequent ubiquitination and proteasomal degradation, thereby reducing its oncogenic activity.[4] Beyond c-MYC, activation of PP2A by this compound has been implicated in the downregulation of the PI3K/AKT and MAPK signaling pathways, both of which are critical drivers of tumor cell growth and survival.[3]

PP2A_Dependent_Mechanism cluster_drug This compound cluster_pp2a PP2A Holoenzyme cluster_downstream Downstream Effects DT061 This compound PP2A PP2A-B56α DT061->PP2A Stabilizes cMYC p-cMYC (Ser62) PP2A->cMYC Dephosphorylates PI3K_MAPK PI3K/MAPK Pathways PP2A->PI3K_MAPK Inhibits cMYC_degraded c-MYC Degradation cMYC->cMYC_degraded Apoptosis Apoptosis cMYC_degraded->Apoptosis PI3K_MAPK_inhibited Pathway Inhibition PI3K_MAPK->PI3K_MAPK_inhibited PI3K_MAPK_inhibited->Apoptosis

Caption: Proposed PP2A-Dependent Mechanism of this compound.

PP2A-Independent Mechanism: Disruption of Golgi and Endoplasmic Reticulum

More recent studies have challenged the PP2A-centric model, presenting evidence that the cytotoxic effects of this compound may be independent of its interaction with PP2A.[5][6] Chemogenetic profiling through genome-scale CRISPR dropout screens revealed that cells with knockouts of genes related to the endoplasmic reticulum (ER) and Golgi apparatus components were synthetically lethal with this compound treatment.[5]

This alternative mechanism suggests that this compound induces cellular toxicity by disrupting the structure and function of the Golgi and ER.[5][6] This disruption leads to impaired protein trafficking and lipid synthesis, ultimately triggering a cellular stress response that culminates in apoptosis.[5] This hypothesis is supported by immunofluorescence studies showing Golgi fragmentation in cells treated with this compound.[5]

PP2A_Independent_Mechanism cluster_drug This compound cluster_organelles Cellular Organelles cluster_downstream Downstream Effects DT061 This compound Golgi_ER Golgi & ER DT061->Golgi_ER Targets Disruption Structural Disruption Golgi_ER->Disruption Stress Cellular Stress Disruption->Stress Apoptosis Apoptosis Stress->Apoptosis

Caption: Proposed PP2A-Independent Mechanism of this compound.

Preclinical Data

This compound has undergone evaluation in a range of preclinical models, demonstrating notable anti-cancer activity both in vitro and in vivo.

In Vitro Efficacy

This compound has been shown to decrease cell viability and induce apoptosis in various cancer cell lines. The table below summarizes the reported half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM)Citation
HCC827Lung Adenocarcinoma14.3[9]
HCC3255Lung Adenocarcinoma12.4[9]
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[2]
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[2]
Multiple B cell leukemia/lymphoma linesB cell malignancies8 - 24 (range)[10]
Chronic Lymphocytic Leukemia (CLL) patient samplesChronic Lymphocytic Leukemia8 - 24 (range)[10]
In Vivo Efficacy

In vivo studies using xenograft mouse models have demonstrated the anti-tumor activity of orally administered this compound.

Cancer ModelDosing RegimenOutcomeCitation
H358 or H441 xenografts5 mg/kg, oral gavage, 4 weeksSingle-agent activity in inhibiting tumor growth[1]
H358 or H441 xenografts5 mg/kg this compound + AZD6244More significant tumor growth inhibition than either agent alone[1][2]
Chronic Lymphocytic Leukemia (MEC1) xenograft15 mg/kg, oral gavage, twice a dayInhibition of tumor growth in both wild-type and Bax/Bak-deficient models[10]
Enzalutamide-resistant prostate cancer xenografts10 µM (in vitro treatment of cells for ChIP-seq)Decreased genome-wide AR and MED1 binding

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and Apoptosis Assays
  • Objective: To determine the cytotoxic and apoptotic effects of this compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).

    • Viability Assessment (e.g., alamarBlue assay): After treatment, a viability reagent such as alamarBlue is added to the wells. The fluorescence or absorbance is measured to quantify the number of viable cells.[10]

    • Apoptosis Assessment (e.g., Caspase-3/7 Activation): A luminogenic substrate for caspases 3 and 7 is added to the treated cells. The resulting luminescence, proportional to caspase activity, is measured to quantify apoptosis.[2]

    • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve. Apoptosis data is typically presented as fold-change over vehicle control.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Cell Implantation: A specified number of cancer cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., BALB/c nu/nu or Rag2-/-γC-/-).[1][10]

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume is measured regularly (e.g., every other day) using calipers.

    • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.

    • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed.

    • Pharmacodynamic Analysis: A final dose may be administered a few hours before sacrifice to allow for the analysis of target engagement in the tumor tissue (e.g., by western blot for PP2A methylation or downstream signaling molecules).[10]

In_Vivo_Workflow start Start implantation Subcutaneous Implantation of Cancer Cells start->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Mice into Groups growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint Tumors reach max size or time limit analysis Tumor Excision, Weight, & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a Typical In Vivo Xenograft Study.

Immunofluorescence for Golgi Integrity
  • Objective: To visualize the effect of this compound on the structure of the Golgi apparatus.

  • Methodology:

    • Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound (e.g., 20 µM) or vehicle for a short duration (e.g., 30 minutes).[5]

    • Fixation and Permeabilization: Cells are fixed with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow antibody access.

    • Immunostaining: Cells are incubated with a primary antibody against a Golgi marker protein (e.g., GM130). This is followed by incubation with a fluorescently labeled secondary antibody.

    • Mounting and Imaging: Coverslips are mounted on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI). Images are acquired using a fluorescence microscope.

    • Analysis: The morphology of the Golgi is assessed visually, and the percentage of cells showing a fragmented phenotype is quantified.[5]

Summary and Future Directions

This compound is a promising anti-cancer agent with demonstrated preclinical activity. However, the ongoing debate regarding its precise mechanism of action highlights the need for further investigation. Key future research directions should include:

  • Definitive Mechanism of Action Studies: Head-to-head studies designed to unequivocally determine the role of PP2A in this compound-mediated cytotoxicity are crucial. This could involve the use of isogenic cell lines with and without key PP2A subunits.

  • Biomarker Discovery: Identifying predictive biomarkers of response to this compound will be essential for its clinical development. Depending on the definitive mechanism, these could include the status of PP2A, the expression of c-MYC, or markers of ER/Golgi stress.

  • Combination Therapies: Further exploration of combination strategies, such as with MEK inhibitors in KRAS-mutant cancers, is warranted to enhance efficacy and overcome potential resistance mechanisms.[2]

  • Clinical Translation: As a well-tolerated and orally bioavailable compound, this compound has a favorable profile for clinical development. The initiation of early-phase clinical trials in relevant patient populations will be the ultimate test of its therapeutic potential.

References

The Dual-Faceted Impact of DT-061 on KRAS-Mutant Cancer Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene, a frequently mutated driver in a spectrum of aggressive cancers, has long been a challenging target for therapeutic intervention. DT-061 has emerged as a novel small molecule with purported activity against KRAS-mutant cancer models. This technical guide provides an in-depth analysis of the preclinical data on this compound, detailing its proposed mechanisms of action, efficacy in various cancer models, and the ongoing scientific debate surrounding its cellular targets. This document aims to equip researchers and drug development professionals with a comprehensive understanding of this compound's potential and the critical considerations for its future investigation.

Core Mechanism of Action: A Tale of Two Theories

The scientific literature presents two distinct, and somewhat conflicting, mechanisms of action for this compound.

1. The PP2A Activation Hypothesis:

The predominant theory posits that this compound functions as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. Specifically, this compound is reported to selectively bind to and stabilize the PP2A-B56α holoenzyme.[1][2][3] This stabilization enhances the phosphatase activity of PP2A towards key oncogenic substrates.[1][2][3]

One of the most well-characterized downstream effects of this targeted PP2A activation is the dephosphorylation of the oncoprotein c-MYC at Serine 62.[1][4] This dephosphorylation event marks c-MYC for proteasomal degradation, leading to a reduction in its cellular levels.[1][4] Given that c-MYC is a critical downstream effector of KRAS signaling, its degradation is believed to be a key contributor to the anti-tumor effects of this compound in KRAS-mutant cancers.

Furthermore, the activation of PP2A by this compound is proposed to counteract the resistance mechanisms that arise in response to MEK inhibitors. In KRAS-mutant lung cancer cells, inhibition of PP2A can lead to the activation of AKT/mTOR signaling, thereby bypassing the effects of MEK inhibition. By activating PP2A, this compound is thought to suppress this collateral signaling and restore sensitivity to MEK inhibitors.[5]

2. The PP2A-Independent Cytotoxicity Hypothesis:

In contrast to the PP2A activation model, some studies have reported that the cytotoxic effects of this compound are independent of PP2A. This research suggests that this compound's primary mechanism of action involves the disruption of the Golgi apparatus and the endoplasmic reticulum (ER).[6][7] This disruption of cellular organelles is proposed to be the main driver of the observed cell toxicity.[6][7] These studies were unable to replicate the stabilizing effect of this compound on the PP2A-B56α holoenzyme, raising questions about its direct interaction with PP2A in causing cell death.[7]

This ongoing debate highlights the need for further investigation to fully elucidate the precise molecular mechanisms underlying the anti-cancer activity of this compound.

Data Presentation: Efficacy in KRAS-Mutant Cancer Models

The preclinical efficacy of this compound has been evaluated in various KRAS-mutant cancer cell lines and in vivo xenograft models. The available quantitative data is summarized below.

In Vitro Efficacy:

This compound has demonstrated dose-dependent inhibition of colony growth in KRAS-mutant non-small cell lung cancer (NSCLC) cell lines.

Cell LineCancer TypeKRAS MutationObserved EffectReference
H441NSCLCKRASDose-dependent inhibition of colony growth[5]
H358NSCLCKRASDose-dependent inhibition of colony growth[5]

Further studies are required to establish a comprehensive panel of IC50 values across a broader range of KRAS-mutant cancer cell lines.

In Vivo Efficacy:

Xenograft models have provided evidence for the anti-tumor activity of this compound, both as a single agent and in combination with other targeted therapies.

Single-Agent Activity:

Cell LineCancer TypeMouse ModelTreatmentResultReference
H441NSCLCNude Mice5 mg/kg, oral gavageInhibition of tumor growth[8]
H358NSCLCNude Mice5 mg/kg, oral gavageInhibition of tumor growth[8]

Combination Therapy with MEK Inhibitor (AZD6244):

In KRAS-driven lung cancer mouse models, the combination of this compound with the MEK inhibitor AZD6244 resulted in significantly more efficient tumor regression compared to either agent alone.[5] This combination therapy also led to the suppression of both phospho-AKT (p-AKT) and c-MYC levels.[5]

Cancer ModelTreatmentObserved EffectReference
KRAS-driven lung cancer mouse modelsThis compound + AZD6244Tumor regression; Suppression of p-AKT and MYC[5]

Specific percentages of tumor growth inhibition and statistical significance for these in vivo studies are not consistently reported in the publicly available literature and would require access to the primary study data.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of this compound, based on standard laboratory practices.

Cell Viability and Colony Formation Assays

Objective: To assess the dose-dependent effect of this compound on the proliferation and survival of KRAS-mutant cancer cells.

Protocol:

  • Cell Seeding: Plate KRAS-mutant cancer cell lines (e.g., H441, H358) in 6-well plates at a low density.

  • Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 7-14 days, allowing for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Quantification: Count the number of colonies in each well to determine the dose-dependent inhibition of colony growth.

Western Blot Analysis

Objective: To analyze the effect of this compound on the protein levels of key signaling molecules such as p-AKT and c-MYC.

Protocol:

  • Cell Lysis: Treat KRAS-mutant cancer cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), c-MYC, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[9][10][11] Recommended dilutions should be optimized as per the manufacturer's instructions.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old.[4][12][13]

  • Cell Implantation: Subcutaneously inject a suspension of KRAS-mutant cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[14][15]

  • Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4][12]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg) and/or other therapeutic agents via oral gavage or other appropriate routes.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as western blotting or immunohistochemistry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex information presented, the following diagrams have been generated using the DOT language.

DT061_Signaling_Pathway This compound Proposed Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRAS Mutant KRAS (Active) MEK MEK KRAS->MEK Activates PI3K PI3K KRAS->PI3K Activates ERK ERK MEK->ERK Activates cMYC c-MYC ERK->cMYC Phosphorylates (Ser62) Stabilizes AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylates pAKT->AKT PP2A_inactive PP2A Holoenzyme (Inactive) PP2A_B56a PP2A-B56α (Active) PP2A_inactive->PP2A_B56a DT061 This compound DT061->PP2A_inactive Binds & Stabilizes B56α subunit PP2A_B56a->pAKT Dephosphorylates cMYC_p p-c-MYC (Stable) PP2A_B56a->cMYC_p Dephosphorylates cMYC->cMYC_p Degradation Proteasomal Degradation cMYC->Degradation Leads to cMYC_p->cMYC Experimental_Workflow Typical Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture KRAS-Mutant Cancer Cell Lines Treatment_vitro Treat with this compound (Dose-Response) Cell_Culture->Treatment_vitro Viability_Assay Cell Viability/ Colony Formation Assay Treatment_vitro->Viability_Assay Western_Blot Western Blot for p-AKT, c-MYC Treatment_vitro->Western_Blot Xenograft Establish Xenograft Tumor Model Treatment_vivo Treat Mice with this compound (Single Agent & Combo) Xenograft->Treatment_vivo Tumor_Measurement Monitor Tumor Growth Treatment_vivo->Tumor_Measurement Tissue_Analysis Tumor Tissue Analysis Tumor_Measurement->Tissue_Analysis Logical_Relationship Logical Relationship of this compound's Disputed Mechanisms cluster_pp2a PP2A-Dependent Mechanism cluster_independent PP2A-Independent Mechanism DT061 This compound PP2A_Stabilization Stabilizes PP2A-B56α Holoenzyme DT061->PP2A_Stabilization Hypothesis 1 Golgi_ER_Disruption Disrupts Golgi & ER Function DT061->Golgi_ER_Disruption Hypothesis 2 cMYC_Degradation Leads to c-MYC Degradation PP2A_Stabilization->cMYC_Degradation Tumor_Inhibition1 Tumor Growth Inhibition cMYC_Degradation->Tumor_Inhibition1 Cell_Toxicity Induces Cellular Toxicity Golgi_ER_Disruption->Cell_Toxicity Tumor_Inhibition2 Tumor Growth Inhibition Cell_Toxicity->Tumor_Inhibition2

References

Methodological & Application

Application Notes and Protocols for DT-061 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor in various cancers.[1][2][3][4] As a "molecular glue," this compound stabilizes the PP2A heterotrimeric holoenzyme, leading to the dephosphorylation of key oncogenic proteins and subsequent inhibition of cancer cell growth and survival.[3][5] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound functions by binding to a unique pocket at the interface of the PP2A Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits.[5][6] This interaction stabilizes the active B56α-PP2A holoenzyme, preventing its dissociation and enhancing its phosphatase activity towards specific substrates.[6] A primary and well-characterized downstream target of this compound-activated PP2A is the oncoprotein c-MYC.[6] The enhanced dephosphorylation of c-MYC at serine 62 by the stabilized PP2A-B56α complex leads to its proteasomal degradation. Additionally, this compound-mediated PP2A activation has been shown to suppress both the PI3K/AKT/mTOR and MAPK signaling pathways by dephosphorylating key components like AKT.[2][7]

It is important to note that while the primary mechanism is reported as PP2A activation, some studies have suggested potential off-target effects, including disruption of the Golgi apparatus and endoplasmic reticulum, which may contribute to its cytotoxic effects.[8][9][10] Researchers should consider these possibilities when interpreting their results.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
Cell LineCancer TypeIC50 (µM)AssayReference
HCC827Lung Adenocarcinoma14.3Cell Viability Assay[7][11]
H3255Lung Adenocarcinoma12.4Cell Viability Assay[7][11]
FL5.12Not Specified15.2Not Specified[1]
H1975Lung AdenocarcinomaNot specified (viability decreased with 2.5-20 µM)Cell Counting[7]
H1650Lung AdenocarcinomaNot specified (viability decreased with 2.5-20 µM)Cell Counting[7]
CLL CellsChronic Lymphocytic LeukemiaDose-dependent decrease in viability (significant effects at 15-20 µM)Annexin V/PI Staining[12]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (powder form)

  • Solvent: Dimethyl sulfoxide (DMSO), fresh and high-purity[11]

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, for a 1 mg vial of this compound (Molecular Weight: 519.51 g/mol ), add 192.5 µL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. When in use, a working solution can be kept at 4°C for a short period.

Cell Viability and Proliferation Assays

This protocol provides a general guideline for assessing the effect of this compound on cell viability using a reagent such as CellTiter-Glo® or by direct cell counting.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear or white-walled microplates

    • This compound stock solution

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) or hemocytometer/automated cell counter

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to start with is 2.5 µM to 20 µM.[7] Include a DMSO vehicle control (at the same final concentration as the highest this compound treatment).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

      • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

      • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure the luminescence using a plate reader.

    • For Cell Counting:

      • Wash the cells with PBS.

      • Add trypsin-EDTA to detach the cells.

      • Neutralize the trypsin with complete medium and collect the cell suspension.

      • Count the viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

  • Materials:

    • Cancer cell line of interest

    • 6-well plates

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the desired concentrations of this compound (e.g., 15 µM) and a vehicle control for a specific duration (e.g., 24 hours).[12]

    • Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

Western Blot Analysis of Protein Expression and Phosphorylation

This protocol is for examining the effect of this compound on the expression and phosphorylation status of target proteins.

  • Materials:

    • Cancer cell line of interest

    • 6-well or 10 cm plates

    • This compound stock solution

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-c-MYC, anti-p-AKT (Ser473), anti-total AKT, anti-cleaved PARP, anti-Mcl-1, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with this compound as described in the previous protocols.

    • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Mandatory Visualizations

DT061_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Signaling DT061 This compound PP2A_active B56α-PP2A Holoenzyme (Active/Stable) DT061->PP2A_active Stabilizes PP2A_inactive PP2A Holoenzyme (Inactive/Unstable) PP2A_inactive->PP2A_active Activation cMYC_p p-c-MYC (S62) (Oncogenic) PP2A_active->cMYC_p Dephosphorylates AKT_p p-AKT (Active) PP2A_active->AKT_p Dephosphorylates cMYC c-MYC cMYC_p->cMYC Cell_Survival Cell Survival & Proliferation cMYC_p->Cell_Survival Degradation Proteasomal Degradation cMYC->Degradation Degradation->Cell_Survival AKT AKT (Inactive) AKT_p->AKT AKT_p->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Cell_Survival->Apoptosis

Caption: Signaling pathway of this compound-mediated PP2A activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_DT061 Prepare this compound Stock Solution (DMSO) Treat_Cells Treat Cells with this compound (and Vehicle Control) Prep_DT061->Treat_Cells Seed_Cells Seed Cells in Appropriate Culture Vessel Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., CellTiter-Glo) Treat_Cells->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treat_Cells->Apoptosis Western_Blot Western Blot Analysis (e.g., p-AKT, c-MYC) Treat_Cells->Western_Blot Data_Analysis Analyze Data (IC50, % Apoptosis, Protein Levels) Viability->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies with this compound.

References

Application Notes and Protocols for DT-061 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

DT-061 is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is often inactivated in various human cancers.[1][2] By selectively stabilizing the PP2A-B56α holoenzyme, this compound promotes the dephosphorylation of key oncoproteins, most notably c-MYC, leading to their degradation and subsequent inhibition of tumor growth.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical mouse xenograft models, along with detailed protocols for experimental execution.

Mechanism of Action: PP2A Activation and c-MYC Degradation

This compound functions by binding to a unique interface of the PP2A-B56α heterotrimer, enhancing its stability and enzymatic activity.[3] This targeted activation of PP2A leads to the dephosphorylation of the oncoprotein c-MYC at the Serine 62 residue.[3] Dephosphorylation at this site signals for the subsequent ubiquitination and proteasomal degradation of c-MYC, a key driver of tumorigenesis.[3] This reduction in c-MYC levels is a primary mechanism by which this compound exerts its anti-tumor effects.

DT061_Pathway This compound Signaling Pathway DT061 This compound PP2A PP2A-B56α Holoenzyme DT061->PP2A Activates p_cMYC Phosphorylated c-MYC (Ser62) PP2A->p_cMYC Dephosphorylates cMYC c-MYC p_cMYC->cMYC Ub Ubiquitination cMYC->Ub Proteasome Proteasomal Degradation Ub->Proteasome TumorGrowth Tumor Growth Inhibition Proteasome->TumorGrowth

Caption: this compound activates the PP2A-B56α holoenzyme, leading to c-MYC dephosphorylation and degradation.

Data Presentation: this compound Dosage and Efficacy in Xenograft Models

The following table summarizes the dosages and reported outcomes of this compound administration in various mouse xenograft models.

Xenograft ModelMouse StrainDosageAdministration Route & FrequencyTreatment DurationOutcome
H358 (Lung Adenocarcinoma)Athymic Nude5 mg/kgOral Gavage, Twice Daily4 weeksSignificant tumor growth inhibition.[1]
H441 (Lung Adenocarcinoma)BALB/c nu/nu5 mg/kgOral Gavage4 weeksShowed activity in inhibiting tumor growth.
MEC1 (Chronic Lymphocytic Leukemia)Rag2-/-γC-/-15 mg/kgOral Gavage, Twice DailyNot SpecifiedInhibited tumor growth of both wild-type (~40.5%) and multidrug-resistant (~27.6%) cells.
VCaP-EnzaR (Castration-Resistant Prostate Cancer)SCID15 mg/kgOral Gavage, Twice Daily3 weeksDramatic tumor regression.[4][5]
VCaP-EnzaR (Castration-Resistant Prostate Cancer)SCID50 mg/kgOral Gavage, Twice Daily3 weeksDramatic tumor regression, with >85% of animals showing disease regression.[4][5]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Vehicle (select one):

    • Corn oil

    • 20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, a 20.8 mg/mL stock solution.

  • Working Solution Preparation:

    • For Corn Oil Vehicle: Add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL. Mix thoroughly by vortexing.

    • For SBE-β-CD Vehicle: Add 100 µL of the 20.8 mg/mL this compound stock solution to 900 µL of 20% SBE-β-CD in saline to achieve a final concentration of 2.08 mg/mL. Mix until the solution is a uniform suspension.

    • For PEG300/Tween-80 Vehicle: Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Dissolve the required amount of this compound in this vehicle to achieve the desired final concentration.

  • Administration:

    • Administer the prepared this compound solution to mice via oral gavage at the dosages specified in the table above. The volume of administration should be calculated based on the mouse's body weight (e.g., 10 mL/kg).

Establishment of Subcutaneous Xenograft Model

Materials:

  • Cancer cell line (e.g., H358, H441, MEC1, VCaP)

  • Culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Immunodeficient mice (e.g., Athymic Nude, BALB/c nu/nu, SCID, Rag2-/-γC-/-)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Cell Culture and Harvesting:

    • Culture the selected cancer cell line in its recommended medium until it reaches 80-90% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with culture medium and centrifuge the cells to form a pellet.

    • Resuspend the cell pellet in serum-free medium or PBS.

  • Cell Counting and Viability:

    • Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion. Viability should be >90%.

  • Preparation of Cell Suspension for Injection:

    • Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 106 to 1 x 107 cells per 100-200 µL).

    • Keep the cell suspension on ice until injection.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

    • Monitor the mice for tumor growth.

Xenograft_Workflow Xenograft Experiment Workflow CellCulture Cell Culture (e.g., H358, VCaP) Harvest Harvest and Prepare Cell Suspension CellCulture->Harvest Injection Subcutaneous Injection into Mice Harvest->Injection TumorGrowth Tumor Growth (to ~100-200 mm³) Injection->TumorGrowth Randomization Randomize Mice into Groups TumorGrowth->Randomization Treatment This compound or Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Twice weekly Endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) Monitoring->Endpoint

Caption: A typical workflow for a mouse xenograft study investigating the efficacy of this compound.

Tumor Growth Monitoring and Data Analysis

Procedure:

  • Tumor Measurement:

    • Measure the length (L) and width (W) of the tumors with digital calipers two to three times per week.

  • Tumor Volume Calculation:

    • Calculate the tumor volume using the formula: Tumor Volume = (L x W2) / 2.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) if applicable, using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • For studies showing tumor regression, a waterfall plot can be used to visualize the percent change in tumor volume for each individual mouse from baseline.

Safety and Handling

This compound is a research chemical. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Disclaimer: These application notes and protocols are intended for guidance and informational purposes only. Researchers should optimize experimental conditions based on their specific cell lines, mouse models, and laboratory settings.

References

Application Notes and Protocols for Co-Immunoprecipitation with DT-061 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor by dephosphorylating key oncogenic proteins.[1][2][3][4] this compound acts as a "molecular glue," selectively stabilizing the PP2A heterotrimeric holoenzyme containing the B56α regulatory subunit.[4][5] This stabilization enhances the phosphatase activity of the PP2A-B56α complex, leading to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC.[4][5]

Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to verify the compound's mechanism of action by demonstrating the increased association of PP2A subunits, particularly the stabilization of the B56α-containing holoenzyme, upon treatment. These application notes provide a detailed protocol for performing Co-IP experiments in cells treated with this compound to investigate its effect on the integrity of the PP2A complex.

Mechanism of Action of this compound

This compound binds to a unique pocket at the interface of the PP2A scaffolding (Aα), catalytic (Cα), and regulatory (B56α) subunits.[1][4] This binding event prevents the dissociation of the active enzyme complex, thereby promoting the dephosphorylation of B56α-specific substrates.[4] A key downstream effect of this compound-mediated PP2A activation is the dephosphorylation of c-MYC at serine 62, which marks it for degradation and contributes to the anti-tumor effects of the compound.[5]

Quantitative Data Summary

Co-immunoprecipitation experiments have quantitatively demonstrated the stabilizing effect of this compound on the PP2A-B56α holoenzyme. The following table summarizes representative findings.

TreatmentFold Increase in B56α-containing Holoenzymes (Mean ± SD)Reference
Vehicle (DMSO)1.0 ± 0.2[4]
This compound2.1 ± 0.4[4]

Experimental Protocols

Co-Immunoprecipitation of PP2A Subunits Following this compound Treatment

This protocol is designed to assess the effect of this compound on the interaction between PP2A subunits. The principle involves immunoprecipitating a core PP2A subunit (e.g., the catalytic subunit, PP2Ac) and then detecting the co-immunoprecipitated regulatory subunits (e.g., B56α) by Western blotting.

Materials:

  • Cells of interest (e.g., KRAS-mutant lung cancer cell lines like H358 or H441)[3][6]

  • Cell culture reagents

  • This compound (dissolved in DMSO)[7]

  • Vehicle control (DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

  • Primary antibody against a PP2A core subunit for immunoprecipitation (e.g., anti-PP2Ac)

  • Primary antibody against the PP2A regulatory subunit of interest for detection (e.g., anti-B56α)

  • Protein A/G magnetic beads or agarose beads[8][9]

  • SDS-PAGE gels and buffers

  • Western blot transfer system and reagents

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for the specified duration (e.g., 24 hours). Optimal concentrations and treatment times may need to be determined empirically but can start in the range of 10-20 μM.[2][10]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add protein A/G beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • To an equal amount of protein lysate from each treatment condition, add the primary antibody for immunoprecipitation (e.g., anti-PP2Ac).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold Co-IP Lysis Buffer. With each wash, resuspend the beads, incubate briefly, and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the immunoprecipitated proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and then probe with the primary antibody for the detection of the co-immunoprecipitated protein (e.g., anti-B56α).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • To confirm equal immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with an antibody against the immunoprecipitated protein (e.g., anti-PP2Ac).

Visualizations

DT061_Signaling_Pathway cluster_0 This compound Mediated PP2A Activation cluster_1 Downstream Effects DT061 This compound PP2A_complex PP2A Holoenzyme (Aα, Cα, B56α) DT061->PP2A_complex Binds and Stabilizes cMYC_pS62 Phosphorylated c-MYC (pS62) (Active/Stable) PP2A_complex->cMYC_pS62 Dephosphorylates cMYC c-MYC cMYC_pS62->cMYC Degradation Ubiquitin-Mediated Degradation cMYC->Degradation

Caption: Signaling pathway of this compound action.

Co_IP_Workflow start Cell Treatment with This compound or Vehicle lysis Cell Lysis and Protein Extraction start->lysis preclear Pre-clearing Lysate with Protein A/G Beads lysis->preclear ip Immunoprecipitation with Anti-PP2A Core Subunit Ab preclear->ip capture Capture of Immune Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elution of Immunoprecipitated Proteins wash->elute wb Western Blot Analysis for Co-precipitated Subunits elute->wb

Caption: Experimental workflow for Co-Immunoprecipitation.

References

Application Notes and Protocols for Identifying Genetic Determinants of DT-061 Sensitivity Using CRISPR-Cas9 Screens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor. This compound selectively stabilizes the PP2A-B56α holoenzyme, promoting the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC.[1][2][3][4] This targeted mechanism of action makes this compound a promising therapeutic agent for cancers driven by KRAS mutations and MYC overexpression.[5][6] To further elucidate the cellular pathways that modulate sensitivity to this compound and to identify potential synergistic drug targets or mechanisms of resistance, genome-wide CRISPR-Cas9 loss-of-function screens can be employed.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 screening to identify genes whose knockout confers sensitivity or resistance to this compound.

Signaling Pathway of this compound Action

This compound exerts its anti-tumor effects by allosterically binding to a pocket formed at the interface of the PP2A Aα, Cα, and B56α subunits.[7] This binding stabilizes the heterotrimeric holoenzyme, enhancing its phosphatase activity towards specific substrates. A primary target of the PP2A-B56α complex is the oncoprotein c-MYC. Specifically, PP2A-B56α dephosphorylates c-MYC at serine 62, a modification that destabilizes the protein and leads to its proteasomal degradation.[2][3][8] By activating this complex, this compound effectively reduces cellular levels of c-MYC, thereby inhibiting the proliferation of cancer cells dependent on this transcription factor.[4][5]

DT061_Signaling_Pathway cluster_0 This compound Action cluster_1 c-MYC Regulation cluster_2 Cellular Outcome DT061 This compound PP2A_complex PP2A-B56α Holoenzyme DT061->PP2A_complex Stabilizes p_cMYC Phosphorylated c-MYC (S62) PP2A_complex->p_cMYC Activates cMYC c-MYC p_cMYC->cMYC Dephosphorylation Degradation Proteasomal Degradation cMYC->Degradation Tumor_Suppression Tumor Growth Inhibition Degradation->Tumor_Suppression

Figure 1: Simplified signaling pathway of this compound action. This compound stabilizes the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of c-MYC, ultimately inhibiting tumor growth.

Experimental Workflow for CRISPR-Cas9 Screening

A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful method to identify genes that modify a cell's response to a drug.[9][10] The general workflow involves introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of Cas9-expressing cells. The cell population is then treated with the drug of interest (in this case, this compound), and the resulting changes in sgRNA representation are measured by next-generation sequencing (NGS). Genes whose knockout leads to increased or decreased cell viability in the presence of the drug can then be identified.

CRISPR_Screen_Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-Expressing Cells A->B C 3. Antibiotic Selection B->C D 4. This compound Treatment C->D E 5. Genomic DNA Extraction D->E F 6. PCR Amplification of sgRNA Cassettes E->F G 7. Next-Generation Sequencing (NGS) F->G H 8. Data Analysis (MAGeCK) G->H I 9. Hit Identification & Validation H->I

Figure 2: General experimental workflow for a pooled CRISPR-Cas9 knockout screen to identify genetic modifiers of this compound sensitivity.

Quantitative Data Presentation

The primary output of a CRISPR screen is a list of genes ranked by their effect on cell viability under drug treatment. This data is typically presented in a table format, summarizing key statistical values for each gene. The Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout (MAGeCK) software is a widely used tool for this purpose.[1][11]

Table 1: Hypothetical MAGeCK Output for Genes Modulating this compound Sensitivity

Gene SymbolNumber of sgRNAsLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)Phenotype
Genes Conferring Resistance (Negative LFC)
GENE_A4-2.51.2e-65.8e-5Sensitizes to this compound
GENE_B4-2.13.5e-69.7e-5Sensitizes to this compound
GENE_C3-1.88.9e-51.2e-3Sensitizes to this compound
Genes Conferring Sensitivity (Positive LFC)
GENE_X43.25.4e-71.1e-5Resists this compound
GENE_Y42.89.1e-72.3e-5Resists this compound
GENE_Z42.52.7e-67.5e-5Resists this compound
  • Log2 Fold Change (LFC): Represents the change in abundance of sgRNAs targeting a gene in the this compound-treated population compared to the control. A negative LFC indicates that knockout of the gene sensitizes cells to this compound (sgRNAs are depleted), while a positive LFC suggests that knockout confers resistance (sgRNAs are enriched).

  • p-value and FDR: Statistical measures of the significance of the observed LFC.

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate sensitivity to this compound.[12][13][14][15][16]

1. Cell Line Selection and Cas9 Expression:

  • Select a cancer cell line relevant to the therapeutic application of this compound (e.g., a KRAS-mutant lung or pancreatic cancer cell line).
  • Establish a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector, followed by antibiotic selection (e.g., blasticidin).
  • Validate Cas9 expression and activity.

2. Lentiviral sgRNA Library Transduction:

  • Amplify the pooled sgRNA library plasmid DNA.
  • Produce high-titer lentivirus by transfecting HEK293T cells with the sgRNA library plasmid and packaging plasmids.
  • Determine the viral titer.
  • Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[17][18] Maintain a cell number that ensures at least 500-fold coverage of the sgRNA library.

3. Antibiotic Selection:

  • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin) for the sgRNA vector. The selection period should be the minimum time required to kill non-transduced cells.[13]

4. This compound Treatment:

  • Split the selected cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
  • The concentration of this compound should be predetermined to cause approximately 50-70% inhibition of cell growth (IC50-IC70) over the course of the experiment.
  • Culture the cells for 14-21 days, passaging as necessary while maintaining library representation.

5. Genomic DNA Extraction and NGS Library Preparation:

  • Harvest cells from both the control and this compound-treated populations at the end of the experiment.
  • Extract genomic DNA.
  • Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.[10]

6. Next-Generation Sequencing and Data Analysis:

  • Sequence the PCR amplicons on an Illumina sequencing platform.
  • Analyze the sequencing data using software such as MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.[6][11][19][20]

Protocol 2: Cell Viability Assay for Hit Validation

This protocol is for validating individual gene hits identified from the CRISPR screen.

1. Generation of Individual Gene Knockout Cell Lines:

  • Design and clone 2-3 individual sgRNAs targeting each candidate gene into a lentiviral vector.
  • Transduce the Cas9-expressing parental cell line with each individual sgRNA lentivirus.
  • Select for transduced cells and validate gene knockout by immunoblotting or Sanger sequencing.

2. Cell Viability Measurement:

  • Seed the knockout and control (non-targeting sgRNA) cell lines in 96-well plates.
  • Treat the cells with a range of this compound concentrations.
  • After 72-96 hours, assess cell viability using a suitable assay, such as the resazurin reduction assay or a commercial ATP-based luminescence assay (e.g., CellTiter-Glo®).[9][21][22][23][24]
  • Measure the absorbance or luminescence according to the manufacturer's protocol.

3. Data Analysis:

  • Calculate the relative cell viability for each concentration of this compound compared to the vehicle-treated control.
  • Generate dose-response curves and calculate the IC50 values for each cell line. A significant shift in the IC50 value for a knockout cell line compared to the control validates the gene's role in modulating this compound sensitivity.

Protocol 3: Immunoblotting for Mechanistic Validation

Immunoblotting can be used to investigate the mechanism by which a validated hit gene influences this compound sensitivity.[25][26][27][28] For example, one could examine the effect of gene knockout on the PP2A-c-MYC signaling axis.

1. Cell Lysis and Protein Quantification:

  • Treat the validated knockout and control cell lines with this compound or vehicle for a specified time (e.g., 24 hours).
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
  • Incubate the membrane with primary antibodies against proteins of interest (e.g., c-MYC, phospho-c-MYC (Ser62), PP2A-A, PP2A-C, PP2A-B56α, and a loading control like GAPDH or β-actin).
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Quantify the band intensities using densitometry software. Normalize the protein levels to the loading control.

Conclusion

The application of genome-wide CRISPR-Cas9 screens provides an unbiased and powerful approach to dissect the cellular mechanisms underlying sensitivity and resistance to the PP2A activator this compound. The protocols outlined in these application notes offer a robust framework for identifying and validating novel genetic determinants of this compound's therapeutic efficacy. The insights gained from such studies can facilitate the development of combination therapies, identify patient populations most likely to respond to treatment, and preemptively address potential resistance mechanisms.

References

Application Notes and Protocols: Assessing the Efficacy of DT-061 in Lung Adenocarcinoma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor that is frequently inactivated in various cancers, including lung adenocarcinoma. By reactivating PP2A, this compound offers a promising therapeutic strategy to counteract oncogenic signaling pathways. These application notes provide detailed protocols and data for assessing the efficacy of this compound in lung adenocarcinoma cell lines, both as a single agent and in combination with other targeted therapies.

Mechanism of Action

This compound functions by directly binding to the PP2A scaffold subunit, stabilizing the PP2A holoenzyme and enhancing its phosphatase activity. This leads to the dephosphorylation and subsequent inactivation of key oncogenic proteins, including AKT and ERK, thereby inhibiting cell proliferation and inducing apoptosis.

DT061 This compound PP2A PP2A (inactive) DT061->PP2A activates aPP2A PP2A (active) pAKT p-AKT aPP2A->pAKT dephosphorylates pERK p-ERK aPP2A->pERK dephosphorylates Apoptosis Apoptosis aPP2A->Apoptosis induces AKT AKT pAKT->AKT Proliferation Cell Proliferation AKT->Proliferation promotes ERK ERK pERK->ERK ERK->Proliferation promotes

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

Table 1: In Vitro Efficacy of Single-Agent this compound in Lung Adenocarcinoma Cell Lines
Cell LineGenotypeAssayIC50 (µM)Reference
H358KRAS mutantColony Growth InhibitionDose-dependent inhibition observed
H441KRAS mutantColony Growth InhibitionDose-dependent inhibition observed
HCC827EGFR mutant (TKI-sensitive)Cell Viability14.3 (48h)
H3255EGFR mutant (TKI-sensitive)Cell Viability12.4 (48h)
H1975EGFR mutant (TKI-resistant)Cell Viability10.6 (48h)
H1650EGFR mutant (TKI-resistant)Cell Viability10.6 (48h)
Table 2: Efficacy of this compound in Combination Therapy
Cell LineCombination AgentEffectReference
H441, H358AZD6244 (MEK inhibitor)Synergistic inhibition of tumor growth
H1975Erlotinib (EGFR inhibitor)Enhanced apoptosis
H1975Afatinib (EGFR inhibitor)Enhanced apoptosis
H1650Erlotinib (EGFR inhibitor)Enhanced apoptosis
H1650Afatinib (EGFR inhibitor)Enhanced apoptosis

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Treat Cells Treat with serial dilutions of this compound Seed Cells->Treat Cells Add MTS Add MTS reagent Treat Cells->Add MTS Incubate Incubate for 1-4 hours Add MTS->Incubate Read Absorbance Read absorbance at 490 nm Incubate->Read Absorbance

Figure 2: Workflow for the MTS cell viability assay.

Materials:

  • Lung adenocarcinoma cell lines

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 to 100 µM. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot Analysis

This protocol is for assessing the effect of this compound on the phosphorylation of AKT and ERK.

Materials:

  • Lung adenocarcinoma cell lines

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound (e.g., 20 µM) or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis.

Treat Cells Treat cells with this compound Harvest Cells Harvest and wash cells Treat Cells->Harvest Cells Resuspend Resuspend in Annexin V binding buffer Harvest Cells->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate for 15 min at RT in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Lung adenocarcinoma cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Treat with this compound (e.g., 20 µM) or vehicle control for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in various lung adenocarcinoma cell lines, including those with KRAS and EGFR mutations, and those resistant to TKIs. Its efficacy is enhanced when used in combination with other targeted agents. The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in lung adenocarcinoma.

DT-061 and Neuroblastoma Research: A Review of Preclinical Data and Current Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 was identified as a small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor often inactivated in various cancers, including neuroblastoma. The therapeutic strategy of reactivating PP2A has been a significant area of interest in oncology research. This document aims to provide a detailed overview of the treatment protocols and available data for this compound in the context of neuroblastoma research. However, it is crucial to note at the outset that preclinical development of this compound for neuroblastoma was halted due to significant off-target liabilities. This document will summarize the known mechanism of action of this compound, detail the reasons for its discontinuation in this specific field, and present data from next-generation PP2A activators that have been evaluated in neuroblastoma models.

This compound: Mechanism of Action and Limitations in Neuroblastoma

This compound was designed as a tricyclic sulfonamide that acts as a Small Molecule Activator of PP2A (SMAP).[1] The proposed primary mechanism of action involves the selective binding to and stabilization of the PP2A-B56α holoenzyme.[2][3] This stabilization is thought to enhance the phosphatase activity of PP2A towards key oncoproteins, most notably MYC, a critical driver of neuroblastoma pathogenesis.[2] By promoting the dephosphorylation of MYC at Serine 62, this compound was hypothesized to trigger its degradation, thereby reducing tumor cell proliferation and survival.[3]

However, a significant challenge emerged during preclinical evaluation. This compound, also referred to as NZ-8-061, demonstrated potent, time-dependent inhibition of cytochrome P450 3A4 (CYP3A4).[4] This finding indicated a high potential for drug-drug interactions and toxicity, making it an unsuitable candidate for further clinical development, particularly in a pediatric population.[4] Consequently, research efforts shifted towards developing improved PP2A activators with more favorable pharmacological profiles.[4]

Furthermore, some studies have questioned the specificity of this compound, suggesting that its cytotoxic effects may be independent of PP2A activation and could be attributed to the disruption of the Golgi apparatus and endoplasmic reticulum.[5][6]

Next-Generation PP2A Activators in Neuroblastoma Research

Subsequent research focused on two novel PP2A activators, ATUX-792 and DBK-1154, which lack the CYP3A4 inhibition liability of this compound.[4] These compounds have been evaluated in neuroblastoma cell lines and patient-derived xenograft (PDX) models, providing valuable insights into the therapeutic potential of PP2A activation.[4][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ATUX-792 and DBK-1154 in various neuroblastoma cell lines.

Table 1: In Vitro Efficacy of ATUX-792 in Neuroblastoma Cell Lines

Cell LineKey FeaturesParameterValue
SK-N-ASMYCN non-amplifiedPP2A Activation (at 10 µM)117.5 ± 5.6% of control[4]
SH-EPMYCN non-amplifiedPP2A Activation (at 10 µM)117.3 ± 7.2% of control[4]
SH-EPMYCN non-amplifiedG1 Cell Cycle Arrest (at 15 µM)58.4% of cells in G1 vs 42.6% in control[4]
WAC2MYCN amplifiedS-phase Reduction (at 15 µM)25.4% of cells in S-phase vs 38.2% in control[4]

Table 2: In Vitro Efficacy of DBK-1154 in Neuroblastoma Cell Lines

Cell LineKey FeaturesParameterValue
SK-N-ASMYCN non-amplifiedPP2A Activation (at 10 µM)134.8 ± 18.4% of control[4]
SH-EPMYCN non-amplifiedPP2A Activation (at 10 µM)138.0 ± 16.5% of control[4]
SH-EPMYCN non-amplifiedG1 Cell Cycle Arrest (at 15 µM)52.0% of cells in G1 vs 42.6% in control[4]

Experimental Protocols

The following are generalized protocols based on the methodologies reported for ATUX-792 and DBK-1154 in neuroblastoma research, which can serve as a template for investigating novel PP2A activators.[4]

Cell Culture
  • Cell Lines: A panel of human neuroblastoma cell lines should be used, including those with and without MYCN amplification (e.g., SK-N-AS, SK-N-BE(2), SH-EP, WAC2). Patient-derived xenograft (PDX) cells are also recommended for more clinically relevant models.[4]

  • Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

In Vitro PP2A Activity Assay
  • Objective: To determine the ability of the compound to activate PP2A within neuroblastoma cells.

  • Procedure:

    • Treat neuroblastoma cells with the test compound at various concentrations for 24 hours.

    • Lyse the cells and perform immunoprecipitation for PP2A.

    • Measure phosphatase activity using a colorimetric assay with a phosphopeptide substrate.

    • Normalize the activity to the protein concentration and express it as a percentage of the vehicle-treated control.[4]

Cell Proliferation and Viability Assays
  • Objective: To assess the effect of the compound on cell growth and survival.

  • Procedure (Proliferation):

    • Plate cells in 96-well plates and allow them to adhere.

    • Treat with a range of compound concentrations for 24-72 hours.

    • Measure proliferation using a BrdU incorporation assay or a similar method.[4]

  • Procedure (Viability):

    • Follow the same treatment procedure as for proliferation.

    • Assess cell viability using an MTS or MTT assay.

Cell Cycle Analysis
  • Objective: To determine the effect of the compound on cell cycle progression.

  • Procedure:

    • Treat cells with the compound at a concentration known to affect proliferation for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[4]

Western Blotting for MYCN and Other Markers
  • Objective: To investigate the effect of the compound on the expression of key oncoproteins.

  • Procedure:

    • Treat cells with increasing concentrations of the compound.

    • Lyse the cells and determine protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against MYCN, CIP2A, and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands.

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of the compound in an animal model.

  • Procedure:

    • Subcutaneously inject human neuroblastoma cells into the flank of immunodeficient mice.

    • Once tumors are established, randomize mice into treatment and control groups.

    • Administer the compound (e.g., via oral gavage) and vehicle control according to a predetermined schedule.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, excise tumors for histological and immunohistochemical analysis.[4]

Visualizations

Signaling Pathway

PP2A_Activation_Pathway cluster_SMAP Small Molecule PP2A Activator (SMAP) (e.g., this compound, ATUX-792) cluster_PP2A PP2A Holoenzyme cluster_MYC MYC Regulation SMAP SMAP PP2A_inactive PP2A-B56α (Inactive/Unstable) SMAP->PP2A_inactive Binds and Stabilizes PP2A_active PP2A-B56α (Active/Stable) PP2A_inactive->PP2A_active Activation MYC_p p-MYC (S62) (Oncogenic) PP2A_active->MYC_p Dephosphorylates MYC MYC MYC_p->MYC Degradation Ubiquitin-Proteasome Degradation MYC->Degradation Targeted for Degradation

Caption: Proposed mechanism of SMAP-induced MYC degradation.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Neuroblastoma Cell Lines & PDXs PP2A_Assay PP2A Activity Assay Cell_Culture->PP2A_Assay Prolif_Assay Proliferation/ Viability Assays Cell_Culture->Prolif_Assay WB_Assay Western Blot (MYCN, etc.) Cell_Culture->WB_Assay Xenograft Orthotopic/Subcutaneous Xenograft Model Prolif_Assay->Xenograft Promising Candidate Treatment Compound Administration Xenograft->Treatment Tumor_Monitoring Tumor Volume Measurement Treatment->Tumor_Monitoring Analysis Histology & IHC Tumor_Monitoring->Analysis

Caption: General workflow for preclinical evaluation of PP2A activators.

Conclusion

While this compound was an early-generation PP2A activator, its development for neuroblastoma was not pursued due to significant liabilities related to CYP3A4 inhibition.[4] Research in this area has since advanced, with newer compounds like ATUX-792 and DBK-1154 demonstrating promising preclinical activity in neuroblastoma models by activating PP2A and reducing MYCN protein levels.[4] The protocols and data presented here for these next-generation compounds provide a valuable framework for researchers interested in exploring the therapeutic strategy of PP2A activation for the treatment of neuroblastoma. Future studies will be essential to further validate this approach and identify candidates with optimal efficacy and safety profiles for clinical translation.

References

Application Notes and Protocols for DT-061 in Chronic Lymphocytic Leukemia (CLL) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small-molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor often inactivated in various cancers, including Chronic Lymphocytic Leukemia (CLL). In the context of CLL, particularly in cases of multi-drug resistance, this compound presents a promising therapeutic strategy. These application notes provide a comprehensive overview of the use of this compound in CLL research, detailing its mechanism of action and providing protocols for its application in both in vitro and in vivo studies.

Mechanism of Action in CLL

This compound circumvents common drug resistance mechanisms in CLL by inducing apoptosis through a unique pathway. In multidrug-resistant CLL cells, where apoptosis is often restricted at the pre-mitochondrial level due to the sequestration of the pro-apoptotic protein Bim by various anti-apoptotic proteins (Mcl-1, Bcl-xL, Bcl-2), this compound triggers cell death independently of the canonical Bax/Bak pathway.[1]

The primary mechanism involves the activation of PP2A, which leads to the opening of the mitochondrial permeability transition pore (mPTP).[1][2] This event disrupts the mitochondrial membrane potential and initiates a caspase cascade, ultimately leading to apoptosis. This Bax/Bak-independent cell death is particularly effective in resistant CLL populations.

Furthermore, this compound has been shown to impact the NOTCH1 signaling pathway, which is frequently dysregulated in CLL.[2][3] By activating PP2A, this compound promotes the activity of GSK3β, a negative regulator of the active NOTCH1 intracellular domain (N1-ICD).[2][3] This leads to a reduction in N1-ICD levels and a decrease in CLL cell survival.[2][3]

A diagram illustrating the proposed signaling pathway of this compound in CLL is provided below.

DT061_Mechanism cluster_cell CLL Cell DT061 This compound PP2A PP2A DT061->PP2A activates GSK3b GSK3β PP2A->GSK3b activates mPTP mPTP Opening PP2A->mPTP induces N1ICD N1-ICD GSK3b->N1ICD inhibits Apoptosis Apoptosis N1ICD->Apoptosis promotes survival mPTP->Apoptosis triggers BaxBak Bax/Bak-Independent

Caption: Signaling pathway of this compound in CLL cells.

Data Presentation

In Vitro Efficacy of this compound in CLL Cells
Cell TypeAssayThis compound Concentration (µM)Treatment DurationObserved EffectReference
Patient-derived CLL cellsCytotoxicity (alamarBlue)8, 12, 16, 20, 2424 hoursDose-dependent increase in cytotoxicity[1]
MEC1 cell line (WT and Bax/Bak-DKO)Apoptosis (Cleaved PARP)12, 16, 2012 hoursIncreased cleaved PARP in both WT and Bax/Bak-DKO cells[1]
Patient-derived CLL cellsApoptosis (Annexin V/PI)15, 2024 hoursDose-dependent reduction in viable cells and increase in apoptotic cells[2]
Patient-derived CLL cellsN1-ICD Levels153 hoursReduction in N1-ICD levels[3]
In Vivo Efficacy of this compound in a CLL Xenograft Model
Mouse ModelCell LineThis compound DosageTreatment ScheduleObserved EffectReference
Rag2-/-γC-/-MEC1 (WT and Bax/Bak-DKO)15 mg/kgNot specifiedInhibition of tumor growth in both WT and Bax/Bak-DKO xenografts[1]
Eµ-TCL1 adoptive transfer modelNot applicableNot specifiedNot specifiedReduced leukemic burden in peripheral blood, spleen, and bone marrow[3][4]

Experimental Protocols

In Vitro Cell Viability Assessment using alamarBlue

This protocol is for assessing the dose-dependent cytotoxic effect of this compound on CLL cells.

Materials:

  • CLL cell lines (e.g., MEC1) or primary patient-derived CLL cells

  • Complete RPMI-1640 medium

  • This compound stock solution (in DMSO)

  • alamarBlue™ Cell Viability Reagent

  • 96-well microplates

  • Microplate reader (fluorescence or absorbance)

Workflow Diagram:

alamarBlue_Workflow start Start seed_cells Seed CLL cells in 96-well plate start->seed_cells add_dt061 Add varying concentrations of this compound seed_cells->add_dt061 incubate_24h Incubate for 24 hours add_dt061->incubate_24h add_alamarblue Add alamarBlue reagent incubate_24h->add_alamarblue incubate_4h Incubate for 1-4 hours add_alamarblue->incubate_4h read_plate Read fluorescence or absorbance incubate_4h->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for alamarBlue cell viability assay.

Procedure:

  • Seed CLL cells in a 96-well plate at a density of 1 x 105 cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 8 to 24 µM. Include a vehicle control (DMSO).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[1]

  • Add 20 µL of alamarBlue™ reagent to each well.

  • Incubate the plate for an additional 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Detection by Annexin V/PI Staining

This protocol is for quantifying apoptosis in CLL cells following this compound treatment.

Materials:

  • CLL cells treated with this compound

  • Annexin V-FITC/PE Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) or 7-AAD

  • Flow cytometer

Procedure:

  • Treat CLL cells with the desired concentrations of this compound (e.g., 15 µM and 20 µM) or vehicle control for 24 hours.[2]

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold 1X PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC (or PE) and 5 µL of PI (or 7-AAD) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Study

This protocol outlines the establishment of a CLL xenograft model and treatment with this compound.

Materials:

  • Immunodeficient mice (e.g., Rag2-/-γC-/-)

  • MEC1 cell line (WT or Bax/Bak-DKO)

  • Matrigel

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inoculate 6-8 week old Rag2-/-γC-/- mice with 5 x 106 MEC1 cells (resuspended in PBS and mixed with Matrigel) into the flank.[1]

  • Monitor the mice for tumor growth. Once tumors are palpable, randomize the mice into treatment and control groups.

  • Administer this compound (15 mg/kg) or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to the planned treatment schedule.[1]

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).

Conclusion

This compound represents a promising therapeutic agent for CLL, particularly for relapsed/refractory cases, due to its unique mechanism of action that overcomes conventional drug resistance. The protocols provided herein offer a framework for researchers to investigate the efficacy and mechanism of this compound in preclinical CLL models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this novel therapeutic approach.

References

Application Notes and Protocols for Measuring PP2A Activation After DT-061 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061 is a novel small molecule activator of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that functions as a tumor suppressor by counteracting oncogenic kinase signaling. This compound is reported to act as a molecular glue, selectively stabilizing the heterotrimeric holoenzyme complex of PP2A containing the B56α regulatory subunit (PP2A-B56α). This stabilization enhances the phosphatase activity towards key oncoproteins, most notably c-MYC, leading to its dephosphorylation and subsequent degradation.[1][2][3]

The accurate measurement of PP2A activation upon this compound treatment is crucial for elucidating its mechanism of action, validating its therapeutic efficacy, and identifying pharmacodynamic biomarkers. These application notes provide detailed protocols for a range of assays to robustly assess the impact of this compound on PP2A activity, from direct biochemical measurements to cellular signaling and functional outcomes.

It is important to note that while the primary mechanism of this compound is believed to be through direct PP2A-B56α stabilization, some studies have suggested potential PP2A-independent off-target effects.[4][5][6] Therefore, employing a multi-pronged approach with the methods outlined below is highly recommended to comprehensively validate the on-target effects of this compound.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various studies.

Table 1: In Vitro and In Vivo Effects of this compound on PP2A Holoenzyme and Activity

ParameterAssaySystemTreatmentResultReference
PP2A-B56α Holoenzyme FormationCo-ImmunoprecipitationH358 lung adenocarcinoma cells and xenograft tumors3 µM this compound (in vitro), single dose (in vivo)Roughly two-fold increase in B56α-containing holoenzymes[2]
PP2A-B56γ ActivityIn Vitro Phosphatase AssayPurified PP2A-B56γ and AC dimer20 µM this compound20-30% activation[5]
B56α-AC Dimer BindingFluorescence PolarizationReconstituted PP2A A, C, and B56α subunitsThis compoundIncreased binding affinity[7]
PP2A-B56α Complex StabilitySize-Exclusion ChromatographyReconstituted PP2A-B56α complexThis compoundPrevents holoenzyme dissociation at nanomolar concentrations[3]

Table 2: Cellular Effects of this compound Treatment

ParameterAssayCell LineTreatmentResultReference
c-MYC Phosphorylation (Ser62)Western BlotDaudi Burkitt's lymphoma cells20 µM this compound (1-4h)Time-dependent decrease in p-c-MYC (Ser62)
Total c-MYC Protein LevelsWestern BlotDaudi Burkitt's lymphoma cells20 µM this compound (1-4h)Time-dependent decrease in total c-MYC
c-MYC Protein Half-lifeCycloheximide Chase AssayMDA-MB-231 breast cancer cells20 µM this compoundDecreased c-MYC half-life
Cell Viability (IC50)CellTiter-GloHCC827 lung adenocarcinoma cellsThis compound14.3 µM
Cell Viability (IC50)CellTiter-GloH3255 lung adenocarcinoma cellsThis compound12.4 µM
ApoptosisTUNEL StainingXenograft tumorsThis compoundSignificant induction of apoptosis[3]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) for PP2A Holoenzyme Assembly

This protocol is designed to assess the effect of this compound on the interaction between the PP2A catalytic subunit (PP2A-C) and the B56α regulatory subunit.

Materials:

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors)

  • Anti-PP2A-C antibody (for immunoprecipitation)

  • Anti-B56α antibody (for western blot detection)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • This compound and vehicle control (e.g., DMSO)

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and collect the supernatant.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-PP2A-C antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution: After the final wash, remove all residual wash buffer and resuspend the beads in elution buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform western blotting using an anti-B56α antibody to detect the co-immunoprecipitated regulatory subunit. An antibody against the PP2A-C subunit should be used as a loading control for the immunoprecipitated protein.

Protocol 2: In Vitro PP2A Phosphatase Activity Assay (Malachite Green)

This colorimetric assay measures the amount of free phosphate released from a synthetic phosphopeptide substrate by immunoprecipitated or purified PP2A.

Materials:

  • PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore) or individual reagents:

    • Malachite Green Reagent

    • Phosphopeptide substrate (e.g., K-R-pT-I-R-R)

    • Phosphate standards

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.0, 0.1 mM CaCl₂)

  • Immunoprecipitated PP2A (from Protocol 1) or purified PP2A enzyme

  • This compound and vehicle control

Procedure:

  • Prepare Reagents: Prepare the Malachite Green reagent and phosphate standards according to the manufacturer's instructions.

  • Set up the Reaction: In a 96-well plate, add the assay buffer.

  • Enzyme Addition: Add the immunoprecipitated PP2A beads or purified PP2A enzyme to the wells. Include a no-enzyme control.

  • This compound Treatment: Add this compound or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the Reaction: Add the phosphopeptide substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Stop the Reaction and Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development. Incubate at room temperature for 15-20 minutes.

  • Measure Absorbance: Read the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Use the phosphate standard curve to determine the amount of phosphate released in each sample.

Protocol 3: Western Blot Analysis of PP2A Substrate Phosphorylation

This protocol is for detecting changes in the phosphorylation status of key this compound targets, such as c-MYC (Ser62), ERK, and AKT.

Materials:

  • Cell lysis buffer (as in Protocol 1)

  • Primary antibodies: anti-phospho-c-MYC (Ser62), anti-total c-MYC, anti-phospho-ERK (Thr202/Tyr204), anti-total ERK, anti-phospho-AKT (Ser473), anti-total AKT

  • HRP-conjugated secondary antibodies

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • ECL substrate

Procedure:

  • Cell Culture, Treatment, and Lysis: Follow steps 1-3 from Protocol 1.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MYC) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total c-MYC) or a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Signaling Pathway Diagram

PP2A_DT061_Signaling cluster_upstream Upstream Regulation cluster_PP2A PP2A Holoenzyme cluster_downstream Downstream Effects Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K PI3K RTKs->PI3K RAS RAS RTKs->RAS AKT AKT PI3K->AKT GSK3b GSK3β AKT->GSK3b Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_cMYC_S62 p-c-MYC (Ser62) (Active/Stable) ERK->p_cMYC_S62 Phosphorylates PP2A_A PP2A A (Scaffold) PP2A_Holoenzyme PP2A-B56α Holoenzyme PP2A_A->PP2A_Holoenzyme PP2A_C PP2A C (Catalytic) PP2A_C->PP2A_Holoenzyme B56a B56α (Regulatory) B56a->PP2A_Holoenzyme PP2A_Holoenzyme->AKT Dephosphorylates PP2A_Holoenzyme->ERK Dephosphorylates PP2A_Holoenzyme->p_cMYC_S62 Dephosphorylates DT061 This compound DT061->PP2A_Holoenzyme Stabilizes cMYC c-MYC (Unstable) p_cMYC_S62->cMYC Cell_Proliferation Cell Proliferation & Tumor Growth p_cMYC_S62->Cell_Proliferation p_cMYC_T58 p-c-MYC (Thr58) cMYC->p_cMYC_T58 Priming GSK3b->p_cMYC_T58 Phosphorylates Ubiquitination Ubiquitination & Proteasomal Degradation p_cMYC_T58->Ubiquitination Ubiquitination->cMYC Apoptosis Apoptosis Ubiquitination->Apoptosis

Caption: this compound stabilizes the PP2A-B56α holoenzyme, promoting dephosphorylation of p-c-MYC (Ser62), leading to its degradation and apoptosis.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical & Functional Assays Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis NanoBiT Live-Cell NanoBiT/BRET Assay (Subunit Interaction) Cell_Culture->NanoBiT Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., TUNEL, Caspase-Glo) Cell_Culture->Apoptosis_Assay CoIP Co-Immunoprecipitation (PP2A-C) Cell_Lysis->CoIP WB_Phospho Western Blot for p-c-MYC, p-ERK, p-AKT Cell_Lysis->WB_Phospho IP_PP2A Immunoprecipitate PP2A Cell_Lysis->IP_PP2A WB_Holoenzyme Western Blot for B56α (Holoenzyme Assembly) CoIP->WB_Holoenzyme Phosphatase_Assay In Vitro Phosphatase Assay (Malachite Green) IP_PP2A->Phosphatase_Assay

Caption: A comprehensive workflow for assessing PP2A activation by this compound, from cellular to functional readouts.

Logical Relationship Diagram

Logical_Relationship DT061_Treatment This compound Treatment PP2A_Stabilization Stabilization of PP2A-B56α Holoenzyme DT061_Treatment->PP2A_Stabilization Hypothesized Mechanism PP2A_Activity Increased PP2A-B56α Phosphatase Activity PP2A_Stabilization->PP2A_Activity Substrate_Dephosphorylation Dephosphorylation of Key Substrates (e.g., p-c-MYC, p-AKT, p-ERK) PP2A_Activity->Substrate_Dephosphorylation Protein_Degradation c-MYC Degradation Substrate_Dephosphorylation->Protein_Degradation Cellular_Outcomes Anti-Tumor Cellular Outcomes (↓ Proliferation, ↑ Apoptosis) Protein_Degradation->Cellular_Outcomes

Caption: The hypothesized mechanism of action for this compound, leading from holoenzyme stabilization to anti-tumor effects.

References

Application Notes and Protocols: In Vivo Imaging Techniques for Tracking DT-061 Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DT-061

This compound is an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A), a critical family of serine/threonine phosphatases that act as tumor suppressors by regulating key signaling pathways.[1][2][3][4][5] In many cancers, PP2A function is impaired, leading to the hyper-phosphorylation and activation of oncoproteins. This compound acts as a "molecular glue," selectively binding to and stabilizing the heterotrimeric PP2A holoenzyme containing the B56α regulatory subunit.[6][7] This stabilization enhances PP2A's phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC.[6][8] By promoting the dephosphorylation of c-MYC at Serine 62, this compound facilitates its subsequent degradation, thereby suppressing tumor growth.[6][8]

Given its mechanism of action, which involves the modulation of a key signaling pathway and subsequent effects on protein stability and tumor metabolism, in vivo imaging techniques are indispensable for characterizing the pharmacodynamics and therapeutic efficacy of this compound in preclinical models. These non-invasive methods allow for longitudinal monitoring of drug effects within the same animal, reducing biological variability and providing a more comprehensive understanding of the drug's activity over time.

This document provides detailed application notes and protocols for three key in vivo imaging modalities to track the biological effects of this compound:

  • Bioluminescence Imaging (BLI) for monitoring tumor burden.

  • Pharmacodynamic BLI for tracking c-MYC protein degradation.

  • Positron Emission Tomography (PET) for assessing tumor metabolic response.

This compound Signaling Pathway

This compound's mechanism centers on the activation of the PP2A-B56α holoenzyme. This activation leads to the dephosphorylation of key oncogenic proteins, such as c-MYC, marking them for proteasomal degradation and ultimately inhibiting cancer cell proliferation.

DT061_Pathway cluster_0 This compound Mechanism of Action cluster_1 Downstream Effects DT061 This compound PP2A_complex PP2A Holoenzyme (A, C, B56α subunits) DT061->PP2A_complex Binds and Stabilizes Active_PP2A Stabilized, Active PP2A-B56α Complex PP2A_complex->Active_PP2A cMYC_p Phosphorylated c-MYC (Active, Stable) Active_PP2A->cMYC_p Dephosphorylates (at Ser62) cMYC c-MYC cMYC_p->cMYC Proliferation Tumor Cell Proliferation cMYC_p->Proliferation Promotes Degradation Proteasomal Degradation cMYC->Degradation Degradation->Proliferation Inhibits

Mechanism of action for the PP2A activator, this compound.

Application Note 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Growth

Principle

Bioluminescence imaging (BLI) is a highly sensitive optical imaging technique used to non-invasively monitor biological processes in vivo.[9] This protocol utilizes cancer cells that have been genetically engineered to stably express Firefly luciferase (FLuc). When the substrate D-luciferin is administered to the animal, it is oxidized by the luciferase enzyme in the presence of ATP, resulting in the emission of light.[9][10] The intensity of the light signal, captured by a sensitive CCD camera, is directly proportional to the number of viable, metabolically active cancer cells. This allows for the longitudinal and quantitative assessment of tumor growth and regression in response to this compound treatment.

Experimental Workflow

BLI_Workflow cluster_workflow BLI Workflow for Tumor Burden A 1. Cell Culture (Luciferase-expressing cancer cells) B 2. Orthotopic or Subcutaneous Implantation in Mice A->B C 3. Tumor Establishment (Monitor via baseline BLI) B->C D 4. Randomize Mice into Treatment Groups C->D E 5. Administer this compound or Vehicle Control D->E F 6. Weekly Imaging (Inject D-luciferin) E->F G 7. Image Acquisition (IVIS Spectrum) F->G H 8. Data Analysis (Quantify Photon Flux) G->H

Workflow for monitoring tumor growth using BLI.
Protocol

A. Materials

  • Cell Line: Cancer cell line relevant to this compound's target indication (e.g., H358 or H441 KRAS-mutant lung cancer cells) stably expressing Firefly luciferase.

  • Animals: 6-8 week old immunodeficient mice (e.g., BALB/c nu/nu or NSG).

  • Reagents:

    • This compound[3][5]

    • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[5]

    • D-luciferin potassium salt (e.g., 150 mg/kg in sterile DPBS).

    • Matrigel (for subcutaneous implantation).

    • Isoflurane for anesthesia.

  • Equipment:

    • IVIS Lumina, Spectrum, or equivalent in vivo imaging system.

    • Standard animal housing and handling facilities.

    • Oral gavage needles.

B. Methods

  • Cell Implantation:

    • Harvest luciferase-expressing cells during their exponential growth phase.

    • For subcutaneous models, resuspend 5 x 10⁶ cells in 100 µL of a 1:1 mixture of sterile DPBS and Matrigel.[3] Inject subcutaneously into the flank of each mouse.

  • Tumor Establishment and Grouping:

    • Allow tumors to grow until they reach a palpable size (e.g., 100-150 mm³).

    • Perform a baseline BLI scan to confirm luciferase activity and establish initial tumor burden.

    • Randomize animals into treatment groups (e.g., Vehicle control, this compound 5 mg/kg) with equal average baseline BLI signals.

  • Drug Administration:

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound or vehicle to the respective groups via oral gavage daily for the duration of the study (e.g., 4 weeks).[3]

  • Bioluminescence Imaging:

    • Perform imaging once per week.

    • Anesthetize mice using isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.

    • Wait for 10-15 minutes for substrate distribution.

    • Place the mouse in the imaging chamber of the IVIS system.

    • Acquire images using an open filter with an exposure time of 1-60 seconds, depending on signal intensity.

  • Data Analysis:

    • Using the imaging software (e.g., Living Image), draw a region of interest (ROI) around the tumor area.

    • Quantify the signal as total photon flux (photons/second) within the ROI.

    • Plot the average photon flux for each group over time to visualize treatment response.

Data Presentation

Table 1: Effect of this compound on Tumor Growth Measured by BLI

Treatment Group Day 0 (photons/sec) Day 7 (photons/sec) Day 14 (photons/sec) Day 21 (photons/sec)
Vehicle Control 2.5 x 10⁷ ± 0.4 x 10⁷ 9.8 x 10⁷ ± 1.1 x 10⁷ 3.5 x 10⁸ ± 0.8 x 10⁸ 9.1 x 10⁸ ± 1.5 x 10⁸
This compound (5 mg/kg) 2.6 x 10⁷ ± 0.5 x 10⁷ 4.1 x 10⁷ ± 0.7 x 10⁷ 3.2 x 10⁷ ± 0.6 x 10⁷ 1.9 x 10⁷ ± 0.4 x 10⁷

Data are presented as mean ± SEM (n=8 mice per group). Data are hypothetical.

Application Note 2: Pharmacodynamic BLI for c-MYC Degradation

Principle

To directly visualize the pharmacodynamic effect of this compound on its target c-MYC, a specialized BLI reporter system can be used.[9] This involves engineering tumor cells to express a fusion protein of c-MYC and luciferase. The stability of the luciferase reporter is now directly linked to the stability of c-MYC. When this compound activates PP2A and promotes c-MYC dephosphorylation and degradation, the fused luciferase is also degraded, leading to a decrease in the bioluminescent signal. This provides a powerful and direct readout of target engagement and downstream pathway modulation in vivo, often detectable earlier than changes in tumor volume.

Experimental Workflow

PD_BLI_Workflow cluster_workflow Pharmacodynamic BLI Workflow A 1. Establish Tumors (c-MYC-Luciferase cells) B 2. Baseline Imaging (Pre-treatment) A->B C 3. Administer a Single Dose of this compound or Vehicle B->C D 4. Serial Imaging (e.g., 4, 8, 12, 24h post-dose) C->D E 5. Image Acquisition (IVIS Spectrum) D->E F 6. Data Analysis (Normalize signal to baseline) E->F

Workflow for monitoring c-MYC degradation using BLI.
Protocol

A. Materials

  • Cell Line: Cancer cell line engineered to stably express a c-MYC-Luciferase fusion protein.

  • Animals, Reagents, Equipment: As described in Application Note 1.

B. Methods

  • Animal Model:

    • Establish tumors as described in Protocol 2.B.1.

    • Wait until tumors are well-established and provide a strong, consistent BLI signal.

  • Baseline Imaging and Dosing:

    • Acquire a baseline (pre-dose) BLI image for all animals.

    • Administer a single dose of this compound or vehicle via oral gavage.

  • Pharmacodynamic Imaging:

    • Perform BLI at multiple time points post-administration (e.g., 4, 8, 12, 24, and 48 hours).

    • For each time point, anesthetize the mice, inject D-luciferin, and acquire images as previously described. It is critical to maintain consistent timing between luciferin injection and imaging across all sessions.

  • Data Analysis:

    • Quantify the total photon flux from the tumor ROI for each animal at each time point.

    • For each animal, normalize the signal at each post-dose time point to its own baseline (pre-dose) signal. (Signal at Tₓ / Signal at T₀).

    • Plot the average normalized signal over time for each treatment group to visualize the kinetics of c-MYC degradation and recovery.

Data Presentation

Table 2: Pharmacodynamic Effect of this compound on c-MYC-Luciferase Signal

Treatment Group Pre-Dose (Normalized) 8h Post-Dose (Normalized) 24h Post-Dose (Normalized) 48h Post-Dose (Normalized)
Vehicle Control 1.0 ± 0.08 0.95 ± 0.11 1.02 ± 0.09 0.98 ± 0.12
This compound (5 mg/kg) 1.0 ± 0.07 0.35 ± 0.06 0.48 ± 0.08 0.85 ± 0.10

Data are presented as mean normalized photon flux ± SEM (n=8 mice per group). Data are hypothetical.

Application Note 3: [18F]FDG-PET for Assessing Tumor Metabolic Response

Principle

Positron Emission Tomography (PET) is a nuclear imaging technique that provides quantitative, three-dimensional information on metabolic processes.[11] 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a glucose analog that is taken up by metabolically active cells but cannot be fully metabolized, leading to its intracellular trapping. Cancer cells often exhibit high rates of glucose uptake, and an effective therapy can lead to a rapid decrease in this metabolic activity, a phenomenon known as "metabolic flare" or shutdown, which often precedes anatomical changes in tumor size. [¹⁸F]FDG-PET can therefore serve as an early indicator of this compound's therapeutic efficacy.

Experimental Workflow

PET_Workflow cluster_workflow [18F]FDG-PET Workflow A 1. Establish Tumors in Mice B 2. Baseline [18F]FDG-PET/CT Scan (Pre-treatment) A->B C 3. Begin Chronic Dosing with this compound or Vehicle B->C D 4. Follow-up PET/CT Scan (e.g., Day 3 or Day 7) C->D E 5. Image Reconstruction and Co-registration D->E F 6. Data Analysis (Calculate %ID/g or SUV) E->F

Workflow for monitoring metabolic response using PET.
Protocol

A. Materials

  • Animal Model: As described in Application Note 1.

  • Radiotracer: [¹⁸F]FDG (typically 5-10 MBq per mouse).

  • Reagents: this compound and vehicle.

  • Equipment:

    • MicroPET/CT scanner.

    • Anesthesia system (isoflurane).

    • Warming pad or lamp to maintain body temperature.

    • Dose calibrator for measuring radioactivity.

B. Methods

  • Animal Preparation and Baseline Scan:

    • Establish tumors as previously described.

    • Fast mice for 4-6 hours before [¹⁸F]FDG injection to reduce background glucose levels.

    • Anesthetize the mouse and perform a baseline PET/CT scan.

    • Administer ~10 MBq of [¹⁸F]FDG via tail vein injection.

    • Allow for a 60-minute uptake period, keeping the animal warm and anesthetized.

    • Perform a 10-15 minute static PET scan, followed by a CT scan for anatomical co-registration.

  • Treatment and Follow-up Scan:

    • After the baseline scan, allow the animal to recover and begin the daily dosing regimen with this compound or vehicle.

    • Perform a follow-up [¹⁸F]FDG-PET/CT scan at a predetermined time point (e.g., after 3 or 7 days of treatment). The same scanning protocol (fasting, tracer dose, uptake time, scan duration) must be strictly followed.

  • Image Reconstruction and Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Fuse the PET and CT images.

    • Draw 3D regions of interest (ROIs) or volumes of interest (VOIs) over the tumor, guided by the anatomical CT images.

    • Calculate the radiotracer uptake within the tumor VOI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

    • Compare the change in tumor [¹⁸F]FDG uptake between the baseline and follow-up scans for each group.

Data Presentation

Table 3: Effect of this compound on Tumor [¹⁸F]FDG Uptake

Treatment Group Baseline Uptake (%ID/g) Day 7 Uptake (%ID/g) Percent Change from Baseline
Vehicle Control 8.5 ± 1.2 9.1 ± 1.5 +7.1%
This compound (5 mg/kg) 8.3 ± 1.1 3.7 ± 0.8 -55.4%

Data are presented as mean ± SEM (n=8 mice per group). Data are hypothetical.

References

Troubleshooting & Optimization

troubleshooting DT-061 insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DT-061. The information addresses common challenges related to the compound's insolubility in aqueous solutions and offers protocols for its effective use in experiments.

Troubleshooting Guide: this compound Insolubility in Aqueous Solutions

Q1: My this compound is not dissolving in my aqueous buffer. What should I do?

A1: this compound is known to have poor solubility in aqueous solutions. Direct dissolution in buffers like PBS or saline is often unsuccessful. To achieve a clear solution, it is highly recommended to first prepare a stock solution in an organic solvent and then dilute it into the final aqueous medium using a specific formulation strategy.

Recommended Solvents for Stock Solutions:

The most common and effective solvent for preparing a concentrated stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is crucial to use fresh, high-purity, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]

Data Presentation: this compound Solubility in Various Solvents

SolventConcentrationObservationsCitations
DMSO100 - 125 mg/mL (192.11 - 240.14 mM)Clear solution. Sonication may be required.[1][2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline3.3 mg/mL (6.34 mM)Clear solution. Sonication is recommended.[1]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.00 mM)Clear solution.[4]
5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O1.25 mg/mL (2.40 mM)Clear solution.[5]

Experimental Workflow for Solubilizing this compound

G cluster_1 start Start: this compound Powder stock Prepare a concentrated stock solution in fresh, anhydrous DMSO (e.g., 10-100 mg/mL) start->stock cosolvent Prepare the co-solvent mixture (e.g., PEG300, Tween-80) mix Add the DMSO stock solution to the co-solvent mixture and mix thoroughly cosolvent->mix aqueous Add the aqueous component (e.g., saline, ddH₂O) last, dropwise, while vortexing mix->aqueous final Visually inspect for a clear solution. Use immediately. aqueous->final

Caption: A step-by-step workflow for preparing a soluble formulation of this compound for in vitro or in vivo experiments.

Frequently Asked Questions (FAQs)

Q2: Can I prepare a stock solution of this compound in anything other than DMSO?

A2: While DMSO is the most highly reported and effective solvent for creating a concentrated stock of this compound[1][2][3], other organic solvents may be used. However, their efficacy and the resulting stability of the stock solution would need to be empirically determined. For most applications, starting with a DMSO stock is the recommended and most reliable method.

Q3: I've prepared my this compound formulation, but I see precipitation after a short time. How can I prevent this?

A3: Precipitation after dilution indicates that the compound is coming out of the solution. Here are a few troubleshooting steps:

  • Use Immediately: Aqueous formulations of this compound are often not stable for long-term storage. It is best to prepare them fresh right before use.[2][5]

  • Check Co-solvent Ratios: Ensure the ratios of your co-solvents (e.g., PEG300, Tween-80) are correct as specified in the protocols. These agents are crucial for maintaining solubility in the aqueous phase.

  • Order of Addition: The order in which you mix the components is critical. Always add the aqueous component last and slowly while mixing.[2][4]

  • Sonication: Gentle sonication can help to redissolve small precipitates and ensure a homogenous solution.[1]

Q4: What is the proposed mechanism of action for this compound?

A4: this compound has been reported as an orally bioavailable small-molecule activator of Protein Phosphatase 2A (PP2A).[1][6] It is thought to selectively stabilize the B56α-containing PP2A holoenzyme, leading to the dephosphorylation of key oncogenic proteins like c-MYC.[7] This mechanism has made it a compound of interest in cancer research, particularly for KRAS-mutant and MYC-driven tumors.[1]

However, it is important to note that there is an ongoing scientific debate, with some studies suggesting that the cytotoxic effects of this compound may be independent of PP2A and instead related to the disruption of Golgi and ER function.[8][9][10] Researchers should be aware of this controversy when designing experiments and interpreting their results.

Proposed Signaling Pathway of this compound as a PP2A Activator

G DT061 This compound PP2A PP2A-B56α Holoenzyme DT061->PP2A stabilizes pMYC Phosphorylated c-MYC (Active) PP2A->pMYC dephosphorylates MYC c-MYC (Inactive) TumorGrowth Tumor Growth & Proliferation pMYC->TumorGrowth promotes MYC->TumorGrowth inhibits

References

Technical Support Center: Overcoming Off-Target Effects of DT-061 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of DT-061 in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is designed as a small molecule activator of Protein Phosphatase 2A (PP2A). It is proposed to act as a "molecular glue" that selectively binds to and stabilizes the PP2A Aα, Cα, and B56α subunits.[1][2] This stabilization is intended to enhance the dephosphorylation of specific PP2A substrates, including the oncoprotein c-MYC, thereby inducing cell death in cancer cells.[2]

Q2: What are the reported off-target effects of this compound?

Recent studies have suggested that the cytotoxic effects of this compound may be independent of its action on PP2A.[3][4][5] These studies indicate that this compound can disrupt the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER), and may also interfere with lipid synthesis.[3][4][5] It is crucial for researchers to consider these potential off-target effects when interpreting experimental data.

Q3: What are the initial signs of potential off-target effects in my cellular assays with this compound?

Common indicators of off-target effects include:

  • Discrepancy with Genetic Knockdown/Knockout: The phenotype observed with this compound treatment is not replicated by the genetic silencing (e.g., siRNA, shRNA, CRISPR) of the intended target (PP2A B56α subunit).

  • Lack of Correlation with Target Engagement: The observed cellular effect does not correlate with the measured engagement of this compound with the PP2A-B56α complex.

  • Unusual Cellular Morphology: Observable changes in cellular structures, such as fragmentation of the Golgi apparatus, that are inconsistent with the known functions of the intended target.[3][5]

  • Inconsistent Results with Structurally Different PP2A Activators: Different classes of PP2A activators do not produce the same phenotypic outcome.

Q4: How can I be sure that the observed phenotype is due to on-target PP2A activation?

Confirming on-target activity requires a multi-faceted approach. Key validation experiments include:

  • Rescue Experiments: Genetically re-introducing the target protein (e.g., B56α) in a knockout or knockdown cell line should rescue the phenotype observed with this compound if the effect is on-target.

  • Target Engagement Assays: Directly measuring the binding of this compound to the PP2A-B56α complex within the cell.

  • Downstream Pathway Analysis: Confirming that the observed phenotype is a direct result of the dephosphorylation of known PP2A-B56α substrates, such as c-MYC.[2]

Troubleshooting Guide

Issue 1: Inconsistent Cell Viability Results

Symptoms:

  • High variability in IC50 values across experiments.

  • Cell death observed at concentrations that do not correlate with PP2A activation.

Possible Cause:

  • Off-target cytotoxicity due to disruption of the Golgi or ER.[3][5]

  • Solubility issues with this compound.

Troubleshooting Workflow:

start Inconsistent Viability Data solubility Check this compound Solubility and Stability in Media start->solubility dose_response Perform a Broad Dose-Response Curve solubility->dose_response morphology Assess Cellular Morphology (Golgi/ER Staining) dose_response->morphology time_course Conduct a Time-Course Experiment morphology->time_course target_engagement Correlate Viability with Target Engagement time_course->target_engagement conclusion Differentiate On-Target vs. Off-Target Cytotoxicity target_engagement->conclusion

Figure 1: Workflow to troubleshoot inconsistent cell viability.

Experimental Protocols:

  • Protocol 1: Dose-Response and Cellular Morphology Assessment

    • Cell Seeding: Plate cells at a density that allows for logarithmic growth over the course of the experiment.

    • This compound Preparation: Prepare a fresh stock solution of this compound in DMSO.[6] Serially dilute the stock to create a range of concentrations in your cell culture medium. It is critical to use fresh DMSO as moisture can reduce solubility.[6]

    • Treatment: Treat cells with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO).

    • Incubation: Incubate for a standard duration (e.g., 48 or 72 hours).

    • Viability Assay: Measure cell viability using a standard method (e.g., CellTiter-Glo®, MTT).

    • Morphology Staining: In a parallel plate, treat cells with key concentrations of this compound. After incubation, fix and permeabilize the cells. Stain for Golgi (e.g., anti-GM130) and ER (e.g., anti-Calreticulin) markers.

    • Imaging: Acquire images using fluorescence microscopy to assess any morphological changes.

  • Data Presentation: Dose-Response and Cellular Effects

This compound Conc. (µM)Cell Viability (%)Golgi IntegrityER Structure
0 (Vehicle)100IntactNormal
0.198IntactNormal
195IntactNormal
1050FragmentedDisrupted
1005Severely FragmentedSeverely Disrupted
Issue 2: Discrepancy Between Phenotype and Genetic Perturbation

Symptom:

  • Knockdown or knockout of the B56α subunit (PPP2R5A) does not replicate the phenotype observed with this compound treatment.

Possible Cause:

  • The observed phenotype is due to an off-target effect of this compound, independent of its interaction with the PP2A-B56α holoenzyme.[4]

Troubleshooting Workflow:

start Phenotype Mismatch with Genetic Knockdown validate_kd Validate Knockdown/Knockout Efficiency start->validate_kd orthogonal_validation Use Orthogonal Methods (e.g., different shRNA/sgRNA) validate_kd->orthogonal_validation rescue_experiment Perform Rescue Experiment with WT B56α orthogonal_validation->rescue_experiment inactive_control Synthesize and Test an Inactive this compound Analog rescue_experiment->inactive_control conclusion Confirm On-Target vs. Off-Target Phenotype inactive_control->conclusion

Figure 2: Workflow to address phenotype and genetic perturbation discrepancies.

Experimental Protocols:

  • Protocol 2: Orthogonal Validation and Rescue Experiment

    • Generate Knockdown/Knockout Cells: Create stable cell lines with reduced or eliminated expression of the B56α subunit using at least two different shRNAs or sgRNAs to control for off-target effects of the genetic tools themselves.

    • Validate Knockdown/Knockout: Confirm the reduction of B56α protein levels by Western blot.

    • Phenotypic Assay: Treat the knockdown/knockout cells and control cells with this compound and assess the phenotype of interest (e.g., apoptosis, cell cycle arrest).

    • Rescue Cell Line: In the B56α knockout cell line, re-express a wild-type, codon-wobbled version of B56α that is resistant to the sgRNA.

    • Rescue Experiment: Treat the rescue cell line with this compound. If the effect is on-target, the re-expression of B56α should reverse the phenotype observed in the knockout cells.

  • Data Presentation: Orthogonal Validation Data

Cell LineTreatmentApoptosis (%)
Wild-TypeVehicle5
Wild-TypeThis compound (10 µM)60
B56α KO (sgRNA1)Vehicle6
B56α KO (sgRNA1)This compound (10 µM)58
B56α KO (sgRNA2)Vehicle5
B56α KO (sgRNA2)This compound (10 µM)59
B56α KO + WT B56α RescueVehicle5
B56α KO + WT B56α RescueThis compound (10 µM)62

In this hypothetical data, the lack of change in apoptosis in the knockout and rescue lines upon this compound treatment would strongly suggest an off-target effect.

Issue 3: Lack of Downstream Target Dephosphorylation

Symptom:

  • This compound induces a cellular phenotype (e.g., cell death) without a corresponding decrease in the phosphorylation of known PP2A-B56α targets like p-c-MYC (Ser62).

Possible Cause:

  • The experimental conditions (e.g., time point, antibody quality) are not optimal for detecting the dephosphorylation event.

  • The observed phenotype is occurring through a PP2A-independent pathway.

Troubleshooting Workflow:

start No Dephosphorylation of Downstream Targets time_course_wb Perform Time-Course Western Blot for p-c-MYC start->time_course_wb antibody_validation Validate Phospho-Specific Antibody time_course_wb->antibody_validation phosphatase_assay Conduct an In Vitro PP2A Activity Assay antibody_validation->phosphatase_assay proteomics Use Phospho-Proteomics for Unbiased Analysis phosphatase_assay->proteomics conclusion Determine if Pathway is PP2A-Dependent proteomics->conclusion

Figure 3: Workflow for investigating the lack of downstream target dephosphorylation.

Experimental Protocols:

  • Protocol 3: Time-Course Analysis of Target Phosphorylation

    • Cell Treatment: Treat cells with an effective concentration of this compound.

    • Lysis at Multiple Time Points: Harvest cell lysates at various time points post-treatment (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Western Blotting: Perform Western blotting using validated antibodies for total c-MYC and phosphorylated c-MYC (Ser62).

    • Quantification: Quantify the band intensities and normalize the phospho-c-MYC signal to the total c-MYC signal.

  • Data Presentation: Time-Course of c-MYC Phosphorylation

Time (hours)p-c-MYC / Total c-MYC Ratio (Fold Change vs. Vehicle)
01.0
10.6
20.4
40.5
80.9
241.1

This hypothetical data shows a transient decrease in c-MYC phosphorylation, consistent with on-target PP2A activation.

Signaling Pathway

cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway DT061 This compound PP2A_complex PP2A-B56α Holoenzyme DT061->PP2A_complex Stabilizes p_cMYC p-c-MYC (Active) PP2A_complex->p_cMYC Dephosphorylates cMYC c-MYC (Inactive) p_cMYC->cMYC Apoptosis_On Apoptosis cMYC->Apoptosis_On Leads to DT061_off This compound Golgi_ER Golgi/ER DT061_off->Golgi_ER Disrupts Stress Cellular Stress Golgi_ER->Stress Apoptosis_Off Apoptosis Stress->Apoptosis_Off

Figure 4: On-target vs. potential off-target pathways of this compound.

References

addressing conflicting results on DT-061's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support resource is designed for researchers, scientists, and drug development professionals investigating the small molecule DT-061. Recent studies have presented conflicting evidence regarding its mechanism of action, and this guide aims to provide a comprehensive overview of the divergent findings, present experimental data in a clear format, and offer troubleshooting guidance for your own investigations.

Frequently Asked Questions (FAQs)

Q1: What is the primary reported mechanism of action for this compound?

A1: The most prominently reported mechanism is the activation of Protein Phosphatase 2A (PP2A).[1][2][3][4] Specifically, this compound has been described as a molecular glue that selectively stabilizes the PP2A-B56α holoenzyme.[1][3] This stabilization is thought to enhance the dephosphorylation of key oncogenic substrates, such as c-MYC, leading to anti-tumor effects.[3][5]

Q2: What is the nature of the conflicting data regarding this compound's mechanism of action?

A2: A significant conflict exists in the scientific literature. While one body of research provides evidence for this compound as a selective PP2A-B56α stabilizer, another set of studies suggests that the cytotoxic effects of this compound are independent of PP2A.[6][7][8] This latter research indicates that this compound's cellular toxicity stems from the disruption of the Golgi apparatus and the endoplasmic reticulum (ER).[6][7][8]

Q3: Is there any evidence to suggest this compound acts as a VHL inhibitor or HIF-1α stabilizer?

A3: Based on currently available literature, there is no direct evidence to support the hypothesis that this compound functions as a VHL (von Hippel-Lindau) inhibitor or directly leads to the stabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha). The primary controversy revolves around its role as a PP2A activator versus an agent that disrupts Golgi and ER function.

Q4: How can my lab independently verify the mechanism of action of this compound?

A4: Given the conflicting reports, it is crucial to perform rigorous in-house validation. We recommend a multi-pronged approach that includes both target engagement and downstream functional assays. See the "Troubleshooting and Experimental Protocols" section below for detailed methodologies.

Summary of Conflicting Quantitative Data

The following tables summarize key quantitative data from studies supporting the opposing mechanisms of action for this compound.

Table 1: Studies Supporting PP2A-B56α Stabilization

ParameterReported ValueCell Lines/SystemReference
This compound IC50 (Viability) 14.3 µMHCC827[2]
12.4 µMHCC3255[2]
15.4 µM / 11.7 µMREC1 (Sensitive/Resistant)[9]
13.0 µM / 13.6 µMMino (Sensitive/Resistant)[9]
12.4 µM / 12.9 µMMarver-1 (Sensitive/Resistant)[9]
In Vivo Efficacy 5 mg/kg (oral gavage)H358 or H441 xenografts[4][10]
Binding Affinity Increased B56α binding to AC dimerIn vitro reconstitution[3][11]

Table 2: Studies Suggesting PP2A-Independent Cytotoxicity

FindingExperimental SystemKey ObservationReference
No PP2A-B56 Holoenzyme Stabilization HEK-293T cells expressing myc-PP2ACNo statistically significant changes in B56 or B55 subunit detection after 20 µM this compound treatment for 30 min.[6]
Golgi and ER Disruption Live-cell imagingThis compound treatment leads to Golgi fragmentation.[6][7]
CRISPR-Cas9 Synthetic Lethality Screen Genome-wide screenKnockout of ER and Golgi components is synthetic lethal with this compound.[6][8]
Re-evaluation of Cryo-EM Data Analysis of published structureThe density assigned to this compound is not unambiguous at 3.6 Å resolution and could be attributed to the C-terminal tail of PP2AC.[7][12]

Visualizing the Conflicting Mechanisms

The following diagrams illustrate the two proposed, and conflicting, mechanisms of action for this compound.

cluster_0 Proposed Mechanism 1: PP2A-B56α Stabilization DT061 This compound PP2A_complex PP2A-B56α Holoenzyme DT061->PP2A_complex Stabilizes cMYC p-cMYC PP2A_complex->cMYC Dephosphorylates dephosphorylated_cMYC cMYC PP2A_complex->dephosphorylated_cMYC apoptosis Apoptosis / Anti-tumor Effects dephosphorylated_cMYC->apoptosis

Caption: Proposed stabilization of the PP2A-B56α holoenzyme by this compound.

cluster_1 Proposed Mechanism 2: PP2A-Independent Cytotoxicity DT061_alt This compound Golgi_ER Golgi Apparatus & Endoplasmic Reticulum DT061_alt->Golgi_ER Interacts with Disruption Disruption of Structure & Lipid Synthesis Golgi_ER->Disruption Cytotoxicity Cellular Toxicity Disruption->Cytotoxicity

Caption: Proposed PP2A-independent cytotoxicity of this compound via Golgi/ER disruption.

Troubleshooting and Experimental Protocols

To help your team navigate these conflicting findings, we provide the following experimental workflows and protocols.

Experimental Workflow for Mechanism of Action Deconvolution

start Start: this compound Treatment of Cancer Cell Lines co_ip Co-immunoprecipitation (myc-PP2AC) start->co_ip golgi_stain Golgi/ER Staining (e.g., GM130, Calreticulin) start->golgi_stain viability Cell Viability Assay (e.g., CellTiter-Glo) start->viability western Western Blot for PP2A Subunits (B56α) co_ip->western pathway_1 Conclusion: Supports PP2A Stabilization western->pathway_1 Increased B56α association pathway_2 Conclusion: Supports Golgi/ER Disruption golgi_stain->pathway_2 Fragmentation observed viability->pathway_1 Correlates with B56α levels viability->pathway_2 Independent of PP2A subunit levels

Caption: A logical workflow to investigate the conflicting mechanisms of this compound.

Key Experimental Protocols

1. Co-Immunoprecipitation to Assess PP2A Holoenzyme Stabilization

  • Objective: To determine if this compound treatment increases the association of the B56α regulatory subunit with the PP2A catalytic subunit (PP2AC).

  • Cell Line: HEK-293T cells stably expressing a tagged PP2AC (e.g., myc-PP2AC) are recommended.

  • Protocol:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for a short duration (e.g., 30 minutes to 4 hours).

    • Lyse cells in a non-denaturing lysis buffer containing phosphatase and protease inhibitors.

    • Clarify lysates by centrifugation.

    • Incubate a portion of the lysate with an anti-tag antibody (e.g., anti-myc) conjugated to magnetic or agarose beads.

    • Wash the beads extensively to remove non-specific binding partners.

    • Elute the immunoprecipitated proteins.

    • Analyze the eluates by Western blotting using antibodies against the PP2A-A (scaffolding), PP2A-C (catalytic), and various B subunits (specifically B56α).

  • Expected Outcomes:

    • If this compound stabilizes the PP2A-B56α holoenzyme: An increase in the amount of B56α co-immunoprecipitated with myc-PP2AC will be observed in this compound treated cells compared to vehicle control.

    • If this compound does not stabilize the holoenzyme: No significant change in the amount of co-immunoprecipitated B56α will be detected.

2. Immunofluorescence to Assess Golgi and ER Integrity

  • Objective: To visualize the morphology of the Golgi apparatus and endoplasmic reticulum following this compound treatment.

  • Protocol:

    • Grow cells on glass coverslips.

    • Treat with this compound (e.g., 20 µM) or vehicle for various time points (e.g., 30 minutes, 1 hour, 4 hours).

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block with a suitable blocking buffer (e.g., BSA or serum).

    • Incubate with primary antibodies against Golgi markers (e.g., GM130, TGN46) and ER markers (e.g., Calreticulin, PDI).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Mount coverslips and visualize using a confocal microscope.

  • Expected Outcomes:

    • If this compound disrupts the Golgi/ER: Fragmentation and dispersal of the characteristic Golgi ribbon structure and alterations in the ER network will be observed.

    • If this compound has no effect on these organelles: The morphology of the Golgi and ER will be comparable between treated and vehicle control cells.

3. CRISPR-Cas9 Synthetic Lethality Screen

  • Objective: To identify genetic dependencies of this compound-induced cytotoxicity.

  • Methodology: This is a more advanced, genome-wide approach. A pooled library of guide RNAs targeting all human genes is introduced into Cas9-expressing cells. The cell population is then treated with a sub-lethal dose of this compound. Genes whose knockout sensitizes cells to this compound will be depleted from the population, which can be quantified by next-generation sequencing.

  • Expected Outcomes:

    • If the PP2A mechanism is dominant: Knockout of genes in the PP2A pathway or its downstream targets may show synthetic lethality.

    • If the Golgi/ER disruption is the primary mechanism: Knockout of genes involved in Golgi and ER function, protein trafficking, and lipid metabolism would be expected to be synthetic lethal with this compound treatment.[6][8]

By carefully considering the conflicting data and employing rigorous, multi-faceted experimental approaches, researchers can better elucidate the true mechanism of action of this compound in their specific experimental systems.

References

Navigating the Challenges of DT-061: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in reproducing the stabilization of the PP2A-B56α holoenzyme by DT-061. The information is tailored for researchers, scientists, and drug development professionals.

Introduction to the this compound Controversy

This compound was initially reported as a "molecular glue" that selectively stabilizes the PP2A-B56α heterotrimer, leading to the dephosphorylation of key oncogenic substrates like c-MYC.[1][2] This mechanism of action was supported by structural and biochemical studies, including cryo-electron microscopy.[1] However, subsequent research has presented conflicting evidence, suggesting that the cytotoxic effects of this compound may be independent of PP2A activation and instead result from off-target effects, such as the disruption of the Golgi apparatus and endoplasmic reticulum.[3][4][5][6][7] This guide aims to address the practical challenges arising from this scientific discrepancy.

Troubleshooting Guide

Problem 1: Inconsistent or no evidence of PP2A-B56α stabilization.

Possible Cause 1: Suboptimal experimental conditions for complex detection.

  • Recommendation: The interaction between this compound and the PP2A-B56α complex can be transient.[2] Optimization of detection methods is critical.

    • Co-immunoprecipitation (Co-IP): Ensure lysis buffers and wash conditions are gentle enough to preserve the integrity of the complex. The reported increase in B56α-containing holoenzymes is approximately two-fold.[1]

    • NanoBRET/NanoBiT Assays: These cell-based assays can monitor protein-protein interactions in real-time.[1] Consider titrating both the NanoBiT constructs and this compound concentrations to find the optimal window for detecting an increase in interaction.

Possible Cause 2: Cell-type specific differences.

  • Recommendation: The expression levels of the PP2A subunits (A, C, and B56α) can vary between cell lines, potentially influencing the response to this compound.

    • Action: Quantify the protein levels of PPP2R1A (scaffold A subunit), PPP2CA (catalytic C subunit), and PPP2R5A (B56α regulatory subunit) in your cell line of interest via Western blot or mass spectrometry.

Possible Cause 3: this compound is primarily inducing off-target effects.

  • Recommendation: Several studies suggest that the observed cellular phenotypes may not be mediated by PP2A.[3][4]

    • Action: Perform control experiments to assess Golgi and ER integrity using immunofluorescence staining for markers like GM130 (Golgi) and Calreticulin (ER).[3] Disruption of these organelles has been reported as a PP2A-independent effect of this compound.[3]

Problem 2: Cellular toxicity does not correlate with c-MYC dephosphorylation.

Possible Cause 1: The observed toxicity is due to off-target effects.

  • Recommendation: As mentioned, Golgi and ER stress can independently trigger cell death pathways.

    • Action: Measure markers of cellular stress, such as the unfolded protein response (UPR), to determine if these pathways are activated.

Possible Cause 2: The c-MYC phosphorylation status is influenced by multiple kinases and phosphatases.

  • Recommendation: While PP2A-B56α is a key phosphatase for c-MYC at Serine 62, the overall phosphorylation state is a dynamic equilibrium.[1][2]

    • Action: Consider time-course experiments to capture the transient nature of dephosphorylation. A significant loss of c-MYC has been observed at early time points (1-3 hours) following this compound treatment in vivo.[1]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is proposed to act as a molecular glue, binding to a unique pocket at the interface of the PP2A scaffold (Aα), catalytic (Cα), and regulatory (B56α) subunits.[1][8] This binding is thought to stabilize the active heterotrimeric holoenzyme, enhancing its phosphatase activity towards specific substrates like c-MYC.[1][2]

Q2: Why am I unable to reproduce the PP2A-B56α stabilizing effects of this compound?

A2: Reproducibility challenges may stem from several factors. Critically, a body of research suggests that the primary cytotoxic effects of this compound are not due to PP2A stabilization but rather to off-target effects, such as the disruption of Golgi and ER structures.[3][4][5][6][7] Some research groups have been unable to detect a direct binding or stabilizing effect on the PP2A-B56α holoenzyme in their assays.[3][4]

Q3: Are there alternative or modified versions of this compound with better specificity?

A3: The development of PP2A activators is an active area of research. Analogs of this compound, such as ATUX-792 and DBK-1154, have been developed to have improved pharmacokinetic properties and reduced liabilities, such as time-dependent CYP3A4 inhibition.[9] These may offer an alternative avenue for investigation.

Q4: What concentrations of this compound are typically used in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and assay. Reported IC50 values for cell viability are in the micromolar range, for example, 14.3 µM in HCC827 and 12.4 µM in HCC3255 cell lines.[10] For in vivo studies, doses of 5 mg/kg have been used.[11]

Q5: How should I prepare and store this compound?

A5: this compound is typically dissolved in DMSO to create a stock solution. For in vivo use, it can be formulated in vehicles such as a mixture of PEG300, Tween80, and water, or in corn oil.[10] It is recommended to use fresh DMSO for stock solutions as moisture can reduce solubility.[10] Some compounds in this class are light-sensitive and should be stored in the dark.[9]

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (Cell Viability) HCC82714.3 µM[10]
HCC325512.4 µM[10]
In Vivo Dosage H441 Xenograft5 mg/kg (oral)[11]
EnzaR VCaP Xenograft15-50 mg/kg (oral)[12]
Complex Stabilization In vivo Xenograft~2-fold increase in B56α co-IP[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for PP2A-B56α Complex
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

  • Immunoprecipitation: Incubate the cleared cell lysate with an antibody against a component of the complex (e.g., anti-PP2A A subunit) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.

  • Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blot: Elute the proteins from the beads and analyze by Western blotting using antibodies against the PP2A A, C, and B56α subunits.

NanoBRET™ Assay for PP2A-B56α Interaction

This protocol is based on the principles described in the literature.[1]

  • Cell Transfection: Co-transfect cells with plasmids encoding one PP2A subunit fused to NanoLuc® luciferase and the other subunit fused to HaloTag®. For example, NanoLuc-PP2A A and B56α-HaloTag.

  • Substrate Addition: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling.

  • Compound Treatment: Add this compound or vehicle control to the cells.

  • Luminescence Measurement: Add the NanoBRET™ Nano-Glo® substrate and measure both the donor (luciferase) and acceptor (HaloTag® ligand) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify the protein-protein interaction. An increase in the ratio upon this compound treatment would indicate complex stabilization.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

DT061_Mechanism_of_Action A_subunit A Subunit (Scaffold) C_subunit C Subunit (Catalytic) A_subunit->C_subunit B56a_subunit B56α Subunit (Regulatory) A_subunit->B56a_subunit cMYC_pS62 p-c-MYC (S62) (Active/Stable) B56a_subunit->cMYC_pS62 Targets for dephosphorylation DT061 This compound DT061->A_subunit Binds to trimeric interface cMYC_S62 c-MYC (S62) (Inactive/Degraded) cMYC_pS62->cMYC_S62 Dephosphorylation

Caption: Proposed mechanism of this compound action on the PP2A-B56α-c-MYC axis.

Troubleshooting_Workflow cluster_Stabilization Troubleshooting Stabilization cluster_Toxicity Troubleshooting Toxicity Start Challenge: Reproducing This compound Effects Problem_No_Stabilization No evidence of PP2A-B56α stabilization Start->Problem_No_Stabilization Problem_Toxicity_Mismatch Toxicity does not correlate with c-MYC dephosphorylation Start->Problem_Toxicity_Mismatch Optimize_Assay Optimize Co-IP/NanoBRET Problem_No_Stabilization->Optimize_Assay Check_Expression Quantify PP2A subunit levels Problem_No_Stabilization->Check_Expression Assess_Off_Target Check Golgi/ER integrity Problem_No_Stabilization->Assess_Off_Target Assess_Stress Measure cellular stress markers Problem_Toxicity_Mismatch->Assess_Stress Time_Course Perform time-course for c-MYC dephosphorylation Problem_Toxicity_Mismatch->Time_Course Conclusion Conclusion: Effects may be PP2A-independent Assess_Off_Target->Conclusion Assess_Stress->Conclusion

Caption: A logical workflow for troubleshooting common this compound experimental challenges.

References

Technical Support Center: Investigating the Potential for DT-061 to Induce Golgi and Endoplasmic Reticulum (ER) Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential of the compound DT-061 to induce Golgi and endoplasmic reticulum (ER) stress.

Frequently Asked Questions (FAQs)

Q1: What is the evidence that this compound induces Golgi and ER stress?

A1: Several studies have indicated that this compound can disrupt the structure and function of the Golgi apparatus and the ER.[1][2][3][4][5] This disruption can lead to the activation of the Integrated Stress Response (ISR), a cellular signaling network that responds to various stressors, including ER stress.[6][7] Evidence includes the observed fragmentation of the Golgi complex and the translocation of ER markers to the nucleus in cells treated with this compound.[2] Furthermore, treatment with this compound has been shown to upregulate genes associated with ER stress.[6][7]

Q2: What is the proposed mechanism by which this compound induces Golgi and ER stress?

A2: The precise mechanism is still under investigation. Some evidence suggests that the cytotoxic effects of this compound, including the induction of Golgi and ER stress, may be independent of its proposed role as a protein phosphatase 2A (PP2A) activator.[1][3][4] It has been proposed that this compound may directly interact with components of the Golgi and ER, leading to their disruption.[2] This disruption triggers the ISR as a cellular response to the accumulation of unfolded or misfolded proteins.

Q3: What are the key signaling pathways activated in response to this compound-induced ER stress?

A3: this compound treatment has been shown to activate the Integrated Stress Response (ISR).[6][7] A key event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a general inhibition of protein synthesis but selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in resolving the stress, including the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein).

Q4: How does this compound's effect on Golgi and ER stress relate to its anti-cancer properties?

A4: The induction of chronic and unresolved ER stress can lead to apoptosis (programmed cell death). It is hypothesized that the anti-cancer effects of this compound may be, at least in part, attributed to its ability to induce significant ER stress in cancer cells, ultimately triggering apoptotic pathways.[6]

Troubleshooting Guides

Problem 1: Inconsistent or no induction of ER stress markers (e.g., CHOP, GRP78) after this compound treatment in Western Blot analysis.
Possible Cause Troubleshooting Suggestion
Suboptimal this compound concentration Titrate this compound concentration. Based on literature, concentrations between 5 µM and 20 µM have been shown to induce ER stress.[2][7]
Incorrect treatment duration Optimize the incubation time. Significant induction of ER stress markers can be observed after 6 to 24 hours of treatment.
Cell line-specific sensitivity Different cell lines may have varying sensitivities to this compound. It is advisable to test a range of concentrations and time points for your specific cell line.
Poor antibody quality Use a validated antibody for your target protein. Check the antibody datasheet for recommended applications and dilutions. Run a positive control (e.g., cells treated with a known ER stress inducer like thapsigargin or tunicamycin) to validate the antibody's performance.
Suboptimal protein extraction Use a lysis buffer containing protease and phosphatase inhibitors to prevent degradation of your target proteins.
Inefficient protein transfer Verify protein transfer by Ponceau S staining of the membrane after transfer. For high molecular weight proteins, consider optimizing transfer time and buffer composition.
Problem 2: Difficulty in visualizing Golgi fragmentation by immunofluorescence after this compound treatment.
Possible Cause Troubleshooting Suggestion
Inappropriate this compound treatment conditions Based on published data, treatment with 20 µM this compound for 30 minutes has been shown to cause Golgi fragmentation.[1][7] Optimize these conditions for your cell line.
Suboptimal fixation and permeabilization The choice of fixative and permeabilization agent can significantly impact antibody binding. Refer to the detailed immunofluorescence protocol below and consider testing different conditions.
Incorrect antibody dilution Titrate the primary antibody (e.g., anti-GM130) to determine the optimal concentration that provides a clear signal with minimal background.
High background fluorescence Ensure adequate blocking (e.g., with BSA or normal serum). Wash cells thoroughly between antibody incubation steps.
Microscope settings Optimize microscope settings (e.g., laser power, exposure time) to obtain a clear image without photobleaching.

Quantitative Data Summary

The following tables summarize quantitative data on the induction of ER stress markers. Note: As specific quantitative data for this compound is limited in the public domain, the following tables include representative data from studies using other ER stress-inducing agents to provide a general framework for expected results.

Table 1: Fold Change in ER Stress Marker Protein Expression (Western Blot)

TreatmentConcentrationTime (hours)GRP78 Fold Change (vs. Control)CHOP Fold Change (vs. Control)p-eIF2α Fold Change (vs. Control)
Thapsigargin1 µM6~2.5~4.0~3.0
Tunicamycin5 µg/mL12~3.0~5.5~4.5
This compound (Expected)5-20 µM6-24VariableVariableVariable

Table 2: Fold Change in ER Stress Marker mRNA Expression (qPCR)

TreatmentConcentrationTime (hours)ATF4 mRNA Fold Change (vs. Control)CHOP mRNA Fold Change (vs. Control)XBP1s mRNA Fold Change (vs. Control)
Thapsigargin1 µM4~3.5~6.0~8.0
Tunicamycin5 µg/mL8~4.0~7.5~10.0
This compound (Expected)5-20 µM4-12VariableVariableVariable

Experimental Protocols

Western Blot for ER Stress Markers (CHOP and GRP78)

a. Cell Lysis and Protein Quantification:

  • Seed cells and treat with desired concentrations of this compound (e.g., 5, 10, 20 µM) and a positive control (e.g., 1 µM thapsigargin) for the desired time (e.g., 6, 12, 24 hours).

  • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CHOP (e.g., 1:1000 dilution) and GRP78 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using an ECL detection reagent.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Immunofluorescence for Golgi Apparatus (GM130)

a. Cell Culture and Treatment:

  • Grow cells on sterile glass coverslips in a multi-well plate.

  • Treat the cells with 20 µM this compound for 30 minutes. Include a vehicle-treated control.

b. Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

c. Staining:

  • Wash three times with PBS.

  • Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

  • Incubate with a primary antibody against GM130 (a cis-Golgi marker) diluted in blocking buffer (e.g., 1:200) for 1 hour at room temperature.

  • Wash three times with PBST.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

d. Mounting and Imaging:

  • Wash with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Quantitative PCR (qPCR) for ER Stress-Related Genes (ATF4, CHOP, XBP1s)

a. RNA Extraction and cDNA Synthesis:

  • Treat cells with this compound as described for the western blot protocol.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

b. qPCR:

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes (ATF4, CHOP, spliced XBP1) and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.

  • Perform the qPCR using a real-time PCR system.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Validated Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
ATF4 GTTCTCCAGCGACAAGGCTAAGGCTCCAACATCCAATCTGTCCCG
CHOP GGAAACAGAGTGGTCATTCCCCTGCTTGAGCCGTTCATTCTC
XBP1s CTGAGTCCGAATCAGGTGCAGGTCCATGGGAAGATGTTCTGG
GAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC

Visualizations

DT061_ER_Stress_Pathway cluster_cell Cell cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DT061 This compound ER ER Stress DT061->ER Disruption PERK PERK ER->PERK IRE1 IRE1α ER->IRE1 ATF6 ATF6 ER->ATF6 peIF2a p-eIF2α PERK->peIF2a Phosphorylation sXBP1_mRNA spliced XBP1 mRNA IRE1->sXBP1_mRNA Splicing eIF2a eIF2α ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selective Translation ATF4_Protein ATF4 Protein ATF4_mRNA->ATF4_Protein ATF4_TF ATF4 (Transcription Factor) ATF4_Protein->ATF4_TF Translocation XBP1_mRNA XBP1 mRNA sXBP1_TF sXBP1 (Transcription Factor) sXBP1_mRNA->sXBP1_TF Translation & Translocation CHOP_Gene CHOP Gene ATF4_TF->CHOP_Gene Upregulation CHOP_Protein CHOP Protein CHOP_Gene->CHOP_Protein Apoptosis_Genes Apoptosis Genes Apoptosis Apoptosis Apoptosis_Genes->Apoptosis CHOP_Protein->Apoptosis_Genes Upregulation

Caption: Signaling pathway of this compound-induced ER stress leading to apoptosis.

Experimental_Workflow_WB start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-CHOP, anti-GRP78) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blot analysis of ER stress markers.

Troubleshooting_Logic start Inconsistent WB Results q1 Is the positive control (e.g., thapsigargin) working? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you seeing bands of the correct size? a1_yes->q2 check_reagents Check antibody, buffers, and detection reagents. a1_no->check_reagents end Problem Resolved check_reagents->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the signal weak or absent for this compound treated samples? a2_yes->q3 check_transfer Check protein transfer and MW markers. a2_no->check_transfer check_transfer->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no optimize_dt061 Optimize this compound concentration and treatment time. a3_yes->optimize_dt061 high_background High background? Optimize blocking and washing steps. a3_no->high_background optimize_dt061->end high_background->end

Caption: Troubleshooting logic for inconsistent Western Blot results.

References

Technical Support Center: Refining DT-061 Treatment to Minimize Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues encountered during experiments with DT-061. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound?

There are conflicting reports in the scientific literature regarding the precise mechanism of action of this compound.

  • PP2A Activation: One body of research suggests that this compound acts as a small molecule activator of Protein Phosphatase 2A (PP2A), specifically stabilizing the PP2A-B56α holoenzyme.[1][2][3] This stabilization is proposed to enhance the dephosphorylation of key oncogenic proteins, such as c-MYC, leading to anti-tumor effects.[2][4]

  • PP2A-Independent Cytotoxicity: Conversely, other studies indicate that the cellular toxicity of this compound is independent of PP2A activation.[5][6][7] This research suggests that this compound induces cytotoxicity by disrupting the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER).[5][6][7][8]

It is crucial for researchers to be aware of these differing findings and to design experiments that can elucidate the relevant mechanism in their specific cellular context.

Q2: What are the known off-target effects and cellular toxicities of this compound?

The primary off-target effects and cellular toxicities reported for this compound are the disruption of the Golgi apparatus and the endoplasmic reticulum, leading to ER stress.[5][6][7] This can subsequently trigger downstream events such as the unfolded protein response (UPR) and, ultimately, apoptosis.[1]

Q3: How can I determine if the observed cytotoxicity in my experiments is an on-target or off-target effect?

Distinguishing between on-target (PP2A-mediated) and off-target (ER/Golgi-related) cytotoxicity is a key challenge. A multi-pronged experimental approach is recommended:

  • Correlate PP2A Activity with Cytotoxicity: Perform dose-response experiments to measure both PP2A activity and cell viability in parallel. If this compound is acting through PP2A, there should be a correlation between increased PP2A activity and decreased cell viability.

  • Assess ER Stress and Golgi Integrity: Concurrently, at the same concentrations of this compound, evaluate markers of ER stress and Golgi disruption. If cytotoxicity is observed at concentrations that do not significantly activate PP2A but do induce ER stress, this would suggest an off-target mechanism.

  • Utilize Cellular Models with Altered PP2A Subunits: Employ cell lines with CRISPR-mediated knockout of specific PP2A B56 subunits. If the cytotoxic effects of this compound persist in these knockout cells, it supports a PP2A-independent mechanism.[5][7][8]

Troubleshooting Guides

Issue 1: High levels of cellular toxicity are observed at concentrations intended for PP2A activation.

This is a common issue, likely arising from the off-target effects of this compound on the ER and Golgi.

Troubleshooting Steps:

  • Optimize this compound Concentration: Perform a detailed dose-response curve to identify a concentration that provides a therapeutic window with maximal PP2A activation and minimal cytotoxicity.

  • Reduce Incubation Time: Shorter incubation times may be sufficient to observe PP2A activation while minimizing the cumulative effects of ER and Golgi stress.

  • Co-treatment with Chemical Chaperones: Consider co-incubating your cells with chemical chaperones that can help alleviate ER stress.

    • 4-Phenylbutyric Acid (4-PBA): 4-PBA is a known chemical chaperone that can reduce ER stress.[9][10][11][12][13]

    • Tauroursodeoxycholic Acid (TUDCA): TUDCA is another well-characterized chemical chaperone that can mitigate ER stress and has shown protective effects against Golgi disruption.[14][15][16][17][18]

Issue 2: Inconsistent results in cytotoxicity assays.

Inconsistent results can arise from a variety of factors related to experimental setup and execution.

Troubleshooting Steps:

  • Ensure Cell Health: Use cells that are in the logarithmic growth phase and have a low passage number. Stressed or unhealthy cells are more susceptible to drug-induced toxicity.

  • Standardize Seeding Density: Optimize and maintain a consistent cell seeding density for all experiments.

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically below 0.5%).

  • Verify Compound Stability and Solubility: Prepare fresh dilutions of this compound for each experiment and ensure it is fully solubilized in the culture medium.

Data Presentation

Table 1: Reported IC50 Values for this compound in Different Cell Lines

Cell LineIC50 (µM)
HCC82714.3
HCC325512.4

Data from commercial supplier, specific experimental conditions may vary.

Table 2: Example Concentrations of Chemical Chaperones for Mitigating ER Stress

Chemical ChaperoneStarting Concentration Range for In Vitro a
4-Phenylbutyric Acid (4-PBA)1 - 10 mM
Tauroursodeoxycholic Acid (TUDCA)10 - 100 µM

These are starting recommendations and should be optimized for your specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Co-treatment with a Chemical Chaperone to Mitigate this compound Induced Toxicity

  • Cell Seeding: Plate cells at their optimal density in a multi-well plate and allow them to adhere overnight.

  • Pre-treatment with Chemical Chaperone: Pre-incubate the cells with a range of concentrations of 4-PBA or TUDCA for 1-2 hours.

  • This compound Treatment: Add this compound at the desired concentrations to the wells already containing the chemical chaperone.

  • Incubation: Incubate for the desired experimental duration.

  • Assessment: Perform cell viability assays (e.g., MTT, CellTiter-Glo) and assays to measure PP2A activity and ER stress markers.

Protocol 2: Immunoprecipitation-based PP2A Activity Assay

  • Cell Lysis: Lyse this compound treated and control cells in a suitable lysis buffer.

  • Immunoprecipitation: Incubate cell lysates with an antibody specific for the PP2A catalytic subunit (PP2Ac) to pull down PP2A complexes.

  • Phosphatase Assay: Resuspend the immunoprecipitated PP2A complexes in a phosphatase assay buffer containing a specific phosphopeptide substrate.

  • Phosphate Detection: Measure the amount of free phosphate released using a colorimetric method (e.g., Malachite Green).

  • Data Analysis: Calculate the PP2A activity as the rate of phosphate release.

Mandatory Visualizations

DT-061_Signaling_Pathways cluster_0 On-Target Pathway (PP2A Activation) cluster_1 Off-Target Pathway (ER/Golgi Stress) DT061_on This compound PP2A_complex PP2A-B56α Holoenzyme DT061_on->PP2A_complex Stabilizes cMYC p-cMYC PP2A_complex->cMYC Dephosphorylates Apoptosis_on Apoptosis cMYC->Apoptosis_on Leads to DT061_off This compound ER_Golgi ER & Golgi Apparatus DT061_off->ER_Golgi Disrupts UPR Unfolded Protein Response (UPR) ER_Golgi->UPR Induces Apoptosis_off Apoptosis UPR->Apoptosis_off Leads to

Caption: Dual proposed mechanisms of action for this compound.

Experimental_Workflow cluster_0 Experimental Setup cluster_1 Endpoint Assays start Seed Cells pretreatment Pre-treat with Chemical Chaperone (e.g., 4-PBA, TUDCA) start->pretreatment treatment Treat with this compound pretreatment->treatment incubation Incubate treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability pp2a_activity PP2A Activity Assay incubation->pp2a_activity er_stress ER Stress Markers (e.g., Western Blot for CHOP) incubation->er_stress golgi_integrity Golgi Integrity Assay (e.g., Immunofluorescence) incubation->golgi_integrity

Caption: Workflow for refining this compound treatment.

References

Technical Support Center: Enhancing the Bioavailability of DT-061 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the oral bioavailability of DT-061 in animal studies. This guide offers practical solutions to common challenges, detailed experimental protocols, and illustrative diagrams to streamline your research efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a key consideration?

A1: this compound is an orally bioavailable small molecule activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor.[1][2] Achieving adequate oral bioavailability is crucial for ensuring sufficient systemic exposure to elicit a therapeutic effect in preclinical models of cancer, such as KRAS-mutant lung cancer and chronic lymphocytic leukemia.[3][4] Consistent and predictable oral absorption is essential for reliable and reproducible results in efficacy and toxicology studies.

Q2: What are the known physicochemical properties of this compound that might affect its bioavailability?

Q3: What are the recommended vehicles for oral administration of this compound in animal studies?

A3: Based on available literature and supplier recommendations, two common vehicle formulations for oral gavage of this compound in mice are:

  • A solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • A suspension in 10% DMSO and 90% Corn Oil.[5]

The choice of vehicle can significantly impact the solubility and absorption of this compound, and empirical testing is recommended to determine the optimal formulation for your specific study design.

Q4: Are there any known drug-drug interactions to be aware of when using this compound?

A4: One study noted that this compound (referred to as NZ-8-061) exhibited time-dependent inhibition of CYP3A4.[6] This suggests a potential for drug-drug interactions with other compounds metabolized by this enzyme.[6] Researchers should consider this when co-administering other therapeutic agents in animal models.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or variable plasma concentrations of this compound after oral administration. Poor Solubility/Dissolution: this compound may not be fully dissolving in the gastrointestinal tract.1. Optimize the formulation: Experiment with different ratios of co-solvents (e.g., DMSO, PEG300) and surfactants (e.g., Tween-80) to improve solubility. Consider lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to enhance solubilization. 2. Particle size reduction: If using a suspension, consider micronization or nanosuspension techniques to increase the surface area for dissolution.
Low Permeability: The compound may have difficulty crossing the intestinal epithelium.1. Incorporate permeation enhancers: While requiring careful toxicological assessment, certain excipients can transiently increase intestinal permeability. 2. Assess efflux transporter activity: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). If so, co-administration with a P-gp inhibitor (in exploratory studies) could clarify the extent of this issue.
First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.1. Investigate metabolic stability: Conduct in vitro studies using liver microsomes to determine the metabolic stability of this compound.[6] 2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal or intravenous administration can bypass first-pass metabolism and provide a baseline for maximum achievable exposure.
Precipitation of this compound in the dosing vehicle. Inadequate solubilization or stability of the formulation. 1. Ensure proper mixing and sonication: When preparing the vehicle, ensure all components are thoroughly mixed. Sonication can aid in the dissolution of this compound.[7] 2. Prepare fresh formulations: Do not store formulations for extended periods unless their stability has been formally assessed. Prepare fresh dosing solutions for each experiment.
Inconsistent tumor growth inhibition in efficacy studies. Variable drug exposure due to bioavailability issues. 1. Conduct a pilot pharmacokinetic study: Before initiating a large-scale efficacy study, perform a pilot PK study to determine the Cmax, Tmax, and AUC of your chosen formulation and dose. This will help establish a reliable dosing regimen. 2. Correlate plasma concentrations with pharmacodynamic markers: Measure the levels of downstream targets of PP2A activation in tumor tissue and correlate them with the plasma concentrations of this compound to establish a PK/PD relationship.

Quantitative Data Presentation

Due to the limited availability of public quantitative pharmacokinetic data for this compound, the following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Mice

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Oral Bioavailability (%)
e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Salinee.g., 15DataDataDataData
e.g., 10% DMSO, 90% Corn Oile.g., 15DataDataDataData

Table 2: In Vitro Solubility of this compound in Different Media

Solvent/MediumSolubility (mg/mL)Temperature (°C)Method
DMSO>100Room Tempe.g., HPLC
e.g., Simulated Gastric Fluid (SGF)Data37e.g., HPLC
e.g., Simulated Intestinal Fluid (SIF)Data37e.g., HPLC

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to dissolve the this compound powder completely. Vortex until a clear solution is obtained.

  • In a separate sterile tube, prepare the vehicle by adding PEG300, Tween-80, and Saline in the desired ratio (e.g., for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline formulation, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline for a final volume of 900 µL).

  • Add the this compound/DMSO solution (100 µL for a 1 mL final volume) to the vehicle.

  • Vortex the final formulation thoroughly for at least 1 minute.

  • If necessary, sonicate the formulation for 5-10 minutes to ensure complete dissolution and homogeneity.

  • Visually inspect the formulation for any precipitation before administration.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: In Vivo Oral Bioavailability Study in Mice

Animals:

  • 6-8 week old mice (e.g., C57BL/6 or BALB/c), N=3-5 per group.

Procedure:

  • Intravenous (IV) Administration Group:

    • Administer this compound at a lower dose (e.g., 1-2 mg/kg) via tail vein injection. The formulation for IV administration should be a clear, sterile solution.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital or saphenous vein bleeding into tubes containing an anticoagulant (e.g., EDTA).

  • Oral (PO) Administration Group:

    • Fast the mice for 4-6 hours before dosing (water ad libitum).

    • Administer this compound at the desired oral dose (e.g., 15 mg/kg) via oral gavage using the prepared formulation.

    • Collect blood samples at the same time points as the IV group.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both IV and PO groups using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

PP2A_Signaling_Pathway DT061 This compound PP2A_complex PP2A Holoenzyme (A, B, C subunits) DT061->PP2A_complex Activates Oncogenic_Kinases Oncogenic Kinases (e.g., AKT, ERK) PP2A_complex->Oncogenic_Kinases Dephosphorylates (Inhibits) Downstream_Targets Downstream Targets (e.g., c-MYC, BAD) PP2A_complex->Downstream_Targets Dephosphorylates (Inhibits) Apoptosis Apoptosis PP2A_complex->Apoptosis Promotes Oncogenic_Kinases->Downstream_Targets Phosphorylates (Activates) Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression Promotes Downstream_Targets->Apoptosis Inhibits Experimental_Workflow start Start formulation This compound Formulation Preparation & Optimization start->formulation pilot_pk Pilot Pharmacokinetic (PK) Study (IV and PO Administration) formulation->pilot_pk dose_selection Dose Selection for Efficacy Studies pilot_pk->dose_selection efficacy_study In Vivo Efficacy Study (e.g., Xenograft Model) dose_selection->efficacy_study pk_pd_analysis PK/PD Analysis (Plasma Concentration vs. Tumor Response) efficacy_study->pk_pd_analysis data_interpretation Data Interpretation & Conclusion pk_pd_analysis->data_interpretation end End data_interpretation->end

References

Technical Support Center: Troubleshooting Resistance to DT-061 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to the Protein Phosphatase 2A (PP2A) activator, DT-061, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?

A1: Acquired resistance to this compound, a small molecule activator of PP2A, can emerge through several mechanisms. Based on the known functions of PP2A and common resistance patterns to targeted therapies, potential mechanisms include:

  • Alterations in the Drug's Target: Mutations in the components of the PP2A holoenzyme, particularly at the this compound binding site, could prevent the drug from effectively activating the phosphatase.

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for PP2A activation by upregulating parallel survival pathways. Constitutive activation of the STAT3 signaling pathway is a common mechanism of drug resistance.[1][2][3]

  • Overexpression of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins, such as MCL-1, can counteract the pro-apoptotic effects of this compound, leading to cell survival and resistance.[4][5] PP2A is known to regulate MCL-1 stability, and alterations in this regulation can contribute to resistance.[6][7][8]

  • Epigenetic Modifications: Changes in the epigenetic landscape of the cancer cells could lead to altered expression of genes involved in the PP2A signaling pathway or drug response.[9]

Q2: How can I confirm that my cell line has developed resistance to this compound?

A2: The development of resistance can be quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the acquisition of resistance. This is typically determined using a cell viability assay, such as the MTT or XTT assay.[10][11]

Table 1: Example IC50 Values for Parental vs. Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound0.51x
This compound Resistant Cell LineThis compound10.020x

Q3: Are there any known synergistic drug combinations that can overcome resistance to PP2A activators like this compound?

A3: Yes, combining PP2A activators with other targeted therapies can be a strategy to overcome resistance. For instance, since PP2A inhibition can drive resistance to MEK inhibitors, the combination of a PP2A activator like this compound with a MEK inhibitor has been shown to be effective.[11][12][13] Additionally, combining PP2A activators with mTOR inhibitors has demonstrated synergistic effects in reducing tumor growth.[14] The combination of PP2A activators with the BCL-2 inhibitor venetoclax has also shown synergistic anti-leukemic effects in AML cells by modulating both BCL-2 and MCL-1.[4]

Troubleshooting Guides

Issue 1: Decreased Cell Death Observed with this compound Treatment Over Time

Potential Cause: Emergence of a resistant cell population with upregulated survival signaling.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response curve with this compound on your current cell line and compare the IC50 value to that of the original, sensitive parental line using a cell viability assay (see Protocol 2).

  • Investigate Bypass Pathways:

    • STAT3 Activation: Perform a Western blot (see Protocol 3) to assess the phosphorylation status of STAT3 (p-STAT3 Tyr705). Constitutive activation of STAT3 is a known resistance mechanism to various targeted therapies.[1][2][3]

    • MCL-1 Overexpression: Analyze the protein levels of the anti-apoptotic protein MCL-1 via Western blot. Overexpression of MCL-1 is a common mechanism to evade apoptosis.[4][5]

  • Consider Combination Therapy: Based on your findings, test the synergistic effects of this compound with inhibitors of the identified resistance pathway (e.g., a STAT3 inhibitor or an MCL-1 inhibitor). Use the Combination Index (CI) method to quantify synergy (see Protocol 5).

Issue 2: No Change in Phosphorylation of Known PP2A Substrates After this compound Treatment in Suspected Resistant Cells

Potential Cause: Alteration in the PP2A holoenzyme complex, potentially at the this compound binding site.

Troubleshooting Steps:

  • Sequence PP2A Subunits: Sequence the genes encoding the subunits of the PP2A holoenzyme (e.g., PPP2R1A) to identify potential mutations that could interfere with this compound binding. It has been hypothesized that point mutations in the drug binding residues of PP2A could lead to decreased sensitivity.

  • Co-Immunoprecipitation (Co-IP): Perform a Co-IP experiment (see Protocol 4) to investigate if this compound can still promote the interaction between PP2A subunits in the resistant cells as it does in the sensitive parental cells. A lack of interaction in the resistant cells in the presence of this compound could suggest a binding site alteration.

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cancer Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating doses of the drug.[15][16][17][18][19]

  • Determine Initial IC50: First, determine the IC50 of this compound in the parental cancer cell line using a standard cell viability assay (e.g., MTT or XTT, see Protocol 2).

  • Initial Drug Exposure: Culture the parental cells in their standard growth medium containing this compound at a concentration equal to the IC10-IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Escalation: Continue this process of gradual dose escalation. If significant cell death occurs, maintain the cells at the previous concentration for a longer period before attempting to increase the dose again.

  • Characterize Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5- to 10-fold the initial IC50), the cell line is considered resistant. Confirm the new, higher IC50 value.

  • Maintain Resistance: Culture the resistant cell line in a maintenance dose of this compound (e.g., the IC20 of the resistant line) to ensure the stability of the resistant phenotype. It is recommended to periodically check the IC50.[18]

  • Cryopreservation: At each stage of increased resistance, it is crucial to freeze vials of the cells for future use and as a backup.[19]

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22][23]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: Treat cells with serial dilutions of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period appropriate for the cell line (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blot for p-STAT3 and MCL-1

This protocol allows for the detection and semi-quantification of specific proteins in cell lysates.[24][25]

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. For a positive control for STAT3 activation, treat a set of cells with a known activator like IL-6.[24] Wash cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]

  • Analysis: Quantify the band intensities and normalize the levels of p-STAT3 and MCL-1 to the loading control.

Protocol 4: Co-Immunoprecipitation (Co-IP)

This protocol is used to study protein-protein interactions.[1][2][3][26][27]

  • Cell Lysate Preparation: Lyse cells with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) containing protease and phosphatase inhibitors.[1]

  • Pre-clearing the Lysate: (Optional but recommended) Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.[2]

  • Immunoprecipitation: Add a primary antibody against a PP2A subunit (the "bait" protein) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Formation of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with the lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting proteins ("prey").

Protocol 5: Determining Drug Synergy (Combination Index)

The Combination Index (CI) method is used to quantitatively determine if the effect of a drug combination is synergistic, additive, or antagonistic.[28][29][30][31][32]

  • Experimental Design: Treat cells with each drug alone and with the combination of drugs at a constant ratio over a range of concentrations.

  • Data Acquisition: Perform a cell viability assay (Protocol 2) to determine the fraction of cells affected (Fa) at each drug concentration and combination.

  • Calculate CI: Use the Chou-Talalay method and specialized software (e.g., CompuSyn) to calculate the CI value. The formula for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce x% effect, and (D)₁ and (D)₂ are the concentrations of the drugs in combination that also produce x% effect.

  • Interpret Results:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Visualizations

cluster_0 This compound Action and Resistance This compound This compound PP2A PP2A This compound->PP2A activates p-STAT3 p-STAT3 PP2A->p-STAT3 dephosphorylates MCL-1 MCL-1 PP2A->MCL-1 destabilizes STAT3 STAT3 p-STAT3->STAT3 STAT3->MCL-1 upregulates transcription Apoptosis Apoptosis MCL-1->Apoptosis Cell Survival Cell Survival Apoptosis->Cell Survival

Caption: Signaling pathways involved in this compound action and potential resistance mechanisms.

Start Start Parental Cells Parental Cells Start->Parental Cells Culture with increasing [this compound] Culture with increasing [this compound] Parental Cells->Culture with increasing [this compound] Isolate Resistant Clones Isolate Resistant Clones Culture with increasing [this compound]->Isolate Resistant Clones Confirm Resistance (IC50) Confirm Resistance (IC50) Isolate Resistant Clones->Confirm Resistance (IC50) Mechanism Investigation Mechanism Investigation Confirm Resistance (IC50)->Mechanism Investigation End End Mechanism Investigation->End

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Reduced this compound Efficacy Reduced this compound Efficacy Confirm IC50 Shift Confirm IC50 Shift Reduced this compound Efficacy->Confirm IC50 Shift Resistance Confirmed? Resistance Confirmed? Confirm IC50 Shift->Resistance Confirmed? Investigate Bypass Pathways (p-STAT3, MCL-1) Investigate Bypass Pathways (p-STAT3, MCL-1) Resistance Confirmed?->Investigate Bypass Pathways (p-STAT3, MCL-1) Yes Sequence PP2A Subunits Sequence PP2A Subunits Resistance Confirmed?->Sequence PP2A Subunits Yes Test Synergistic Combinations Test Synergistic Combinations Investigate Bypass Pathways (p-STAT3, MCL-1)->Test Synergistic Combinations Sequence PP2A Subunits->Test Synergistic Combinations

Caption: Logical troubleshooting workflow for investigating this compound resistance.

References

Technical Support Center: Interpreting Unexpected Phenotypes After DT-061 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using DT-061 and may be encountering unexpected or contradictory results in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret these phenotypes, alongside detailed experimental protocols and quantitative data summaries.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound, particularly focusing on the dichotomy between its proposed on-target and observed off-target effects.

Q1: We are observing significant cytotoxicity with this compound, but it doesn't seem to correlate with the expected level of PP2A activation in our cell line. Why might this be?

A1: This is a critical observation that aligns with emerging research on this compound. While initially characterized as a specific activator of the PP2A-B56α holoenzyme, leading to c-MYC dephosphorylation and degradation, several studies now suggest that this compound can induce cytotoxicity through PP2A-independent mechanisms.[1][2][3]

Troubleshooting Steps:

  • Validate PP2A Activation: Independently confirm PP2A activation in your system. This can be done by assessing the dephosphorylation of known PP2A substrates, such as AKT, or by measuring changes in the methylation of the PP2A catalytic subunit.[1]

  • Investigate Off-Target Effects: Examine cellular morphology for signs of Golgi apparatus and endoplasmic reticulum (ER) stress or disruption. These organelles have been identified as potential off-target destinations for this compound, leading to cytotoxicity.[2][4]

  • Dose-Response Analysis: Perform a careful dose-response analysis for both PP2A activation and cytotoxicity. It is possible that the PP2A-activating effects occur at a different concentration range than the cytotoxic off-target effects.

  • Consider Cell Line Specificity: The balance between on-target and off-target effects may be cell-line dependent. Factors such as the expression levels of PP2A subunits, the status of the c-MYC pathway, and the sensitivity of the Golgi/ER to perturbation can all influence the observed phenotype.

Q2: Our immunofluorescence experiments show Golgi fragmentation and ER stress after this compound treatment. Is this a known effect?

A2: Yes, recent studies have documented that this compound can cause significant disruption to the Golgi apparatus and the endoplasmic reticulum.[2][4] This is considered a significant off-target effect that can contribute to the compound's cytotoxicity. The disruption of these organelles can impact critical cellular processes such as protein secretion and lipid metabolism.

Q3: How can we distinguish between on-target c-MYC degradation and off-target cytotoxic effects in our experiments?

A3: Distinguishing between these two potential mechanisms of action is key to interpreting your results.

Experimental Approaches:

  • Time-Course Analysis: Conduct a time-course experiment to observe the kinetics of c-MYC degradation and the onset of Golgi/ER stress. If c-MYC degradation precedes the morphological changes in the Golgi and ER, it may suggest an on-target effect is occurring first.

  • Rescue Experiments: Attempt to rescue the cytotoxic phenotype by overexpressing a degradation-resistant mutant of c-MYC. If the cells are still sensitive to this compound, it strongly suggests that the cytotoxicity is mediated by off-target effects.

  • Orthogonal Approaches: Use alternative methods to modulate PP2A activity (e.g., other small molecules or genetic approaches) and compare the resulting phenotypes to those observed with this compound. If these methods do not phenocopy the Golgi/ER disruption, it further supports the off-target hypothesis for this particular effect of this compound.

Q4: We are seeing conflicting results in our c-MYC dephosphorylation assays. What are some common pitfalls?

A4: Inconsistent results in dephosphorylation assays can arise from several factors.

Troubleshooting Checklist:

  • Antibody Specificity: Ensure the phospho-specific c-MYC antibody you are using is highly specific and has been validated for your application (e.g., Western blot, immunofluorescence).

  • Lysate Preparation: Use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest during sample preparation.

  • Loading Controls: Use reliable loading controls to ensure equal protein loading across your samples.

  • Assay Conditions: Optimize the conditions of your in vitro dephosphorylation assay, including enzyme and substrate concentrations, incubation time, and temperature.

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound, highlighting both its on-target and off-target activities.

Table 1: On-Target Activity of this compound

ParameterCell Line(s)ValueReference(s)
PP2A-B56α Holoenzyme Stabilization Tumor Xenografts, Cell Culture~2-fold increase[5]
c-MYC Dephosphorylation (Ser62) Xenograft TumorsInverse correlation with PP2A methylation[6]
IC50 (Cytotoxicity) REC115.4 µM (sensitive), 11.7 µM (resistant)[1]
Mino13.0 µM (sensitive), 13.6 µM (resistant)[1]
Marver-112.4 µM (sensitive), 12.9 µM (resistant)[1]

Table 2: Off-Target Effects of this compound

ParameterExperimental SystemObservationReference(s)
Golgi/ER Disruption HeLa, RPE1, MCF7 cellsVisible fragmentation and stress[7]
Sphingolipid Biosynthesis MCF7 cellsAltered levels of ceramide, sphingomyelin, etc.[7]
PP2A-Independent Cytotoxicity Various cell linesCytotoxicity observed without detectable PP2A activation[3][8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the design and execution of your studies.

Protocol 1: Immunofluorescence Staining for Golgi and ER Integrity

Objective: To visualize the morphology of the Golgi apparatus and endoplasmic reticulum in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies:

    • Golgi marker: Rabbit anti-GM130

    • ER marker: Mouse anti-PDI or anti-Calreticulin

  • Fluorophore-conjugated secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with DAPI in PBS for 5 minutes to stain the nuclei.

  • Mounting: Wash the coverslips once with PBS and mount them onto microscope slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets.

Protocol 2: In Vitro c-MYC Dephosphorylation Assay

Objective: To determine if this compound treatment leads to the dephosphorylation of c-MYC in a cell-free system.

Materials:

  • Purified, phosphorylated c-MYC protein

  • Immunoprecipitated PP2A-B56α holoenzyme from cell lysates

  • This compound

  • Phosphatase assay buffer

  • SDS-PAGE gels and Western blotting reagents

  • Phospho-specific c-MYC (Ser62) antibody

  • Total c-MYC antibody

Procedure:

  • Prepare the Reaction: In a microcentrifuge tube, combine the purified phosphorylated c-MYC substrate and the immunoprecipitated PP2A-B56α holoenzyme in the phosphatase assay buffer.

  • Add this compound: Add this compound to the desired final concentration. Include a vehicle control reaction.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples for 5 minutes.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with the phospho-specific c-MYC (Ser62) antibody and the total c-MYC antibody.

  • Detection: Use a suitable detection method (e.g., chemiluminescence) to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-MYC to total c-MYC in the this compound-treated sample compared to the control.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows related to this compound.

on_target_pathway DT061 This compound Active_PP2A Active PP2A-B56α Holoenzyme DT061->Active_PP2A Stabilizes PP2A_complex PP2A A/C Dimer PP2A_complex->Active_PP2A B56a B56α B56a->Active_PP2A p_cMYC Phosphorylated c-MYC (Active) Active_PP2A->p_cMYC Dephosphorylates cMYC c-MYC (Inactive) p_cMYC->cMYC Degradation Proteasomal Degradation cMYC->Degradation

Caption: Proposed on-target signaling pathway of this compound.

off_target_pathway DT061 This compound Golgi Golgi Apparatus DT061->Golgi Accumulates in ER Endoplasmic Reticulum DT061->ER Affects Disruption Structural Disruption & Functional Impairment Golgi->Disruption ER->Disruption Lipid_Metabolism Altered Sphingolipid Metabolism Disruption->Lipid_Metabolism Cytotoxicity Cellular Cytotoxicity Disruption->Cytotoxicity

Caption: Proposed off-target mechanism of this compound-induced cytotoxicity.

experimental_workflow start Start: Observe Unexpected Phenotype with this compound validate_on_target Validate On-Target Effect: - PP2A Activity Assay - c-MYC Phosphorylation Status start->validate_on_target investigate_off_target Investigate Off-Target Effects: - Immunofluorescence for Golgi/ER - Lipid Metabolism Analysis start->investigate_off_target on_target_positive On-Target Effect Confirmed validate_on_target->on_target_positive off_target_positive Off-Target Effect Confirmed investigate_off_target->off_target_positive interpret_dual Interpret as Dual Mechanism: Consider dose-dependency and cell-type specificity on_target_positive->interpret_dual off_target_positive->interpret_dual interpret_off_target Interpret as Primarily Off-Target Effect off_target_positive->interpret_off_target

Caption: Logical workflow for troubleshooting unexpected this compound phenotypes.

References

Validation & Comparative

Validating the PP2A-Dependent Cytotoxicity of DT-061: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DT-061, a putative small molecule activator of protein phosphatase 2A (PP2A), with other agents that modulate this key cellular phosphatase. The objective is to critically evaluate the experimental data supporting the PP2A-dependent cytotoxicity of this compound in the context of conflicting evidence and alternative PP2A-modulating compounds.

Executive Summary

This compound has emerged as a promising anti-cancer agent, with several studies demonstrating its ability to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies[1]. The proposed primary mechanism of action is the direct activation of the tumor suppressor protein phosphatase 2A (PP2A), leading to the dephosphorylation and subsequent degradation of oncoproteins such as c-MYC and the inhibition of pro-survival signaling pathways like AKT[2][3]. However, recent studies have challenged this model, presenting evidence that the cytotoxic effects of this compound may be independent of PP2A and instead stem from off-target effects, including the disruption of Golgi and endoplasmic reticulum (ER) integrity[4][5][6]. This guide will delve into the evidence for both on-target and off-target effects, providing a balanced perspective for researchers.

Comparative Analysis of PP2A Modulators

To contextualize the activity of this compound, it is compared with other well-characterized PP2A modulators: FTY720 (Fingolimod) as another putative activator, and LB-100 and Okadaic Acid as inhibitors.

CompoundClassProposed Mechanism of ActionReported Cytotoxicity (IC50)Cell Line(s)
This compound Putative PP2A ActivatorBinds to the PP2A A subunit, inducing a conformational change that enhances phosphatase activity towards oncogenic substrates.[1] Conflicting reports suggest cytotoxicity is due to Golgi/ER stress.[4][5][6]11.7 - 15.4 µMREC1, Mino, Marver-1 (Mantle Cell Lymphoma)[1]
FTY720 (Fingolimod) PP2A Activator / S1PR ModulatorActivates PP2A, leading to dephosphorylation of AKT and ERK. Also a sphingosine-1-phosphate receptor modulator.[7][8]~3 µMMDA-MB-231, MCF-7 (Breast Cancer)[9]
LB-100 PP2A InhibitorA competitive inhibitor of the PP2A catalytic subunit, preventing the dephosphorylation of its substrates.[10][11]0.9 - 4.36 µMDAOY, D341, D283 (Medulloblastoma), Fibrosarcoma cell line[10]
Okadaic Acid PP2A/PP1 InhibitorA potent inhibitor of serine/threonine phosphatases, with higher affinity for PP2A.[12]54.4 - 202.9 nMCCD 841 CoN (normal colon), Sw480, Sw620 (Colon Cancer)[12]

Signaling Pathways and Experimental Workflows

Proposed PP2A-Dependent Cytotoxicity of this compound

DT061_Pathway DT061 This compound PP2A PP2A Holoenzyme DT061->PP2A Activation pAKT p-AKT (Active) PP2A->pAKT Dephosphorylation pERK p-ERK (Active) PP2A->pERK Dephosphorylation cMYC c-MYC (Stable) PP2A->cMYC Dephosphorylation (leading to degradation) AKT AKT (Inactive) pAKT->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Promotes ERK ERK (Inactive) pERK->ERK ERK->Apoptosis Inhibits ERK->Cell_Survival Promotes cMYC_degraded c-MYC (Degraded) cMYC->cMYC_degraded cMYC->Cell_Survival Promotes cMYC_degraded->Apoptosis Induces

Caption: Proposed signaling pathway for this compound-induced cytotoxicity via PP2A activation.

Experimental Workflow for Validating PP2A-Dependent Cytotoxicity

Experimental_Workflow Start Cancer Cell Line Treatment Treat with this compound (or other modulator) Start->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) Treatment->Cytotoxicity Mechanism Investigate Mechanism Treatment->Mechanism IC50 Determine IC50 Cytotoxicity->IC50 Conclusion Conclusion on PP2A-Dependency IC50->Conclusion PP2A_Activity PP2A Immunoprecipitation Phosphatase Assay Mechanism->PP2A_Activity Downstream Western Blot for Downstream Targets (p-AKT, c-MYC) Mechanism->Downstream CoIP Co-immunoprecipitation of PP2A Subunits Mechanism->CoIP Off_Target Investigate Off-Target Effects (Golgi Staining, Microtubule Polymerization Assay) Mechanism->Off_Target PP2A_Activity->Conclusion Downstream->Conclusion CoIP->Conclusion Off_Target->Conclusion

Caption: A typical experimental workflow to assess PP2A-dependent cytotoxicity.

Experimental Protocols

Cell Viability and Cytotoxicity Assays (MTT/SRB Assay)

Objective: To determine the cytotoxic effects of PP2A modulators on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

MTT Assay Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

SRB Assay Protocol:

  • Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add Sulforhodamine B (SRB) solution and incubate for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Dye Solubilization: Add a 10 mM Tris base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate cell viability and IC50 as described for the MTT assay.

PP2A Immunoprecipitation (IP) Phosphatase Assay

Objective: To measure the specific activity of PP2A in cell lysates following treatment with a modulator.

Protocol:

  • Cell Lysis: Lyse treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the PP2A catalytic subunit (PP2Ac) and protein A/G-agarose beads to immunoprecipitate PP2A complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Phosphatase Assay: Resuspend the beads in a phosphatase assay buffer containing a synthetic phosphopeptide substrate.

  • Incubation: Incubate the reaction at 30°C for a defined period.

  • Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Normalize the phosphatase activity to the amount of immunoprecipitated PP2Ac, determined by Western blotting.

Western Blotting for Downstream Signaling Molecules

Objective: To assess the phosphorylation status and expression levels of PP2A substrates and downstream effectors.

Protocol:

  • Protein Extraction: Prepare whole-cell lysates from treated and control cells using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, c-MYC, and a loading control like GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

The Controversy: PP2A-Dependent vs. Independent Cytotoxicity of this compound

While initial studies strongly supported a PP2A-dependent mechanism for this compound's cytotoxicity, a 2022 study by Vit et al. presented compelling evidence for an alternative, PP2A-independent mechanism[5][6].

Evidence for PP2A-Independent Effects:

  • Golgi and ER Disruption: The study demonstrated that this compound treatment leads to the rapid disruption of the Golgi apparatus and the endoplasmic reticulum[4][5][6]. This was visualized using live-cell imaging with Golgi and ER markers.

  • Chemogenetic Profiling: A genome-wide CRISPR-Cas9 screen revealed that cells with knockouts of genes related to Golgi and ER function were more sensitive to this compound, whereas no genes related to PP2A biology were identified as top hits[4].

  • Lack of Direct Effect on PP2A Activity in Biochemical Assays: The authors reported being unable to detect a direct effect of this compound on the activity of purified PP2A-B56 holoenzymes in in vitro phosphatase assays[6].

Implications for Researchers:

The conflicting findings highlight the importance of rigorous validation of small molecule mechanisms of action. Researchers using this compound as a chemical probe for PP2A activation should exercise caution and consider the potential for off-target effects. It is recommended to include control experiments to assess Golgi and ER integrity in parallel with assays for PP2A activity and downstream signaling.

Conclusion

This compound remains a compound of interest for cancer research due to its potent cytotoxic effects. However, the mechanism of action is currently a subject of debate. While there is evidence to support its role as a PP2A activator, the data suggesting PP2A-independent effects through Golgi and ER stress cannot be overlooked. Future studies should aim to reconcile these conflicting findings and further elucidate the precise molecular targets of this compound. This comparative guide provides researchers with the necessary information to critically evaluate the existing data and design experiments that will contribute to a clearer understanding of this compound's therapeutic potential and mechanism of action.

References

A Comparative Analysis of DT-061 and Other Protein Phosphatase 2A (PP2A) Activators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the efficacy, mechanisms, and experimental data of current small-molecule PP2A activators.

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating key signaling pathways involved in cell growth, proliferation, and apoptosis. Its inactivation is a common event in many cancers, making it an attractive target for therapeutic intervention. A growing class of small-molecule activators of PP2A (SMAPs) is emerging, with DT-061 being a prominent example. This guide provides a comparative overview of the efficacy of this compound and other notable PP2A activators, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

This compound: A Molecular Glue for PP2A

This compound is a novel small-molecule activator of PP2A that functions as a "molecular glue."[1][2] It selectively binds to a unique pocket at the interface of the PP2A Aα (scaffolding), Cα (catalytic), and B56α (regulatory) subunits.[1][3] This binding stabilizes the B56α-containing PP2A holoenzyme, enhancing its phosphatase activity towards specific substrates, most notably the oncoprotein c-MYC.[3][4][5] By promoting the dephosphorylation and subsequent degradation of c-MYC, this compound exhibits potent anti-tumor activity in various cancer models.[3][4]

However, the precise mechanism of this compound is a subject of ongoing research, with some studies suggesting it may activate PP2A complexes containing the B55α regulatory subunit or even exert PP2A-independent cytotoxic effects by disrupting Golgi and ER structures.[1][6][7][8]

Comparison of this compound with Other PP2A Activators

Several other compounds have been identified as PP2A activators, each with distinct mechanisms of action and reported efficacies. This section compares this compound to a selection of these activators.

Small Molecule Activators of PP2A (SMAPs) and iHAPs

Beyond this compound, other SMAPs like ATUX-792 and DBK-1154 have been developed.[9][10][11][12][13][14][15] These compounds also act by binding to the PP2A AC heterodimer and facilitating the assembly of the active heterotrimeric holoenzyme.[14] In neuroblastoma cell lines, ATUX-792 and DBK-1154 demonstrated a greater increase in PP2A activation compared to FTY720.[14]

Another class of activators, termed improved Heterocyclic Activators of PP2A (iHAPs) , such as iHAP1, has been shown to allosterically assemble a specific PP2A complex containing the B56ε regulatory subunit.[6][16] This leads to the dephosphorylation of the transcription factor MYBL2, causing cell cycle arrest in prometaphase.[6][16] This contrasts with SMAPs like this compound, which are reported to activate PP2A holoenzymes with different regulatory subunits (B56α or B55α) and induce a G0/G1 phase cell cycle arrest.[6] However, similar to this compound, some studies suggest that the cytotoxic effects of iHAP1 may be independent of direct PP2A activation and instead involve microtubule depolymerization.[1][7][17]

FTY720 (Fingolimod)

FTY720 is an FDA-approved immunomodulator that also functions as a PP2A activator.[14][18] Its mechanism involves binding to the endogenous PP2A inhibitor SET, disrupting the SET-PP2A interaction and thereby derepressing PP2A activity.[14] FTY720 has shown anti-tumor effects in various cancer models, including prostate cancer and neuroblastoma.[14][18]

Natural Compounds: Ceramide and Forskolin

Ceramides , a class of lipid molecules, are known to activate PP2A. Short-chain ceramides, like C2-ceramide, can activate heterotrimeric PP2A up to 3.5-fold.[19] The mechanism is thought to involve the B subunit, as activation is lost in its absence.[19] Long-chain ceramides have also been shown to activate PP2A.[20]

Forskolin , a natural compound, has been reported to activate PP2A, leading to a 1.5- to 2-fold increase in its activity in acute myeloid leukemia (AML) cell lines.[21] This activation is associated with anti-leukemic effects, including cell proliferation arrest and apoptosis.[21] However, forskolin is also a well-known activator of adenylyl cyclase, and some of its biological effects may be PP2A-independent.[22][23]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of various PP2A activators. It is important to note that these values are from different studies and experimental conditions, so direct comparisons should be made with caution.

Table 1: In Vitro Efficacy of PP2A Activators

ActivatorCell Line(s)MetricValueReference(s)
This compound HCC827IC5014.3 µM[24]
H3255IC5012.4 µM[24]
H441, H358Colony GrowthDose-dependent inhibition
ATUX-792 SK-N-ASPP2A Activation117.5 ± 5.6% vs. control[14]
SH-EPPP2A Activation117.3 ± 7.2% vs. control[14]
DBK-1154 SK-N-ASPP2A Activation134.8 ± 18.4% vs. control[14]
SH-EPPP2A Activation138.0 ± 16.5% vs. control[14]
Forskolin KG-1, HELPP2A Activation1.5- to 2-fold increase[21]
C2-Ceramide T9 glioma, rat brainPP2A ActivationUp to 3.5-fold increase[19]

Table 2: In Vivo Efficacy of PP2A Activators

ActivatorCancer ModelDosageEffectReference(s)
This compound Enzalutamide-resistant prostate cancer xenograft15 mg/kg and 50 mg/kg, twice dailyDramatic tumor regression[25]
TKI-resistant EGFR(L858R) PDX5 mg/kg, oral gavageSignificant inhibition of disease progression[24]
ATUX-792 Neuroblastoma xenograftNot specifiedTumor necrosis and decreased tumor growth[12]
DBK-1154 Neuroblastoma xenograftNot specifiedDecreased tumor growth (in SK-N-BE(2) model)[12]
FTY720 Philadelphia positive ALL xenograftNot specified80 ± 12% reduction in overall disease[26]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of findings. Below are generalized methodologies for key experiments cited in the literature.

PP2A Activity Assay

This assay is fundamental to quantifying the direct effect of a compound on PP2A's enzymatic activity.

  • Immunoprecipitation: The catalytic subunit of PP2A (PP2A-C) is immunoprecipitated from cell lysates using a specific antibody.[27]

  • Phosphatase Assay: The immunoprecipitated PP2A is incubated with a synthetic phosphopeptide substrate.

  • Detection: The amount of phosphate released is measured, typically using a malachite green-based colorimetric assay.[27] The activity is often expressed as a fold change relative to a vehicle-treated control.

Cell Viability and Proliferation Assays

These assays determine the cytotoxic and cytostatic effects of the PP2A activators.

  • Cell Culture: Cancer cell lines are seeded in multi-well plates and allowed to adhere.

  • Treatment: Cells are treated with varying concentrations of the PP2A activator or a vehicle control for a specified duration (e.g., 48 or 72 hours).

  • Quantification: Cell viability can be assessed using various methods, such as MTS or MTT assays, which measure metabolic activity. Proliferation can be measured by cell counting or assays that quantify DNA synthesis (e.g., BrdU incorporation).

Western Blotting for Phospho-protein Analysis

This technique is used to assess the downstream effects of PP2A activation on specific signaling pathways.

  • Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-ERK, ERK, c-MYC).

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The band intensities are quantified to determine the ratio of phosphorylated to total protein.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and mechanisms of action for this compound and other PP2A activators.

PP2A_Activation_and_cMYC_Degradation cluster_DT061 This compound Mechanism cluster_cMYC c-MYC Regulation This compound This compound PP2A Holoenzyme (B56alpha) PP2A Holoenzyme (B56alpha) This compound->PP2A Holoenzyme (B56alpha) stabilizes p-cMYC (S62) p-cMYC (S62) PP2A Holoenzyme (B56alpha)->p-cMYC (S62) c-MYC c-MYC p-cMYC (S62)->c-MYC dephosphorylation Degradation Degradation c-MYC->Degradation

Caption: Proposed mechanism of this compound action on c-MYC degradation.

PP2A_Activator_Mechanisms cluster_SMAPs SMAPs (e.g., this compound) cluster_FTY720 FTY720 cluster_Ceramide Ceramide PP2A (Inactive) PP2A (Inactive) PP2A (Active) PP2A (Active) PP2A (Inactive)->PP2A (Active) SMAPs SMAPs SMAPs->PP2A (Inactive) stabilize holoenzyme FTY720 FTY720 SET SET FTY720->SET inhibits SET->PP2A (Inactive) inhibits Ceramide Ceramide Ceramide->PP2A (Inactive) direct activation

Caption: Diverse mechanisms of action of different PP2A activators.

Experimental_Workflow start Cancer Cell Lines treatment Treatment with PP2A Activator start->treatment assays PP2A Activity Assay Cell Viability Assay Western Blot treatment->assays data Quantitative Data (Fold Change, IC50, Protein Levels) assays:f0->data assays:f1->data assays:f2->data analysis Efficacy Comparison data->analysis

Caption: A generalized experimental workflow for comparing PP2A activators.

Conclusion

This compound and other SMAPs represent a promising class of therapeutics that target the fundamental tumor suppressor activity of PP2A. While this compound has demonstrated significant preclinical efficacy, the field of PP2A activators is diverse, with compounds like iHAPs, FTY720, and natural products showing potential through various mechanisms. A key challenge for the research community is the head-to-head comparison of these activators under standardized conditions to robustly assess their relative potencies and therapeutic windows. Furthermore, the ongoing debate regarding the precise, on-target effects of some of these molecules highlights the need for continued rigorous investigation. This guide provides a snapshot of the current landscape, offering a foundation for researchers to navigate this exciting and rapidly evolving area of cancer drug discovery.

References

DT-061 versus iHAP1: A Comparative Analysis of Two Controversial Small Molecule Probes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the contested mechanisms of two compounds reported to modulate protein phosphatase 2A, providing researchers with a comprehensive overview of the current, conflicting evidence.

In the quest for novel therapeutic agents targeting fundamental cellular processes, small molecules DT-061 and iHAP1 have emerged as compounds of significant interest, primarily due to initial reports identifying them as specific activators of Protein Phosphatase 2A (PP2A). PP2A is a crucial family of serine/threonine phosphatases that act as tumor suppressors by counteracting oncogenic kinase signaling.[1][2] The prospect of pharmacologically activating this key phosphatase has generated considerable excitement within the research community.

However, the initial characterization of this compound and iHAP1 as direct PP2A activators has been met with conflicting evidence from subsequent studies. A compelling body of research now suggests that their cytotoxic effects may be independent of PP2A, attributing them to off-target effects on microtubule dynamics and organelle integrity.[1][2][3][4] This guide provides a comparative analysis of this compound and iHAP1, presenting the competing hypotheses for their mechanisms of action, summarizing the available quantitative data, and detailing the key experimental protocols used in their investigation.

The Central Controversy: PP2A Activators or Not?

The scientific literature presents two distinct and conflicting models for the mechanisms of action of this compound and iHAP1.

Hypothesis 1: Selective PP2A Holoenzyme Activation

Initial studies proposed that both molecules act as "molecular glues," stabilizing specific PP2A heterotrimeric holoenzymes to enhance their phosphatase activity towards specific substrates.[5][6][7]

  • This compound was reported to selectively stabilize the PP2A-B56α holoenzyme, leading to the dephosphorylation and subsequent degradation of the oncoprotein c-MYC.[6] Another report suggested its target was the PP2A-B55α holoenzyme.[7]

  • iHAP1 was described as an activator of PP2A complexes containing the B56ε regulatory subunit, resulting in the dephosphorylation of the transcription factor MYBL2 and causing a prometaphase arrest in tumor cells.[7]

Hypothesis 2: PP2A-Independent Cytotoxicity

In contrast, other research groups have been unable to replicate the direct effects of these compounds on PP2A activity and holoenzyme composition.[1][2][3] Their findings suggest that the observed cellular toxicities are due to distinct, off-target effects:

  • This compound is proposed to disrupt the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER).[1][3][4]

  • iHAP1 is suggested to act as a microtubule poison, directly inhibiting microtubule polymerization.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound and iHAP1 across various studies. It is important to note that the effective concentrations vary depending on the cell line and assay used.

CompoundParameterValueCell Line(s)Reference(s)
This compound IC50 (Cell Viability)14.3 µMHCC827[8]
IC50 (Cell Viability)12.4 µMHCC3255[8]
In vitro PP2A Activation20-30% activation at 20 µMIn vitro assay[3][4]
Binding Affinity (Kd) to PPP2R1A235 nMIn vitro assay[3][4]
Effective Concentration (in vivo)5 mg/kg (oral gavage)H358 or H441 xenografts[9]
Effective Concentration (in vivo)15 mg/kgMEC1 xenografts[10]
iHAP1 Effective Concentration (in vivo)2.5 mg/kg - 80 mg/kg/dayKOPT-K1 xenografts[7]
Effective Concentration (Cellular Assay)2 µMVarious[3][4]
Microtubule Polymerization InhibitionFull block at 5 µMIn vitro assay[4]

Visualizing the Proposed Mechanisms

The following diagrams, generated using the DOT language, illustrate the conflicting proposed mechanisms of action for this compound and iHAP1.

Proposed PP2A-Dependent Signaling Pathways

DT061_iHAP1_PP2A_pathways cluster_DT061 This compound Proposed Pathway cluster_iHAP1 iHAP1 Proposed Pathway DT061 This compound PP2A_B56a PP2A-B56α Holoenzyme DT061->PP2A_B56a Stabilizes cMYC_p p-c-MYC (Active) PP2A_B56a->cMYC_p Dephosphorylates cMYC c-MYC (Inactive) cMYC_p->cMYC Degradation_DT Degradation cMYC->Degradation_DT iHAP1 iHAP1 PP2A_B56e PP2A-B56ε Holoenzyme iHAP1->PP2A_B56e Stabilizes MYBL2_p p-MYBL2 (Active) PP2A_B56e->MYBL2_p Dephosphorylates MYBL2 MYBL2 (Inactive) MYBL2_p->MYBL2 Prometaphase_Arrest Prometaphase Arrest MYBL2->Prometaphase_Arrest

Caption: Proposed PP2A-dependent pathways for this compound and iHAP1.

Proposed PP2A-Independent Mechanisms of Cytotoxicity

PP2A_independent_mechanisms cluster_DT061_independent This compound: Golgi/ER Stress cluster_iHAP1_independent iHAP1: Microtubule Poison DT061_ind This compound Golgi_ER Golgi Apparatus & Endoplasmic Reticulum DT061_ind->Golgi_ER Impacts Disruption Disruption of Structure & Lipid Synthesis Golgi_ER->Disruption iHAP1_ind iHAP1 Tubulin Tubulin Dimers Polymerization Polymerization iHAP1_ind->Polymerization Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization

Caption: Proposed PP2A-independent cytotoxic mechanisms.

Key Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature that have been used to investigate the mechanisms of action of this compound and iHAP1.

Genome-Wide CRISPR-Cas9 Screens

These screens are powerful tools for identifying genetic vulnerabilities to chemical compounds, thereby providing insights into the molecular pathways affected by the drugs.[1]

  • Objective: To identify genes whose inactivation confers sensitivity or resistance to this compound or iHAP1.

  • Methodology:

    • A library of single-guide RNAs (sgRNAs) targeting thousands of human genes is transduced into a Cas9-expressing cell line.

    • The cell population is then treated with a sub-lethal dose (e.g., LD20) of the compound (this compound or iHAP1) or a vehicle control (DMSO) for an extended period (e.g., 12-14 days).

    • Genomic DNA is isolated from the surviving cells, and the sgRNA sequences are amplified by PCR.

    • Deep sequencing is used to determine the abundance of each sgRNA in the treated versus control populations.

    • Computational analysis (e.g., using DrugZ software) is performed to identify sgRNAs that are significantly depleted or enriched in the drug-treated cells. Depletion of an sgRNA targeting a specific gene indicates that the loss of that gene sensitizes cells to the drug.

Immunoprecipitation and Mass Spectrometry

This technique is used to identify changes in protein-protein interactions and the composition of protein complexes following drug treatment.[3][6]

  • Objective: To determine if this compound or iHAP1 treatment alters the composition of PP2A holoenzymes.

  • Methodology:

    • Cells (e.g., HEK-293T expressing a tagged PP2A subunit) are treated with the compound or DMSO for a specified time.

    • Cells are lysed, and the protein of interest (e.g., the tagged PP2A subunit) is immunoprecipitated using an antibody conjugated to magnetic or agarose beads.

    • The immunoprecipitated protein complexes are washed to remove non-specific binders.

    • The bound proteins are eluted and can be analyzed by:

      • Western Blotting: To detect the presence and relative abundance of specific known interacting proteins (e.g., different PP2A B subunits).

      • Mass Spectrometry: For an unbiased identification and quantification of all proteins in the complex. This can reveal global changes in the PP2A interactome.

In Vitro Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[4]

  • Objective: To determine if iHAP1 directly inhibits microtubule formation.

  • Methodology:

    • Purified tubulin is incubated in a polymerization-promoting buffer at 37°C.

    • The compound (iHAP1, this compound, or known microtubule poisons/stabilizers like nocodazole or taxol as controls) is added at various concentrations.

    • Microtubule polymerization is monitored over time by measuring the change in light scattering or fluorescence of a reporter dye. An increase in signal indicates polymerization.

    • The rate and extent of polymerization in the presence of the test compound are compared to the control conditions.

Conclusion and Future Directions

The current body of evidence presents a conflicting and unresolved picture of the mechanisms of action for this compound and iHAP1. While the initial hypothesis of selective PP2A activation holds significant therapeutic promise, the subsequent findings of PP2A-independent cytotoxicity cannot be ignored. This discrepancy highlights the critical importance of rigorous off-target profiling and mechanistic validation in drug development.

For researchers, scientists, and drug development professionals, it is crucial to approach the use of these compounds with a critical perspective. The available data suggests that this compound and iHAP1 may not be the selective tools for dissecting PP2A-B56 biology as initially hoped.[1]

Future research should focus on definitively resolving this controversy. Key experiments would include:

  • Direct Binding Studies: Utilizing techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified PP2A holoenzymes to unequivocally demonstrate or refute direct binding of the compounds.

  • Structural Biology: High-resolution structural studies (e.g., cryo-EM or X-ray crystallography) of PP2A holoenzymes in the presence of the compounds are needed to validate the proposed binding pockets.

  • Phenotypic Rescue Experiments: Determining whether the cytotoxic effects of the compounds can be rescued by overexpressing the proposed downstream targets (e.g., c-MYC or MYBL2) or by genetic ablation of the proposed off-targets.

Ultimately, a clear understanding of the true molecular targets and mechanisms of action of this compound and iHAP1 is essential to determine their potential, if any, as therapeutic agents and to ensure their appropriate use as chemical probes in biomedical research.

References

Validating the On-Target Effects of DT-061: A Comparative Guide Amidst Mechanistic Controversy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the small molecule DT-061 has emerged as a promising activator of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. However, recent studies have presented conflicting evidence regarding its precise mechanism of action, sparking a critical debate within the scientific community. This guide provides an objective comparison of the available experimental data to help researchers navigate the complexities of using this compound and interpret its effects.

This compound was initially characterized as a selective activator of the PP2A-B56α holoenzyme. This mechanism involves the stabilization of the PP2A complex, leading to the dephosphorylation of key oncogenic proteins, most notably c-MYC, and subsequent tumor suppression.[1][2][3] Conversely, a 2022 study by Vit et al. has challenged this model, suggesting that the cytotoxic effects of this compound are independent of PP2A and are instead a result of off-target effects causing disruption of the Golgi apparatus and endoplasmic reticulum.[4][5][6] This guide will delve into the experimental evidence supporting both hypotheses, presenting the data in a clear and comparative format to aid in the critical evaluation of this compound's on-target effects.

The Case for On-Target PP2A-B56α Activation

Multiple studies have provided a robust line of evidence supporting the role of this compound as a specific PP2A-B56α activator. These studies utilize a range of biochemical and cell-based assays to demonstrate direct engagement and functional modulation of the PP2A complex.

A key publication by Leonard et al. (2020) provided a detailed structural and biological basis for the on-target activity of this compound.[2] Using co-immunoprecipitation (Co-IP) and a NanoBRET protein-protein interaction assay, they demonstrated that this compound selectively enhances the association of the B56α regulatory subunit with the PP2A catalytic (C) and scaffolding (A) subunits, forming a stable heterotrimer.[2][3] This stabilization was shown to be crucial for the subsequent dephosphorylation of c-MYC at serine 62, a modification that marks it for degradation.[3][7][8]

Quantitative Data Supporting On-Target PP2A Activation
Experimental AssayCell LineTreatmentKey FindingReference
Co-Immunoprecipitation H358 (Lung Cancer)3 µM this compound~2-fold increase in B56α association with PP2A-A subunit.[2]
NanoBRET Assay H358 (Lung Cancer)20 µM this compoundSignificant increase in BRET signal, indicating enhanced PP2A-A and B56α proximity.[2]
c-MYC Phosphorylation Xenograft TumorsThis compoundSignificant loss of c-MYC protein at 1, 2, and 3 hours post-treatment.[2]
In Vivo Tumor Growth H358/H441 Xenografts5 mg/kg this compound (oral gavage)Significant inhibition of tumor growth.[9]
In Vivo Tumor Growth Enzalutamide-resistant VCaP Xenografts15-50 mg/kg this compound (oral)Dramatic tumor regression.[10]
Experimental Protocols: On-Target Validation

Co-Immunoprecipitation:

  • H358 cells stably expressing V5-tagged PP2A-A subunit were treated with 3 µM this compound.

  • Cell lysates were subjected to immunoprecipitation using an anti-V5 antibody.

  • The immunoprecipitated protein complexes were analyzed by Western blotting using antibodies against B56α, B55α, and PR72 to assess the relative abundance of different PP2A holoenzymes.

NanoBRET™ Protein-Protein Interaction Assay:

  • H358 cells were co-transfected with constructs encoding for PP2A-A subunit fused to NanoLuc® luciferase (the donor) and B56α subunit fused to HaloTag® (the acceptor), which is then labeled with a fluorescent ligand.

  • Cells were treated with varying concentrations of this compound.

  • Bioluminescence Resonance Energy Transfer (BRET) was measured. An increase in the BRET signal indicates a closer proximity between the donor and acceptor fusion proteins, signifying holoenzyme stabilization.

Signaling Pathway: Proposed On-Target Mechanism of this compound

on_target_pathway DT061 This compound Active_PP2A Stable PP2A-B56α Holoenzyme DT061->Active_PP2A stabilizes PP2A_complex PP2A A/C Dimer PP2A_complex->Active_PP2A B56a B56α B56a->Active_PP2A cMYC_p Phosphorylated c-MYC (S62) (Active/Stable) Active_PP2A->cMYC_p dephosphorylates cMYC c-MYC (Inactive) cMYC_p->cMYC Degradation Proteasomal Degradation cMYC->Degradation Tumor_Suppression Tumor Suppression Degradation->Tumor_Suppression

Caption: Proposed on-target mechanism of this compound action.

The Counterargument: PP2A-Independent Cytotoxicity

A study by Vit et al. in 2022 presented compelling evidence that challenges the established on-target mechanism of this compound.[4][5][6] Using a genome-wide CRISPR-Cas9 synthetic lethality screen, they identified that knockout of genes related to the endoplasmic reticulum (ER) and Golgi apparatus, rather than PP2A subunits, sensitized cells to this compound.[4][5]

Crucially, they performed experiments where they knocked out specific B56 subunits (B56α, B56δ, and B56ε) in HeLa cells and found that the cytotoxic potency (LC50) of this compound remained unchanged.[6][11] This finding directly contradicts the hypothesis that this compound's cell-killing effect is mediated through the stabilization of these specific PP2A holoenzymes. Furthermore, their in vitro assays failed to detect a direct binding or activation of PP2A-B56 complexes by this compound.[4] Instead, they observed that this compound treatment leads to the disruption of Golgi and ER structures and affects sphingolipid biosynthesis.[4][12]

Quantitative Data Suggesting PP2A-Independent Effects
Experimental AssayCell LineGenetic BackgroundKey FindingReference
CRISPR-Cas9 Knockout HeLaB56α, B56δ, B56ε KnockoutNo significant change in the LC50 of this compound compared to wild-type cells.[6][11]
In Vitro Phosphatase Assay Purified PP2A holoenzymesN/ANo direct activation of PP2A-B56α or PP2A-B56ε by this compound was observed.[4]
Golgi Integrity Assay U2OSN/AThis compound treatment caused fragmentation of the Golgi apparatus.[6]
Experimental Protocols: Off-Target Validation

CRISPR-Cas9 Mediated Knockout and Cell Viability:

  • HeLa cells stably expressing Cas9 were transduced with guide RNAs targeting specific PP2A B56 subunits (B56α, B56δ, B56ε).

  • Knockout of the target proteins was confirmed by Western blotting.

  • Wild-type and knockout cell lines were treated with a range of this compound concentrations for 72 hours.

  • Cell viability was assessed using a standard assay (e.g., CellTiter-Glo®), and the half-maximal lethal concentration (LC50) was calculated.

Signaling Pathway: Proposed PP2A-Independent Mechanism of this compound

off_target_pathway DT061 This compound Golgi_ER Golgi Apparatus & Endoplasmic Reticulum DT061->Golgi_ER targets Disruption Structural Disruption & Impaired Function Golgi_ER->Disruption Cellular_Stress Cellular Stress Disruption->Cellular_Stress Cytotoxicity Cytotoxicity Cellular_Stress->Cytotoxicity

References

Unraveling the Anti-Tumor Potential of DT-061: A Comparative Analysis Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data on DT-061, a small molecule activator of protein phosphatase 2A (PP2A), highlights its significant anti-tumor activity in a variety of cancer models. This guide provides an in-depth comparison of this compound's efficacy, both as a monotherapy and in combination with other agents, and explores its proposed mechanisms of action, offering valuable insights for researchers and drug development professionals in the oncology field.

This compound has emerged as a promising therapeutic candidate due to its purported ability to reactivate the tumor-suppressing functions of PP2A, a key phosphatase often inactivated in human cancers. By selectively stabilizing the B56α-PP2A holoenzyme, this compound is believed to trigger the dephosphorylation of critical oncoproteins, most notably c-MYC, leading to cell death and tumor growth inhibition. However, the scientific community continues to investigate its precise mechanism, with some studies suggesting a PP2A-independent cytotoxic effect through the disruption of the Golgi apparatus and endoplasmic reticulum. This guide presents the current evidence for both proposed pathways, providing a balanced perspective for ongoing research.

In Vitro Efficacy: A Broad Spectrum of Activity

This compound has demonstrated potent anti-proliferative effects across a panel of cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the micromolar range. The data underscores its potential in treating hematological malignancies and solid tumors, particularly those with KRAS mutations and MYC-driven tumorigenesis.

Cell LineCancer TypeIC50 (µM)Noteworthy Characteristics
NCI-H358Non-Small Cell Lung Cancer~5KRAS mutant
NCI-H441Non-Small Cell Lung CancerDose-dependent inhibition of colony growthKRAS mutant
HCC827Non-Small Cell Lung Cancer14.3EGFR mutant
HCC3255Non-Small Cell Lung Cancer12.4EGFR mutant
FL5.12Murine Hematopoietic15.2
REC1Mantle Cell Lymphoma15.4 (sensitive) / 11.7 (resistant)Effective in Ibrutinib/Venetoclax-resistant cells
MinoMantle Cell Lymphoma13.0 (sensitive) / 13.6 (resistant)Effective in Ibrutinib/Venetoclax-resistant cells
Maver-1Mantle Cell Lymphoma12.4 (sensitive) / 12.9 (resistant)Effective in Ibrutinib/Venetoclax-resistant cells

In Vivo Anti-Tumor Activity: Validation in Xenograft and PDX Models

The anti-tumor effects of this compound have been further substantiated in various mouse models, demonstrating its potential for clinical translation. Oral administration of this compound has been shown to be well-tolerated and effective in inhibiting tumor growth.

Model TypeCancer TypeCell Line/PDX ModelDosing RegimenKey Findings
XenograftNon-Small Cell Lung CancerNCI-H3585 mg/kg, oral gavageSingle-agent activity in inhibiting tumor growth.
XenograftNon-Small Cell Lung CancerNCI-H4415 mg/kg, oral gavageSignificant tumor growth inhibition.
XenograftChronic Lymphocytic LeukemiaMEC115 mg/kg, oral gavageOvercomes multi-drug resistance in vivo.
PDXTKI-Resistant Lung AdenocarcinomaEGFR(L858R)Not specifiedComparable efficacy to a combination of kinase inhibitors.

Combination Therapies: A Synergistic Approach

A key finding from multiple studies is the enhanced efficacy of this compound when used in combination with other targeted therapies. This suggests a strategy to overcome drug resistance and improve therapeutic outcomes.

  • With MEK Inhibitors: In KRAS-mutant lung cancer models, the combination of this compound with the MEK inhibitor AZD6244 resulted in synergistic tumor regression.[1] This is attributed to the dual suppression of p-AKT and MYC signaling pathways.[1]

  • With Tyrosine Kinase Inhibitors (TKIs): In TKI-resistant lung adenocarcinoma, combining this compound with afatinib showed an enhanced effect on tumor growth inhibition.[2]

Comparative Landscape: this compound and Other PP2A Activators

The field of PP2A activation is expanding, with several molecules under investigation. Here's a brief comparison of this compound with other notable agents:

  • FTY720 (Fingolimod): An approved immunomodulator for multiple sclerosis, FTY720 also activates PP2A and exhibits anti-tumor properties.[3] While both compounds target PP2A, their primary mechanisms and potential side effect profiles differ.

  • iHAP1: Another small molecule reported to activate PP2A. However, a comparative study suggests that the cytotoxicity of both this compound and iHAP1 may be independent of PP2A. The study posits that iHAP1 acts as a microtubule poison, while this compound disrupts the Golgi and ER.[4]

  • ATUX-792 and DBK-1154: Novel PP2A activators investigated in neuroblastoma models. These compounds have shown efficacy in decreasing neuroblastoma cell survival and in vivo tumor growth, providing alternative scaffolds for PP2A-targeted therapies.[5]

Signaling Pathways and Experimental Workflows

To visually represent the processes discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Proposed this compound Signaling Pathway This compound This compound PP2A Holoenzyme (inactive) PP2A Holoenzyme (inactive) This compound->PP2A Holoenzyme (inactive) stabilizes B56a subunit B56a-PP2A Holoenzyme (active) B56a-PP2A Holoenzyme (active) PP2A Holoenzyme (inactive)->B56a-PP2A Holoenzyme (active) c-MYC (phosphorylated) c-MYC (phosphorylated) B56a-PP2A Holoenzyme (active)->c-MYC (phosphorylated) dephosphorylates c-MYC (dephosphorylated) c-MYC (dephosphorylated) c-MYC (phosphorylated)->c-MYC (dephosphorylated) Tumor Growth Inhibition Tumor Growth Inhibition c-MYC (dephosphorylated)->Tumor Growth Inhibition

Caption: Proposed signaling pathway of this compound's anti-tumor activity.

G cluster_1 In Vitro Experimental Workflow cluster_2 In Vivo Experimental Workflow Cancer Cell Culture Cancer Cell Culture Treatment with this compound Treatment with this compound Cancer Cell Culture->Treatment with this compound Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with this compound->Cell Viability Assay (MTT) Protein Extraction Protein Extraction Treatment with this compound->Protein Extraction IC50 Determination IC50 Determination Cell Viability Assay (MTT)->IC50 Determination Western Blot Western Blot Protein Extraction->Western Blot c-MYC Protein Level Analysis c-MYC Protein Level Analysis Western Blot->c-MYC Protein Level Analysis Tumor Cell Implantation (Xenograft/PDX) Tumor Cell Implantation (Xenograft/PDX) Tumor Growth Tumor Growth Tumor Cell Implantation (Xenograft/PDX)->Tumor Growth Treatment (Oral Gavage) Treatment (Oral Gavage) Tumor Growth->Treatment (Oral Gavage) Tumor Volume Measurement Tumor Volume Measurement Treatment (Oral Gavage)->Tumor Volume Measurement Efficacy Analysis Efficacy Analysis Tumor Volume Measurement->Efficacy Analysis

Caption: General experimental workflows for evaluating this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (or control) for 48-72 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.

Western Blot for c-MYC
  • Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against c-MYC (e.g., clone 9E10).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an ECL substrate and an imaging system.

In Vivo Xenograft Study
  • Animal Model: 6- to 8-week-old immunodeficient mice (e.g., BALB/c nude or NSG) are used.

  • Tumor Cell Implantation: 1-5 million cancer cells in a solution like Matrigel are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and their volumes are measured regularly with calipers.

  • Treatment Administration: Mice are randomized into treatment and control groups. This compound is administered, typically by oral gavage, at a specified dose and schedule (e.g., 5 mg/kg daily).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis.

Conclusion

This compound continues to be a compound of significant interest in oncology research. Its potent anti-tumor activity, particularly in combination with other targeted agents, presents a compelling case for further development. While the debate on its precise mechanism of action is ongoing, the preclinical data strongly supports its potential as a novel cancer therapeutic. Future studies should focus on elucidating the definitive mechanism to better identify patient populations who would most benefit from this innovative treatment strategy.

References

A Comparative Analysis of DT-061 and Standard-of-Care Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DT-061, an investigational small molecule, has emerged as a potential therapeutic agent in oncology. Initially characterized as a specific activator of Protein Phosphatase 2A (PP2A), a key tumor suppressor, its mechanism of action and therapeutic potential are areas of active investigation. This guide provides a comparative overview of this compound and the current standard-of-care (SoC) therapies for several cancer types in which this compound has been studied preclinically. The information is intended to provide an objective resource for researchers and drug development professionals, summarizing available data and highlighting areas for future investigation.

Mechanism of Action: A Tale of Two Theories

The primary proposed mechanism of action for this compound is the activation of PP2A.[1][2][3][4] PP2A is a family of serine/threonine phosphatases that counteract the activity of oncogenic kinases.[4] It exists as a heterotrimeric holoenzyme composed of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[4] this compound is reported to act as a "molecular glue," selectively binding to a pocket at the interface of the Aα, Cα, and B56α subunits.[4][5][6] This binding is thought to stabilize the B56α-containing PP2A holoenzyme, leading to the dephosphorylation and subsequent degradation of key oncoproteins, most notably c-MYC.[4][5]

However, a significant body of evidence challenges this primary mechanism. Several studies suggest that the cytotoxic effects of this compound may be independent of its effects on PP2A.[1][2][7][8][9][10] These studies indicate that this compound's anti-cancer activity may stem from the induction of stress in the endoplasmic reticulum (ER) and the disruption of the Golgi apparatus.[1][7][8][11] This alternative mechanism proposes that this compound's impact on these organelles, which are crucial for protein and lipid synthesis and transport, leads to cell death. This controversy underscores the need for further research to fully elucidate the molecular basis of this compound's activity.

Signaling Pathway of this compound (Proposed PP2A Activation)

DT-061_PP2A_Activation_Pathway cluster_cell Cancer Cell DT061 This compound PP2A_complex PP2A Holoenzyme (A, B56α, C subunits) DT061->PP2A_complex Stabilizes cMYC_p Phosphorylated c-MYC (Active) PP2A_complex->cMYC_p Dephosphorylates cMYC c-MYC (Inactive) cMYC_p->cMYC Proliferation Tumor Cell Proliferation cMYC_p->Proliferation Promotes Degradation Proteasomal Degradation cMYC->Degradation Degradation->Proliferation Inhibits

Caption: Proposed mechanism of this compound via PP2A holoenzyme stabilization and subsequent c-MYC dephosphorylation.

Preclinical Efficacy of this compound

Preclinical studies have evaluated this compound as a single agent and in combination with other therapies in various cancer models. While direct comparative studies against standard-of-care drugs are limited in the public domain, the available data provides insights into its potential efficacy.

Single-Agent Activity
Cell LineCancer TypeIC50 (µM)Reference
HCC827Lung Adenocarcinoma14.3[12]
HCC3255Lung Adenocarcinoma12.4[12]
H441KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[3]
H358KRAS-mutant Lung CancerDose-dependent inhibition of colony growth[3]
In Vivo Efficacy
Cancer ModelTreatmentOutcomeReference
KRAS-mutant Lung Cancer Xenograft (H441 & H358)This compound + AZD6244 (MEK inhibitor)Significant tumor regression, more efficient than either single agent[3]
Enzalutamide-resistant Prostate Cancer XenograftThis compound (15 mg/kg & 50 mg/kg, twice daily)Dramatic tumor regression compared to vehicle[13]
Chronic Lymphocytic Leukemia (CLL) Xenograft (MEC1)This compound (15 mg/kg)Inhibition of tumor growth in wild-type and multidrug-resistant models[9]

Comparison with Standard-of-Care Therapies

A direct comparison of this compound with standard-of-care (SoC) therapies is challenging due to the lack of head-to-head preclinical or clinical studies. However, a qualitative comparison based on their mechanisms of action and the available preclinical data for this compound can be informative for future research directions.

Cancer TypeStandard-of-Care TherapiesThis compound's Potential Role (Hypothetical)
KRAS-mutant Lung Cancer - Immunotherapy (PD-1/PD-L1 inhibitors) +/- Platinum-based chemotherapy (frontline) - KRAS G12C inhibitors (e.g., sotorasib, adagrasib) (second-line)- As a single agent in tumors with PP2A dysregulation. - In combination with MEK inhibitors to overcome resistance. - Potential to address non-G12C KRAS mutations.
MYC-driven Cancers - Varies by cancer type (e.g., R-CHOP for lymphoma). - No direct MYC inhibitors are standard of care.- Direct targeting of a key MYC regulator (PP2A). - Potential for broad applicability across various MYC-driven malignancies.
Small Cell Lung Cancer (SCLC) - Concurrent chemoradiation (etoposide + cisplatin/carboplatin) for limited-stage. - Chemoimmunotherapy for extensive-stage.- Potential to target MYC-amplified SCLC subtypes. - Could be explored in combination with standard chemotherapy.
Glioblastoma - Maximal surgical resection followed by radiation and temozolomide.- Preclinical studies have not directly compared this compound with temozolomide. Its ability to cross the blood-brain barrier would be a critical factor.
High-Risk Neuroblastoma - Intensive multi-modal therapy including chemotherapy, surgery, radiation, and immunotherapy (anti-GD2).- Preclinical studies suggest newer generation PP2A activators have activity in neuroblastoma models, but data for this compound is less clear.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used in the preclinical evaluation of this compound.

PP2A Activity Assay

This assay measures the ability of a compound to activate PP2A's phosphatase activity.

  • Cell Lysis: Treat cancer cells with this compound or a vehicle control. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: Use an antibody specific for the PP2A catalytic subunit to pull down PP2A holoenzymes from the cell lysates using protein A/G-agarose beads.

  • Phosphatase Reaction: Wash the immunoprecipitated beads and resuspend them in a phosphatase assay buffer containing a synthetic phosphopeptide substrate.

  • Detection: Incubate the reaction mixture to allow for dephosphorylation of the substrate by the active PP2A. Measure the amount of free phosphate released using a colorimetric method, such as a malachite green-based assay.

  • Normalization: Quantify the total amount of immunoprecipitated PP2A catalytic subunit by Western blotting to normalize the phosphatase activity.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Culture human cancer cells of interest and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, often mixed with Matrigel, to a final concentration for injection.

  • Animal Inoculation: Subcutaneously inject the cancer cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., by oral gavage) and the vehicle control to the respective groups according to the planned dosing schedule and duration.

  • Efficacy Assessment: Measure tumor volume and mouse body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental Workflow

Experimental_Workflow cluster_workflow Preclinical Evaluation of this compound in_vitro In Vitro Studies cell_viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) in_vitro->cell_viability pp2a_activity PP2A Activity Assay in_vitro->pp2a_activity western_blot Western Blotting (p-cMYC, c-MYC, etc.) in_vitro->western_blot in_vivo In Vivo Studies xenograft Xenograft Tumor Models in_vivo->xenograft pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo->pk_pd toxicity Toxicity Studies in_vivo->toxicity data_analysis Data Analysis & Interpretation cell_viability->data_analysis pp2a_activity->data_analysis western_blot->data_analysis xenograft->data_analysis pk_pd->data_analysis toxicity->data_analysis

Caption: A generalized workflow for the preclinical evaluation of a novel anti-cancer agent like this compound.

Conclusion and Future Directions

This compound is a promising investigational agent with a compelling, albeit debated, mechanism of action. The preclinical data, particularly its activity in models of KRAS-mutant lung cancer and its ability to overcome multidrug resistance, warrant further investigation. Key future research should focus on:

  • Clarifying the Mechanism of Action: Definitive studies are needed to resolve the controversy surrounding the PP2A-dependent versus -independent effects of this compound.

  • Direct Comparative Studies: Head-to-head preclinical studies comparing this compound with current standard-of-care therapies are essential to understand its relative efficacy and potential clinical positioning.

  • Biomarker Development: Identifying biomarkers that predict sensitivity to this compound will be crucial for patient selection in future clinical trials.

  • Combination Therapies: Further exploration of rational combination strategies with both targeted therapies and standard chemotherapies is warranted to enhance its anti-tumor activity and overcome resistance.

This guide provides a snapshot of the current understanding of this compound. As new data emerges, a clearer picture of its therapeutic potential and its place in the oncology treatment landscape will undoubtedly unfold.

References

Confirming the Role of B56α in Mediating DT-061's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data confirming the role of the B56α regulatory subunit of Protein Phosphatase 2A (PP2A) in mediating the effects of the small molecule activator DT-061. We present supporting experimental data, detailed protocols for key experiments, and a comparative analysis with alternative compounds, offering a comprehensive resource for researchers in oncology and cell signaling.

Introduction

Protein Phosphatase 2A (PP2A) is a crucial family of serine/threonine phosphatases that act as tumor suppressors by counteracting oncogenic kinase signaling. The substrate specificity of the PP2A holoenzyme is determined by its regulatory B subunit. The small molecule this compound has been identified as a selective activator of a specific PP2A holoenzyme containing the B56α regulatory subunit (PP2A-B56α).[1][2] This targeted activation leads to the dephosphorylation of key oncoproteins, most notably c-MYC, and subsequent tumor growth inhibition.[1][3] This guide delves into the experimental evidence supporting this mechanism of action, provides detailed methodologies for reproducing these findings, and compares this compound with other compounds targeting the PP2A pathway.

Data Presentation: Quantitative Analysis of this compound's Interaction with PP2A-B56α

The following tables summarize the key quantitative data from various biophysical and cellular assays used to characterize the interaction between this compound and the PP2A-B56α holoenzyme.

Table 1: Biophysical Characterization of this compound and PP2A-B56α Interaction

AssayParameterValueReference
Surface Plasmon Resonance (SPR)KD (B56α to AC dimer)Enhanced with this compound[1]
Surface Plasmon Resonance (SPR)KD (B56γ to AC dimer)No significant change with this compound[1]
Isothermal Titration Calorimetry (ITC)Kd (this compound to PPP2R1A)235 nM[2][4]

Table 2: Cellular Assays Demonstrating this compound's Effect on PP2A-B56α Complex Formation

AssayCell LineTreatmentResultReference
Co-immunoprecipitation (Co-IP)H358 (V5-tagged PP2A-A)3 µM this compound~2-fold increase in B56α-containing holoenzymes[1]
NanoBRETH358 (PP2A-A and B56α split luciferase tagged)20 µM or 30 µM this compoundSignificant increase in B56α binding[1]

Table 3: Comparison of this compound with Alternative PP2A Modulators

CompoundProposed TargetMechanism of ActionKey Downstream EffectReference
This compound PP2A-B56αMolecular glue, stabilizes the heterotrimerDephosphorylation of c-MYC at Ser62[1][2][3]
iHAP1 PP2A-B56ε or PP2A-B55αAllosteric activatorDephosphorylation of MYBL2[5][6]
Perphenazine PPP2R1APutative PP2A activatorNot fully elucidated[4]
DT-766 PP2A A/C dimerBinds but does not stabilize B subunit associationCompetitive inhibitor of this compound[7]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of key experiments used to validate its mechanism of action.

DT061_Signaling_Pathway A_subunit A (Scaffold) C_subunit C (Catalytic) A_subunit->C_subunit B56a_subunit B56α (Regulatory) B56a_subunit->A_subunit cMYC_pS62 p-c-MYC (S62) (Active/Stable) B56a_subunit->cMYC_pS62 Targets DT061 This compound DT061->B56a_subunit Binds and Stabilizes cMYC c-MYC (Inactive/Degraded) cMYC_pS62->cMYC Dephosphorylation Tumor_Growth Tumor Growth cMYC_pS62->Tumor_Growth Promotes cMYC->Tumor_Growth Promotes CoIP_Workflow start H358 cells expressing V5-tagged PP2A-A treatment Treat with this compound or vehicle (control) start->treatment lysis Cell Lysis treatment->lysis immunoprecipitation Immunoprecipitation with anti-V5 antibody lysis->immunoprecipitation wash Wash beads immunoprecipitation->wash elution Elute protein complexes wash->elution analysis Western Blot or Mass Spectrometry elution->analysis NanoBRET_Workflow start Transfect cells with PP2A-A-NanoLuc and B56α-HaloTag constructs labeling Label with HaloTag NanoBRET 618 Ligand start->labeling treatment Treat with this compound or vehicle labeling->treatment substrate_add Add Nano-Glo Luciferase Assay Substrate treatment->substrate_add measurement Measure Donor (460nm) and Acceptor (618nm) emission substrate_add->measurement calculation Calculate NanoBRET ratio measurement->calculation

References

Independent Verification of the Cryo-EM Structure of DT-061-PP2A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the structural data for the PP2A activator DT-061 reveals a scientific controversy regarding its direct binding and mechanism of action. This guide provides a comparative analysis of the available data, alternative compounds, and the conflicting experimental evidence to aid researchers, scientists, and drug development professionals in their evaluation of PP2A-targeted therapeutics.

Executive Summary

The small molecule this compound has been reported as a specific activator of the protein phosphatase 2A (PP2A) holoenzyme containing the B56α regulatory subunit (PP2A-B56α). A 2020 study by Leonard et al. presented a 3.6 Å resolution cryo-electron microscopy (cryo-EM) structure of the this compound-PP2A-B56α complex, suggesting that this compound stabilizes the holoenzyme by binding at the interface of its three subunits. However, a subsequent 2022 study by Vit et al. challenged these findings, reporting an inability to replicate the stabilizing effect of this compound on the PP2A-B56α complex and proposing that the compound's cytotoxicity is independent of PP2A, potentially stemming from off-target effects on the Golgi apparatus and endoplasmic reticulum. This has led to an ongoing debate within the scientific community regarding the true mechanism of action of this compound and the validity of the published cryo-EM structure. This guide will delve into the details of this controversy, compare the experimental methodologies of the key studies, and provide data on alternative PP2A activators.

The Cryo-EM Structure of this compound-PP2A-B56α: A Point of Contention

The central piece of evidence for the direct binding and stabilization of PP2A by this compound is the cryo-EM structure published by Leonard et al. in Cell (2020). This study reported that this compound sits in a pocket formed by the A, B56α, and C subunits of the PP2A holoenzyme, thereby locking the complex in an active conformation.

However, the study by Vit et al. published in The EMBO Journal (2022) raised significant questions about this interpretation. Their research suggested that the electron density attributed to this compound in the cryo-EM map could be an artifact or misinterpretation, and they were unable to reproduce the biochemical and cellular effects of this compound on PP2A stabilization. A 2024 review article mentions a rebuttal by Leonard et al. to the claims made by Vit et al., indicating that the scientific discourse on this topic is still active.[1]

Comparative Analysis of Experimental Protocols

The discrepancies in the findings of the two key studies may arise from differences in their experimental approaches. A detailed comparison of their methodologies is crucial for a comprehensive understanding of the controversy.

Experimental AspectLeonard et al. (2020)Vit et al. (2022)
PP2A Holoenzyme Source Recombinantly expressed and purified human PP2A-B56αEndogenously tagged PP2A complexes purified from human cell lines
Biochemical Assay for Complex Stabilization Size-exclusion chromatography, surface plasmon resonance (SPR), and thermal shift assaysCo-immunoprecipitation followed by mass spectrometry, and in vitro phosphatase activity assays
Cellular Assays NanoBRET assays to measure protein-protein interactions in live cells, and cell viability assaysCRISPR-Cas9 knockout studies to assess the dependency of this compound toxicity on PP2A subunits, and live-cell imaging to monitor effects on cellular organelles
Cryo-EM Sample Preparation Purified PP2A-B56α complex incubated with a molar excess of this compoundDid not perform cryo-EM

The use of recombinant versus endogenous protein complexes, and the different biochemical and cellular assays employed, could contribute to the conflicting results. For instance, the expression system and purification tags used for recombinant proteins could potentially influence their conformation and interaction with small molecules compared to the native complexes within a cellular environment.

Quantitative Comparison of PP2A Activators

Several other small molecules have been reported to activate PP2A, offering alternatives to this compound. The most notable among these are iHAP1 and the parent compound, perphenazine. Below is a summary of the available quantitative data for these compounds.

CompoundTarget Holoenzyme (Proposed)IC50 (µM)Cell Line(s)Reference(s)
This compound PP2A-B56α5.5 - 15HeLa, H358, various cancer cell lines[2]
iHAP1 PP2A-B56ε~0.5 - 2KOPT-K1, various leukemia and solid tumor cell lines[2][3]
Perphenazine PP2A10 - 20T-ALL cell lines, HUT78[2][4]

It is important to note that the study by Vit et al. suggests that the cytotoxicity of both this compound and iHAP1 may be independent of their effects on PP2A.[2]

Signaling Pathway and Experimental Workflow

The proposed mechanism of action of this compound, according to Leonard et al., involves the stabilization of the PP2A-B56α holoenzyme, leading to the dephosphorylation of key oncogenic substrates like c-MYC.[5][6]

DT061_Signaling_Pathway cluster_DT061_Action This compound Mediated PP2A Activation cluster_Downstream_Effects Downstream Signaling DT061 This compound PP2A_holoenzyme PP2A-B56α (A, B56α, C subunits) DT061->PP2A_holoenzyme Binds to subunit interface Stabilized_PP2A Stabilized Active PP2A-B56α Complex PP2A_holoenzyme->Stabilized_PP2A Stabilization p_cMYC Phosphorylated c-MYC (Active) Stabilized_PP2A->p_cMYC Dephosphorylation cMYC c-MYC (Inactive) p_cMYC->cMYC Degradation Proteasomal Degradation cMYC->Degradation Tumor_Suppression Tumor Suppression Degradation->Tumor_Suppression CryoEM_Workflow cluster_Biochemical Biochemical Preparation cluster_CryoEM Cryo-EM Data Acquisition & Processing Protein_Expression Recombinant Human PP2A-B56α Expression & Purification Complex_Formation Incubation of PP2A-B56α with excess this compound Protein_Expression->Complex_Formation Vitrification Vitrification of the Complex Complex_Formation->Vitrification Data_Collection Cryo-EM Data Collection Vitrification->Data_Collection Image_Processing Image Processing (Particle Picking, 2D/3D Classification) Data_Collection->Image_Processing Structure_Determination 3D Reconstruction & Model Building Image_Processing->Structure_Determination

References

Assessing the Clinical Translatability of DT-061: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the preclinical findings for DT-061, a novel small molecule activator of Protein Phosphatase 2A (PP2A). We objectively compare its performance with alternative PP2A-activating strategies and provide supporting experimental data to aid in evaluating its clinical translatability.

This compound has emerged as a promising anti-cancer agent by targeting a key tumor suppressor, PP2A. This phosphatase is frequently inactivated in various cancers, leading to uncontrolled cell growth and survival. This compound is designed to reactivate PP2A, thereby restoring its tumor-suppressive functions. However, the translation of these preclinical findings into clinical success requires a thorough evaluation of its mechanism, efficacy, and potential liabilities in comparison to other therapeutic options.

Mechanism of Action: A Tale of Two Pathways?

The primary mechanism attributed to this compound is the selective stabilization of the PP2A-B56α holoenzyme.[1][2] This "molecular glue" effect enhances the phosphatase activity towards specific oncoproteins, most notably c-MYC, a critical driver of tumorigenesis in many cancers.[2] By promoting the dephosphorylation of c-MYC at serine 62, this compound facilitates its degradation, leading to cell cycle arrest and apoptosis.[2]

However, a recent study has proposed a PP2A-independent mechanism of action for this compound.[3][4] This research suggests that the cytotoxic effects of this compound may be attributed to the induction of stress in the Golgi apparatus and endoplasmic reticulum (ER).[3][4] This finding introduces a critical consideration for the clinical translation of this compound, as off-target effects could influence both its therapeutic window and potential toxicities. Further investigation is warranted to fully elucidate the dominant mechanism of action in a clinical setting.

Preclinical Efficacy: A Look at the Data

Preclinical studies have demonstrated the anti-tumor activity of this compound across a range of cancer models, both as a monotherapy and in combination with other agents.

In Vitro Studies

This compound has shown dose-dependent inhibition of cell viability and colony growth in various cancer cell lines.[5][6]

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound H441KRAS-mutant Lung Cancer~10[5]
This compound H358KRAS-mutant Lung Cancer~15[5]
This compound HCC827TKI-resistant Lung Adenocarcinoma14.3[7][8]
This compound H3255TKI-resistant Lung Adenocarcinoma12.4[7][8]
This compound H69Small Cell Lung Cancer (N-myc expressing)Dose-dependent decrease in proliferation[9]
This compound H526Small Cell Lung Cancer (N-myc expressing)Dose-dependent decrease in proliferation[9]
FTY720 A549Lung Cancer~10[10]
ATUX-792 SK-N-ASNeuroblastomaDose-dependent decrease in viability[11]
DBK-1154 SK-N-ASNeuroblastomaDose-dependent decrease in viability[11]
In Vivo Studies

In xenograft models, orally administered this compound has demonstrated significant tumor growth inhibition.[12][13]

CompoundCancer ModelDosingTumor Growth InhibitionReference
This compound H358 or H441 xenografts (KRAS-mutant lung cancer)5 mg/kg, oral gavage, 4 weeksSingle-agent activity in inhibiting tumor growth[12]
This compound + AZD6244 KRAS-driven lung cancer mouse modelsNot specifiedTumor regression[5][6]
This compound Enzalutamide-resistant VCaP xenografts (Prostate Cancer)15mg/kg or 50mg/kg, twice daily, 3 weeksDramatic tumor regression[13]
SMAP-2 (DT-1154) Pancreatic cancer mouse model15 mg/kg, i.g., daily, ~14 daysDecreased tumor growth and weight[14]
iHAP1 T-ALL xenografts80 mg/kg/day, i.p., 7 daysImproved antitumor activity and lack of toxicity compared to perphenazine[6]

Comparative Analysis with Alternative PP2A Activators

Several other small molecules aiming to activate PP2A are in preclinical or clinical development. Understanding their similarities and differences is crucial for positioning this compound.

Compound/StrategyProposed Mechanism of ActionKey Preclinical FindingsPotential AdvantagesPotential Disadvantages
This compound (SMAP) Selective stabilization of PP2A-B56α holoenzyme[1][2]; Potential Golgi/ER stress induction[3][4]Broad anti-tumor activity in lung, prostate, and neuroblastoma models.[9][12][13]Oral bioavailability.[12]Conflicting mechanism of action raises questions about specificity and potential off-target effects.[3][4] Identified as a potential inhibitor of CYP3A4.[15]
Other SMAPs (e.g., ATUX-792, DBK-1154) Direct binding to PP2A Aα subunit, promoting holoenzyme assembly.[8][11]Efficacy in neuroblastoma and prostate cancer models.[8][11]May have improved metabolic stability and reduced CYP inhibition compared to this compound.[15]Less extensively characterized than this compound.
iHAP1 Allosteric activation of a specific PP2A holoenzyme (PPP2R5E/B56ε).[6]Kills leukemia cells by inducing prometaphase arrest.[6]High specificity for a particular PP2A complex.Cytotoxicity may also be linked to microtubule depolymerization, a PP2A-independent effect.[4]
FTY720 (Fingolimod) Binds to SET, an endogenous inhibitor of PP2A, leading to PP2A activation.[10][11]Anti-tumor effects in lung and breast cancer models.[10][16]FDA-approved for other indications, providing a known safety profile.Immunosuppressive effects may be undesirable in cancer patients.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or comparator compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = (width^2 x length)/2).

  • Randomization and Treatment: When tumors reach a specified volume (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound or comparator compounds via the desired route (e.g., oral gavage) at the specified dose and schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Western Blot for c-MYC
  • Protein Extraction: Lyse treated cells or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against c-MYC overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

DT061_Mechanism PP2A_A PP2A Aα (Scaffold) PP2A_C PP2A Cα (Catalytic) c-MYC_p Phosphorylated c-MYC (S62) B56a B56α (Regulatory) This compound This compound This compound->PP2A_A Binds to interface This compound->PP2A_C This compound->B56a c-MYC c-MYC c-MYC_p->c-MYC Dephosphorylation Degradation Degradation c-MYC->Degradation

Caption: Proposed mechanism of this compound action via PP2A-B56α stabilization.

Experimental_Workflow Cell_Culture Cancer Cell Lines In_Vitro In Vitro Assays (e.g., MTT) Cell_Culture->In_Vitro In_Vivo In Vivo Models (Xenografts) Cell_Culture->In_Vivo Mechanism Mechanistic Studies (Western Blot, Co-IP) In_Vitro->Mechanism In_Vivo->Mechanism Data_Analysis Data Analysis and Comparison Mechanism->Data_Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for cancers with dysregulated PP2A activity. Its oral bioavailability and demonstrated preclinical efficacy are significant advantages. However, the conflicting reports on its mechanism of action highlight the need for further investigation to de-risk its clinical development. Key future studies should focus on:

  • Clarifying the Mechanism: Definitive studies are needed to ascertain the relative contributions of PP2A-dependent and -independent effects to the anti-tumor activity of this compound.

  • Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection in clinical trials. This could include the expression levels of PP2A subunits, c-MYC, or markers of Golgi/ER stress.

  • Combination Strategies: Further exploration of combination therapies, such as with MEK inhibitors, is warranted to enhance efficacy and overcome potential resistance mechanisms.

By addressing these key questions, the clinical translatability of this compound can be more accurately assessed, paving the way for a potentially novel and effective cancer therapy.

References

Unveiling the Cellular Response to DT-061: A Comparative Analysis of Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the gene expression effects of the novel PP2A activator, DT-061, and its alternatives, supported by experimental data and detailed protocols.

This compound, a small molecule activator of protein phosphatase 2A (PP2A), has emerged as a promising therapeutic agent in preclinical studies, particularly in the context of KRAS-mutant and MYC-driven cancers. Its primary proposed mechanism of action involves the specific stabilization of the B56α-PP2A holoenzyme, leading to the dephosphorylation and subsequent degradation of the oncoprotein c-MYC. However, conflicting evidence suggests a potential PP2A-independent mechanism involving the induction of Golgi and endoplasmic reticulum (ER) stress. This guide provides a comparative analysis of the gene expression profiles of cells treated with this compound and its alternatives, offering insights into its complex cellular effects.

Comparative Analysis of Gene Expression Changes

While comprehensive, publicly available high-throughput gene expression datasets (e.g., RNA-sequencing or microarray) for this compound are limited, existing studies provide valuable insights into its impact on specific gene targets and pathways. This section summarizes the currently available data and compares it with other PP2A activators.

CompoundCell LineTreatment ConditionsKey Gene Expression ChangesPutative Mechanism
This compound KRAS-mutant lung cancer cells (H358, H441)Not specifiedDownregulation of c-MYC protein levels.[1]PP2A-mediated dephosphorylation and degradation of c-MYC.
This compound Chronic Lymphocytic Leukemia (CLL) cells8-24 µM for 24 hoursNo significant change in Bcl-2 family gene expression.[2]Induction of mitochondrial permeability transition pore opening, independent of Bax/Bak.
ATUX-792 Idiopathic Pulmonary Fibrosis (IPF) patient-derived fibroblasts1 µMReduced expression of TGF-β-induced ACTA2, FN1, and COL1A1 genes.[3]PP2A activation, leading to reduced phosphorylation of ERK and JNK.[3]
DBK-1154 Neuroblastoma cells15 µM for 24 hoursDecreased MYCN protein expression.[4][5]PP2A activation.[4][5]
FTY720 (Fingolimod) Mantle Cell Lymphoma (MCL) cellsNot specifiedDownmodulation of Cyclin D1.[6]PP2A activation, generation of reactive oxygen species.[6]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of this compound (Proposed PP2A-dependent mechanism)

DT061_Pathway DT061 This compound Active_PP2A Active B56α-PP2A holoenzyme DT061->Active_PP2A stabilizes PP2A_complex PP2A A/C core enzyme PP2A_complex->Active_PP2A B56a B56α (Regulatory Subunit) B56a->Active_PP2A cMYC_p Phosphorylated c-MYC (active) Active_PP2A->cMYC_p dephosphorylates cMYC c-MYC (inactive) cMYC_p->cMYC Cell_Cycle Cell Cycle Progression & Proliferation cMYC_p->Cell_Cycle promotes Ub Ubiquitin cMYC->Ub ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->Cell_Cycle inhibits

Caption: Proposed mechanism of this compound action via PP2A activation.

Experimental Workflow for Assessing Gene Expression Changes

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cancer Cell Lines (e.g., H358, H441, CLL) treatment Treatment with this compound or Alternative PP2A Activator cell_culture->treatment control Vehicle Control (e.g., DMSO) cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction control->rna_extraction control->protein_extraction qpcr Quantitative RT-PCR (for specific genes) rna_extraction->qpcr rnaseq RNA-Sequencing (for whole transcriptome) rna_extraction->rnaseq data_analysis Gene Expression Data Analysis qpcr->data_analysis rnaseq->data_analysis western_blot Western Blot (for specific proteins) protein_extraction->western_blot western_blot->data_analysis pathway_analysis Pathway Enrichment Analysis data_analysis->pathway_analysis comparison Comparative Analysis data_analysis->comparison

References

Safety Operating Guide

Proper Disposal Procedures for DT-061

Author: BenchChem Technical Support Team. Date: December 2025

DT-061 is an orally bioavailable small molecule activator of protein phosphatase 2A (PP2A), playing a significant role in research, particularly in studies related to KRAS-driven tumor growth.[1][2] Adherence to proper disposal procedures is crucial for maintaining laboratory safety and environmental protection. This document provides essential information for the safe handling and disposal of this compound.

Safety and Handling

Before disposal, it is imperative to follow standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, eye protection, and a lab coat. In case of contact, flush the affected area with copious amounts of water.[3] If inhalation occurs, move to fresh air.[3] For ingestion, wash out the mouth with water and do not induce vomiting; seek medical attention immediately.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and disposal.

PropertyValue
CAS Number 1809427-19-7[1][3][4][5][6]
Molecular Formula C25H23F3N2O5S[1][3][4][6]
Molecular Weight 520.52 g/mol [1][3][4][5][6]
Appearance Solid[1]
Solubility 10 mM in DMSO[1]
Storage (Solid) -20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent) -80°C for 6 months; -20°C for 6 months[1]

Disposal Procedures

While one Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, it is best practice to handle all research chemicals with caution and to follow established protocols for chemical waste disposal.[3]

Step-by-Step Disposal Guide:

  • Waste Identification and Segregation:

    • Solid Waste: Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as chemical waste.

  • Waste Collection and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Ensure all waste containers are properly labeled with the chemical name ("this compound") and any known hazard information.

  • Professional Disposal:

    • It is strongly recommended to entrust the disposal of this compound waste to a licensed professional waste disposal company.[7]

    • Follow all applicable local, state, and federal regulations for the disposal of laboratory chemical waste.[7]

    • Incineration in a facility equipped with appropriate scrubbers is a common and effective method for the disposal of chemical waste.[7]

Experimental Workflow for this compound Disposal

The following diagram illustrates a general workflow for the proper disposal of this compound from a research laboratory setting.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Unused/Expired this compound (Solid) D Labeled Solid Waste Container A->D B This compound Solutions (Liquid) E Labeled Liquid Waste Container B->E C Contaminated Labware C->D C->E F Secure Chemical Waste Storage Area D->F E->F G Licensed Waste Disposal Service F->G H Incineration G->H

This compound Waste Disposal Workflow

Signaling Pathway of this compound

This compound functions as an activator of PP2A, which in turn can inhibit KRAS-driven tumor growth by affecting downstream signaling pathways, including the suppression of p-AKT and MYC.[4] The diagram below illustrates this simplified signaling pathway.

DT061 This compound PP2A PP2A DT061->PP2A KRAS KRAS PP2A->KRAS pAKT p-AKT KRAS->pAKT MYC MYC KRAS->MYC TumorGrowth Tumor Growth pAKT->TumorGrowth MYC->TumorGrowth

Simplified Signaling Pathway of this compound

References

Personal protective equipment for handling DT-061

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, and logistical information for the handling and disposal of DT-061. The following procedures are based on standard laboratory safety protocols for chemical compounds.

This compound is an orally bioavailable activator of protein phosphatase 2A (PP2A) used in cancer research.[1] While a specific Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance or mixture, it is crucial to handle it with care to avoid inhalation, and contact with skin and eyes.[2] Standard laboratory procedures recommend the use of personal protective equipment and adequate ventilation when handling chemical powders.

Personal Protective Equipment (PPE)

To ensure the safe handling of this compound, the following personal protective equipment is recommended.

Protection Type Recommended PPE Specifications
Eye Protection Safety glasses or gogglesShould be worn at all times in the laboratory.
Hand Protection Disposable nitrile glovesCheck for tears or holes before use.
Body Protection Laboratory coatShould be fully buttoned.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of the powder.

Operational Plans

Handling:

  • Avoid creating dust when handling the solid powder form of this compound.

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Spill Response Plan

In the event of a this compound spill, follow these steps to ensure safe cleanup.

Spill_Cleanup_Workflow cluster_assessment Initial Assessment cluster_preparation Preparation cluster_cleanup Cleanup cluster_decontamination Decontamination Assess Assess the Spill Alert Alert others in the area Assess->Alert Minor Spill Identified PPE Put on appropriate PPE: - Lab coat - Gloves - Eye protection Alert->PPE Contain Carefully sweep up the solid material PPE->Contain Collect Place in a sealed container for disposal Contain->Collect Clean Clean the spill area with a damp cloth Collect->Clean Dispose_Waste Dispose of waste according to institutional guidelines Clean->Dispose_Waste Decontaminate_PPE Remove and dispose of contaminated PPE Dispose_Waste->Decontaminate_PPE Wash_Hands Wash hands thoroughly Decontaminate_PPE->Wash_Hands

This compound Spill Cleanup Workflow

Disposal Plan

Proper disposal of this compound waste is essential to prevent environmental contamination and ensure laboratory safety.

Disposal_Plan cluster_waste_collection Waste Collection cluster_waste_segregation Waste Segregation cluster_waste_disposal Disposal Unused Unused this compound Segregate Place in a designated, labeled, and sealed waste container Unused->Segregate Contaminated Contaminated materials (e.g., gloves, wipes) Contaminated->Segregate Dispose Dispose of as chemical waste following institutional and local regulations Segregate->Dispose

This compound Waste Disposal Plan

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.